molecular formula C12H11N5 B6328275 1-p-Tolyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 103984-26-5

1-p-Tolyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B6328275
CAS No.: 103984-26-5
M. Wt: 225.25 g/mol
InChI Key: HMFJTCIVXMZQIC-UHFFFAOYSA-N
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Description

1-p-Tolyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a useful research compound. Its molecular formula is C12H11N5 and its molecular weight is 225.25 g/mol. The purity is usually 95%.
The exact mass of the compound 1-p-Tolyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is 225.10144537 g/mol and the complexity rating of the compound is 264. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 3956. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-p-Tolyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-p-Tolyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-(4-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N5/c1-8-2-4-9(5-3-8)17-12-10(6-16-17)11(13)14-7-15-12/h2-7H,1H3,(H2,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMFJTCIVXMZQIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C3=NC=NC(=C3C=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Structure Elucidation of 1-p-Tolyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The pyrazolo[3,4-d]pyrimidine scaffold is a cornerstone in medicinal chemistry, recognized as a bioisostere of adenine. This structural similarity allows it to interact with a wide range of biological targets, particularly protein kinases, making its derivatives potent candidates for various therapeutic applications, including oncology.[1][2] The precise structural characterization of these molecules is paramount for understanding their structure-activity relationships (SAR) and ensuring the integrity of drug discovery and development programs. This guide provides a comprehensive, in-depth overview of the modern analytical techniques employed in the definitive structure elucidation of a key derivative, 1-p-tolyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine.

The Strategic Imperative of Structure Elucidation

The journey from a synthesized compound to a potential drug candidate is paved with rigorous analytical validation. For a molecule like 1-p-tolyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine, incorrect structural assignment can lead to flawed biological data, wasted resources, and ultimately, the failure of a research program. This guide details the multi-technique approach required for unambiguous structure confirmation, emphasizing not just the "how" but the "why" behind each analytical choice.

The Analytical Gauntlet: A Multi-Pronged Approach

No single technique provides a complete structural picture. Instead, a synergistic application of several spectroscopic and analytical methods is employed to build a self-validating and irrefutable structural assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Architectural Blueprint

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

For a molecule with multiple aromatic and heterocyclic protons and carbons, one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments are indispensable. They allow for the precise assignment of each atom in the molecule, confirming the presence of the p-tolyl group, the pyrazolo[3,4-d]pyrimidine core, and the amine substituent.

Instrumentation: A high-field NMR spectrometer (e.g., 300 or 400 MHz) is recommended for optimal signal dispersion.[3]

Sample Preparation:

  • Dissolve approximately 5-10 mg of the synthesized 1-p-tolyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for the observation of exchangeable protons (e.g., -NH₂).[3]

  • Transfer the solution to a 5 mm NMR tube.

  • Acquire ¹H and ¹³C NMR spectra at room temperature.[3]

The expected chemical shifts for 1-p-tolyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine are predicted based on data from closely related structures found in the literature.[3][4][5]

Proton/Carbon Expected ¹H Chemical Shift (ppm) Expected ¹³C Chemical Shift (ppm) Rationale and Key Correlations
H3 (pyrazole) ~8.3-8.4 (singlet)~134-136A characteristic downfield singlet for the pyrazole proton.
H6 (pyrimidine) ~8.3-8.5 (singlet)~155-158A downfield singlet for the pyrimidine proton.
-NH₂ (amine) ~7.8-8.2 (broad singlet)-A broad, D₂O-exchangeable signal.
H2'/H6' (tolyl) ~7.9-8.1 (doublet)~120-122Aromatic protons ortho to the pyrazole ring.
H3'/H5' (tolyl) ~7.3-7.5 (doublet)~129-130Aromatic protons meta to the pyrazole ring.
-CH₃ (tolyl) ~2.4 (singlet)~20-22A characteristic singlet for the methyl group protons.
C4 (pyrimidine) -~158-160The carbon bearing the amine group.
C7a (bridgehead) -~100-105The bridgehead carbon of the fused ring system.
C3a (bridgehead) -~151-153The other bridgehead carbon of the fused ring system.
C1' (tolyl) -~137-139The ipso-carbon of the tolyl group attached to the pyrazole.
C4' (tolyl) -~138-140The carbon of the tolyl group bearing the methyl substituent.
Mass Spectrometry (MS): The Molecular Weight Gatekeeper

Mass spectrometry provides the exact molecular weight of the compound, offering a fundamental check on its elemental composition.

While nominal mass MS can confirm the integer molecular weight, HRMS provides the exact mass to several decimal places. This allows for the unambiguous determination of the molecular formula, a critical piece of evidence in structure elucidation.

  • Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Infuse the solution directly into the ESI source.

  • Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

For 1-p-tolyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine (C₁₂H₁₁N₅), the expected monoisotopic mass is 225.1014. HRMS should yield a value for [M+H]⁺ very close to 226.1092. The fragmentation pattern observed in MS/MS experiments can also provide structural information, often showing the loss of the tolyl group or other characteristic fragments.[6]

Fourier-Transform Infrared (FTIR) Spectroscopy: The Functional Group Fingerprint

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.

FTIR provides immediate evidence for the presence of key functional groups, such as the N-H bonds of the amine and the C=N and C=C bonds of the aromatic and heterocyclic rings.

  • Place a small amount of the solid sample directly on the ATR crystal.

  • Record the infrared spectrum, typically in the range of 4000-400 cm⁻¹.

Functional Group Expected Wavenumber (cm⁻¹) Vibrational Mode
N-H (amine) 3300-3500 (two bands)Asymmetric and symmetric stretching
C-H (aromatic) 3000-3100Stretching
C-H (methyl) 2850-2950Stretching
C=N and C=C (ring) 1550-1650Stretching
N-H (amine) 1600-1650Bending

The presence of these characteristic absorption bands provides strong corroborative evidence for the proposed structure.[7]

X-ray Crystallography: The Definitive Answer

When a suitable single crystal can be grown, X-ray crystallography provides an unambiguous, three-dimensional model of the molecule, confirming its connectivity and stereochemistry.

For novel compounds or those with ambiguous spectroscopic data, a crystal structure is the ultimate proof of structure. It provides precise bond lengths, bond angles, and intermolecular interactions.[8]

  • Grow single crystals of the compound, often by slow evaporation of a saturated solution.

  • Mount a suitable crystal on a goniometer.

  • Collect diffraction data using a single-crystal X-ray diffractometer.

  • Solve and refine the crystal structure using specialized software.

The resulting crystal structure will definitively show the planar pyrazolo[3,4-d]pyrimidine core, the attached p-tolyl group, and the exocyclic amine group, leaving no doubt as to the compound's identity.[9]

Visualizing the Workflow

The logical flow of the structure elucidation process can be visualized as follows:

Structure_Elucidation_Workflow Synthesis Synthesis of Putative Compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification Crude Product MS Mass Spectrometry (MS) Purification->MS Purity Check & Molecular Formula FTIR FTIR Spectroscopy Purification->FTIR Functional Group Analysis NMR NMR Spectroscopy (1D and 2D) Purification->NMR Connectivity & Detailed Structure Final Unambiguous Structure Confirmed MS->Final FTIR->Final Xray X-ray Crystallography (if single crystal available) NMR->Xray Confirmation of Ambiguities NMR->Final Xray->Final

Sources

1-p-Tolyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS number

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 1-p-Tolyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

CAS Number: 103984-26-5

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 1-p-Tolyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine, a heterocyclic compound built upon the privileged pyrazolo[3,4-d]pyrimidine scaffold. This core structure is a cornerstone in modern medicinal chemistry, renowned for its bioisosteric relationship to adenine, which allows it to effectively interact with the ATP-binding sites of numerous protein kinases.[1] This document is intended for researchers, chemists, and drug development professionals, offering in-depth insights into its synthesis, characterization, biological context, and applications.

Physicochemical and Structural Properties

1-p-Tolyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a stable, crystalline solid at room temperature. Its core structure consists of a pyrazole ring fused to a pyrimidine ring, a motif that is central to its biological relevance. The key physicochemical properties are summarized below.

PropertyValueSource
CAS Number 103984-26-5
Molecular Formula C₁₂H₁₁N₅
Molecular Weight 225.25 g/mol [2]
Appearance Pale yellow crystalline solid[2]
Melting Point 246 - 248 °C (meta-isomer)[2]
Purity ≥ 98% (by HPLC)[2]

Synthesis and Characterization

The synthesis of 1-p-Tolyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a multi-step process that begins with the construction of the core pyrazole ring, followed by the annulation of the pyrimidine ring. The following protocol is a robust and well-established route adapted from standard methodologies for this class of compounds.[3][4]

Experimental Protocol: A Two-Stage Synthesis

Stage 1: Synthesis of 5-Amino-1-(p-tolyl)-1H-pyrazole-4-carbonitrile (Intermediate)

This initial step creates the substituted aminopyrazole, which is the direct precursor for the final cyclization.

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve p-tolylhydrazine hydrochloride (10 mmol) in 50 mL of absolute ethanol.

  • Base Addition: Add sodium acetate (12 mmol) to the solution to neutralize the hydrochloride and free the hydrazine base. Stir for 15 minutes at room temperature.

  • Nucleophilic Addition: To this mixture, add (ethoxymethylene)malononitrile (10 mmol). The choice of this reagent is critical as it provides the three-carbon backbone and the nitrile group required for the subsequent pyrimidine ring formation.

  • Reflux: Heat the reaction mixture to reflux (approximately 78°C) and maintain for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexane as the mobile phase.

  • Isolation and Purification: Upon completion, allow the mixture to cool to room temperature. The product will typically precipitate out of the solution. Collect the solid by vacuum filtration, wash with cold ethanol (2 x 20 mL), and dry under vacuum to yield the desired 5-amino-1-(p-tolyl)-1H-pyrazole-4-carbonitrile as a solid.

Stage 2: Cyclization to 1-p-Tolyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

This step involves the condensation and cyclization of the aminopyrazole-carbonitrile with formamide, which serves as the source for the final carbon and nitrogen atoms of the pyrimidine ring.

  • Reaction Setup: In a 100 mL round-bottom flask, combine the 5-amino-1-(p-tolyl)-1H-pyrazole-4-carbonitrile (5 mmol) from Stage 1 with an excess of formamide (25 mL).

  • High-Temperature Cyclization: Heat the mixture to 180-190°C under a nitrogen atmosphere for 8-12 hours. This high temperature is necessary to drive the cyclization and dehydration.

  • Workup: After cooling to room temperature, pour the reaction mixture into 100 mL of ice-cold water. A solid precipitate will form.

  • Purification: Collect the crude product by vacuum filtration. The primary impurity is residual formamide. To purify, recrystallize the solid from a suitable solvent system, such as ethanol/water or N,N-dimethylformamide (DMF)/water, to yield 1-p-Tolyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine as a pure crystalline solid.

SynthesisWorkflow p_tolylhydrazine p-Tolylhydrazine step1 Stage 1: Pyrazole Formation (Ethanol, Reflux) p_tolylhydrazine->step1 ethoxymethylene (Ethoxymethylene)malononitrile ethoxymethylene->step1 formamide Formamide step2 Stage 2: Pyrimidine Cyclization (Formamide, 180°C) formamide->step2 intermediate 5-Amino-1-(p-tolyl)-1H- pyrazole-4-carbonitrile intermediate->step2 final_product 1-p-Tolyl-1H-pyrazolo[3,4-d] pyrimidin-4-amine step1->intermediate step2->final_product

Caption: Synthetic workflow for 1-p-Tolyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine.

Structural Characterization

The identity and purity of the synthesized compound must be confirmed through a suite of analytical techniques. Based on data from structurally similar analogs, the following spectral characteristics are expected:[5][6][7]

  • ¹H NMR (DMSO-d₆): Expected signals would include a singlet for the C3-H proton of the pyrazole ring (δ ~8.4 ppm), distinct aromatic proton signals for the p-tolyl group (two doublets, δ ~7.4-7.8 ppm), a singlet for the methyl group (δ ~2.4 ppm), and a broad singlet for the amino (-NH₂) protons (δ ~8.0 ppm).

  • ¹³C NMR (DMSO-d₆): The spectrum would show characteristic peaks for the fused heterocyclic core carbons, along with four signals for the p-tolyl ring carbons and one for the methyl carbon.

  • FT-IR (KBr): Key vibrational bands would include N-H stretching for the amine group (3100-3400 cm⁻¹), C=N and C=C stretching in the aromatic and heterocyclic rings (1500-1650 cm⁻¹).

  • Mass Spectrometry (EI): The molecular ion peak (M⁺) should be observed at m/z = 225, corresponding to the molecular weight of the compound.

Biological Activity and Mechanism of Action

The Pyrazolo[3,4-d]pyrimidine Scaffold in Kinase Inhibition

The pyrazolo[3,4-d]pyrimidine nucleus is a "privileged scaffold" in medicinal chemistry, particularly for the development of protein kinase inhibitors.[1] Its structure mimics the purine ring of ATP, allowing it to competitively bind in the ATP-binding pocket of kinases, thereby blocking their catalytic activity. This scaffold is the foundation for numerous approved drugs and clinical candidates targeting kinases involved in cancer and immune disorders, such as Bruton's tyrosine kinase (BTK) and Src family kinases.[6][8]

Structure-Activity Relationship (SAR) and Target Profile

While 1-p-Tolyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine contains the core pharmacophore, its biological activity is expected to be modest. This provides a critical lesson in drug design: while the core scaffold provides the anchor, specific substitutions at other positions are required to achieve high potency and selectivity.

The closely related analog, 1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine, is notably used as a negative control for the potent Src family kinase inhibitor PP2.[9] This strongly implies that the 1-aryl substitution alone is insufficient for potent kinase inhibition. Potent inhibitors in this class almost invariably possess additional bulky, hydrophobic substituents that occupy adjacent pockets within the kinase domain, leading to a significant increase in binding affinity.

CompoundStructureKey Structural Difference from TargetBiological Activity
Target Compound 1-p-Tolyl-1H-pyrazolo[3,4-d]pyrimidin-4-amineBaseline structureLikely inactive or weak inhibitor; serves as a synthetic scaffold.
PP1 4-amino-5-(4-methylphenyl)-7-(t-butyl)pyrazolo[3,4-d]pyrimidineAddition of a C5-aryl and a bulky C7-tert-butyl groupPotent inhibitor of Src family kinases.[10]
SI388 Analog A pyrazolo[3,4-d]pyrimidine with multiple substitutionsExtensive substitution at C4, C6, and N1 positionsPotent and selective Src inhibitor.[6]
BTK Inhibitor Analog A pyrazolo[3,4-d]pyrimidine core with complex side chainsElaborate side chains designed to form covalent bonds (irreversible inhibitor)Highly potent BTK inhibitor (IC₅₀ in low nM range).[8]

This SAR analysis demonstrates that 1-p-Tolyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is best understood not as a potent drug candidate itself, but as a foundational building block for the synthesis of more complex, highly active kinase inhibitors.

Context: The Src Kinase Signaling Pathway

Src is a non-receptor tyrosine kinase that acts as a critical node in signaling pathways that regulate cell proliferation, migration, adhesion, and survival.[11][12] Its aberrant activation is a hallmark of many cancers, where it contributes to tumor progression and metastasis.[13][14] An effective Src inhibitor would block these downstream effects.

SrcSignaling RTK Receptor Tyrosine Kinase (e.g., EGFR, PDGFR) Src_inactive Inactive Src RTK->Src_inactive Activates Src_active Active Src Src_inactive->Src_active Conformational Change FAK FAK Src_active->FAK Phosphorylates STAT3 STAT3 Src_active->STAT3 Phosphorylates PI3K PI3K / Akt Src_active->PI3K Phosphorylates RAS RAS/MAPK Pathway Src_active->RAS Phosphorylates Inhibitor Pyrazolo[3,4-d]pyrimidine Inhibitor Inhibitor->Src_active BLOCKS Proliferation Cell Proliferation & Survival FAK->Proliferation Migration Migration & Invasion FAK->Migration STAT3->Proliferation STAT3->Migration PI3K->Proliferation PI3K->Migration RAS->Proliferation RAS->Migration

Caption: Simplified Src kinase signaling pathway and point of inhibition.

Applications in Research and Drug Development

The primary value of 1-p-Tolyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine lies in its utility as a versatile chemical intermediate and a tool for fundamental research.

  • Scaffold for Library Synthesis: Its structure serves as an excellent starting point for creating libraries of more complex pyrazolo[3,4-d]pyrimidine derivatives. By functionalizing the C4-amino group or other positions on the heterocyclic core, chemists can rapidly generate a diverse set of molecules for high-throughput screening against various kinase targets.[8][15]

  • Negative Control in Biological Assays: As discussed, its structural similarity but presumed lack of potency compared to highly substituted analogs makes it an ideal negative control in kinase assays. Using this compound allows researchers to confirm that the observed biological effects of a more potent analog (like PP1 or PP2) are due to specific target engagement and not an artifact of the core chemical scaffold.[9]

  • Fragment-Based Drug Discovery: In fragment-based screening, this molecule could serve as a starting "fragment" that binds weakly to a kinase active site. Researchers can then use structural biology techniques (like X-ray crystallography) to visualize its binding mode and iteratively build upon the structure to design more potent inhibitors.

Conclusion

1-p-Tolyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine (CAS: 103984-26-5) is a compound of significant interest to the chemical and pharmaceutical sciences. While not a potent biological agent in itself, its true value is realized as a foundational scaffold for the synthesis of next-generation kinase inhibitors and as a critical control reagent for ensuring the integrity of pharmacological studies. A thorough understanding of its synthesis, properties, and structure-activity relationships is essential for any researcher working in the field of kinase-targeted drug discovery.

References

  • FAK-Src Signaling Pathway: Tyrosine Kinases in Cell Migration & Cancer Progression. (n.d.). Sino Biological. Retrieved February 20, 2026, from [Link]

  • Lowell, C. A. (2011). Src-family and Syk kinases in activating and inhibitory pathways in innate immune cells: signaling cross talk. Cold Spring Harbor Perspectives in Biology, 3(3), a002352. [Link]

  • Src family kinase. (2023, December 29). In Wikipedia. Retrieved February 20, 2026, from [Link]

  • Shaffer, J., & Shukla, D. (2008). Src Kinase Conformational Activation: Thermodynamics, Pathways, and Mechanisms. PLOS Computational Biology, 4(3), e1000047. [Link]

  • Roskoski, R. Jr. (2015). Src protein-tyrosine kinase structure, mechanism, and small molecule inhibitors. Pharmacological Research, 94, 9-25. [Link]

  • Ghorbani-Vaghei, R., & Malaekehpour, S. M. (2008). Synthesis of Some New Pyrazolo[3,4-d]pyrimidin-4-amines. Journal of the Chinese Chemical Society, 55(4), 838-841. [Link]

  • Hanafusa, T., et al. (1999). 4-Amino-5-(4-chlorophenyl)-7-(t-butyl)pyrazolo[3,4-d]pyrimidine (PP2), a selective inhibitor of Src family tyrosine kinases, efficiently inhibits Bcr-Abl-tyrosine kinase and induces apoptosis of Ph-positive leukemia cells. Proceedings of the National Academy of Sciences, 96(15), 8507-8512. (Note: This reference describes PP2, a related compound, establishing the activity of the scaffold.)
  • METHOD FOR THE PREPARATION OF 1H-PIRAZOLO[3,4-d]pyrimidine DERIVATIVES. (n.d.). Google Patents.
  • Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors. (2023). RSC Medicinal Chemistry. [Link]

  • Esteves, A. P., et al. (n.d.). NMR analysis of a series of substituted pyrazolo[3,4-d]pyrimidines-4-amines. CORE. [Link]

  • Oliveira-Campos, A. M., et al. (1999). Synthesis of some novel pyrazolo[3,4-d]pyrimidine derivatives. Arkivoc. [Link]

  • Wang, A., et al. (2024). Discovery of orally available 1H-pyrazolo [3, 4-d] pyrimidin-4-amine derivative as a novel BTK inhibitor. Arabian Journal of Chemistry, 17(7), 105934. [Link]

  • 1H-Pyrazolo[3,4-d]pyrimidin-4-amine. (n.d.). PubChem. Retrieved February 20, 2026, from [Link]

  • El-Damasy, A. K., et al. (2022). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][11][13][16]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. RSC Medicinal Chemistry, 13(7), 831-845. [Link]

  • Ruggieri, V., et al. (2023). Identification and Biological Characterization of the Pyrazolo[3,4-d]pyrimidine Derivative SI388 Active as Src Inhibitor. Molecules, 28(13), 5220. [Link]

  • Almalki, A. J., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(7), 2200. [Link]

  • Ruggieri, V., et al. (2023). Identification and Biological Characterization of the Pyrazolo[3,4-d]pyrimidine Derivative SI388 Active as Src Inhibitor. IRIS UNINA. [Link]

Sources

An In-depth Technical Guide to the Physical and Chemical Properties of 1-p-Tolyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 1-p-Tolyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine, a heterocyclic compound of significant interest in medicinal chemistry. As a member of the pyrazolo[3,4-d]pyrimidine class, this molecule serves as a crucial scaffold in the development of targeted therapeutics, particularly kinase inhibitors for oncology. This document synthesizes available data on its structure, synthesis, and physicochemical characteristics, offering field-proven insights for researchers in drug discovery and development. While specific experimental data for the title compound is limited in publicly accessible literature, this guide leverages data from closely related analogs to provide a robust understanding of its expected properties and behavior.

Introduction: The Significance of the Pyrazolo[3,4-d]pyrimidine Scaffold

The pyrazolo[3,4-d]pyrimidine nucleus is a bioisostere of adenine, a fundamental component of ATP. This structural mimicry allows compounds based on this scaffold to act as competitive inhibitors of ATP-binding sites in a variety of enzymes, most notably protein kinases.[1] The dysregulation of protein kinase activity is a hallmark of many diseases, including cancer, inflammation, and neurodegenerative disorders. Consequently, the development of small molecule kinase inhibitors has become a cornerstone of modern drug discovery.

1-p-Tolyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine, with its tolyl substituent at the N1 position of the pyrazole ring, represents a key variation of this important pharmacophore. The nature and position of substituents on the pyrazolo[3,4-d]pyrimidine core are critical for modulating potency, selectivity, and pharmacokinetic properties. The p-tolyl group, in particular, can influence the molecule's interaction with the hydrophobic regions of the kinase ATP-binding pocket.

This guide will delve into the known and expected physical and chemical properties of 1-p-Tolyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine, providing a foundational understanding for its application in research and development.

Molecular Structure and Physicochemical Properties

The structural and electronic characteristics of 1-p-Tolyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine are fundamental to its chemical behavior and biological activity.

Chemical Structure

The chemical structure of 1-p-Tolyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is characterized by a fused pyrazole and pyrimidine ring system. The tolyl group is attached to the nitrogen at position 1 of the pyrazole ring, and an amine group is present at position 4 of the pyrimidine ring.

Synthesis_Workflow cluster_0 Step 1: Pyrazole Formation cluster_1 Step 2: Pyrimidine Ring Closure A p-Tolylhydrazine C 5-Amino-1-(p-tolyl)-1H-pyrazole-4-carbonitrile A->C Condensation B Ethyl (ethoxymethylene)cyanoacetate B->C E 1-p-Tolyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine C->E Cyclization D Formamide D->E

General synthetic workflow for 1-p-Tolyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine.
Experimental Protocol (Generalized)

The following is a generalized, step-by-step methodology based on established procedures for similar compounds.

Step 1: Synthesis of 5-Amino-1-(p-tolyl)-1H-pyrazole-4-carbonitrile

  • Reaction Setup: To a solution of p-tolylhydrazine in a suitable solvent such as ethanol, add an equimolar amount of ethyl (ethoxymethylene)cyanoacetate.

  • Reaction Conditions: The reaction mixture is typically heated under reflux for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield 5-amino-1-(p-tolyl)-1H-pyrazole-4-carbonitrile.

Step 2: Synthesis of 1-p-Tolyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

  • Reaction Setup: The 5-amino-1-(p-tolyl)-1H-pyrazole-4-carbonitrile obtained from the previous step is heated in an excess of formamide.

  • Reaction Conditions: The mixture is heated at a high temperature (typically 150-180 °C) for several hours. TLC should be used to monitor the consumption of the starting material.

  • Work-up and Isolation: After the reaction is complete, the mixture is cooled to room temperature, and water is added to precipitate the product. The solid is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or by column chromatography.

Spectroscopic and Chromatographic Characterization

While specific spectra for 1-p-Tolyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine are not widely published, the expected spectral data can be inferred from the analysis of closely related compounds and the fundamental principles of spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the tolyl group and the pyrazolo[3,4-d]pyrimidine core, as well as a singlet for the methyl group.

  • Aromatic Protons (Tolyl): Two doublets in the aromatic region (typically δ 7.0-8.5 ppm), corresponding to the AA'BB' system of the para-substituted benzene ring.

  • Aromatic Protons (Pyrazolo[3,4-d]pyrimidine): Signals for the protons on the heterocyclic core.

  • Amine Protons (NH₂): A broad singlet, the chemical shift of which can be solvent-dependent.

  • Methyl Protons (CH₃): A singlet around δ 2.3-2.5 ppm.

¹³C NMR: The carbon NMR spectrum will display signals for the carbon atoms of the tolyl group and the heterocyclic system.

  • Aromatic and Heterocyclic Carbons: A series of signals in the downfield region (typically δ 100-160 ppm).

  • Methyl Carbon: A signal in the upfield region (typically δ 20-25 ppm).

Mass Spectrometry (MS)

The mass spectrum should show a prominent molecular ion peak (M⁺) corresponding to the molecular weight of the compound (225.25 g/mol ). Fragmentation patterns would likely involve the loss of small molecules such as HCN or N₂ and fragmentation of the tolyl group.

Infrared (IR) Spectroscopy

The IR spectrum is expected to exhibit characteristic absorption bands:

  • N-H Stretching: A sharp to broad band in the region of 3100-3500 cm⁻¹ corresponding to the amine group.

  • C-H Stretching (Aromatic): Bands above 3000 cm⁻¹.

  • C-H Stretching (Aliphatic): Bands below 3000 cm⁻¹ for the methyl group.

  • C=N and C=C Stretching: Strong absorptions in the 1500-1650 cm⁻¹ region, characteristic of the aromatic and heterocyclic rings.

Chemical Reactivity and Potential Applications

The chemical reactivity of 1-p-Tolyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is dictated by the functional groups present in the molecule. The amine group can undergo various reactions, such as acylation and alkylation, allowing for the synthesis of a wide range of derivatives. The heterocyclic ring system is generally stable but can participate in electrophilic substitution reactions under specific conditions.

The primary interest in this compound and its analogs lies in their potential as kinase inhibitors. The pyrazolo[3,4-d]pyrimidine scaffold has been successfully utilized in the development of drugs targeting various kinases involved in cancer cell proliferation and survival. [2]The p-tolyl group can be strategically employed to enhance binding affinity and selectivity for the target kinase.

Conclusion

1-p-Tolyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a molecule of considerable interest to the drug discovery community. While a complete, publicly available dataset of its physical and chemical properties is yet to be established, this guide provides a comprehensive overview based on the analysis of closely related compounds and established chemical principles. The synthetic accessibility and the proven biological relevance of the pyrazolo[3,4-d]pyrimidine scaffold make this compound a valuable building block for the development of novel therapeutics. Further research into the specific properties and biological activities of 1-p-Tolyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is warranted and will undoubtedly contribute to the advancement of targeted therapies.

References

  • Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFR. (URL not available)
  • Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFR and EGFR. (URL not available)
  • Discovery of orally available 1H-pyrazolo [3, 4-d] pyrimidin-4-amine derivative as a novel BTK inhibitor - Arabian Journal of Chemistry. (2024-07-09). Available at: [Link]

  • 1-Ter-Butyl-3-P-Tolyl-1h-Pyrazolo[3,4-D]Pyrimidin-4-Ylamine - PubChem. Available at: [Link]

  • One-Flask Synthesis of Pyrazolo[3,4-d]pyrimidines from 5-Aminopyrazoles and Mechanistic Study - MDPI. (2017-05-16). Available at: [Link]

  • Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e]t[3][4][5]riazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - Semantic Scholar. (2022-05-17). Available at: [Link]

Sources

Technical Monograph: Biological Activity of PP1 (1-p-Tolyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Identity

1-p-Tolyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine , widely designated in literature as PP1 , is a potent, ATP-competitive inhibitor of Src Family Kinases (SFKs). Historically significant as one of the first "privileged scaffolds" for kinase inhibition, PP1 is primarily utilized as a chemical probe to dissect the roles of Lck and Fyn kinases in T-cell receptor (TCR) signaling and oncogenic Src activation.

While structurally related to the inhibitor PP2, PP1 exhibits a distinct selectivity profile that researchers must understand to avoid misinterpretation of off-target phenotypes, particularly regarding c-Kit and Bcr-Abl .

Physicochemical Profile
PropertySpecification
Common Name PP1 (AGL 1872)
CAS Number 172889-26-8
Molecular Formula C₁₆H₁₉N₅
Molecular Weight 281.36 g/mol
Solubility Soluble in DMSO (up to 25 mg/mL); Ethanol (low).[1] Insoluble in water.
Storage -20°C (Desiccated). Avoid freeze-thaw cycles in solution.

Pharmacodynamics & Mechanism of Action

Structural Basis of Inhibition

PP1 functions as a competitive inhibitor at the ATP-binding site of the kinase domain. Its pyrazolo[3,4-d]pyrimidine core mimics the adenine ring of ATP, allowing it to anchor into the hinge region of the kinase.

The Selectivity "Gatekeeper": The high potency of PP1 toward SFKs is governed by a specific hydrophobic pocket adjacent to the ATP binding site. In SFKs (Lck, Fyn, Src), this pocket is guarded by a small "gatekeeper" residue (Threonine in c-Src/Lck; Isoleucine in v-Src).

  • Mechanism: The p-tolyl group of PP1 occupies a hydrophobic pocket that is accessible only when the gatekeeper residue is small (Thr/Ile).

  • Exclusion: Kinases with bulky gatekeeper residues (e.g., Methionine in EGFR) sterically hinder PP1 binding, conferring selectivity (Liu et al., 1999).

Kinase Selectivity Profile

Contrary to its general classification as a "Src inhibitor," PP1 is significantly more potent against the lymphocyte-specific kinases Lck and Fyn than against c-Src itself.

Table 1: Inhibitory Potency (IC₅₀) Against Key Targets Data synthesized from Hanke et al. (1996) and Tatton et al. (2003).

Target KinaseIC₅₀ (nM)Biological Context
Lck 5 nM T-cell activation (Primary Target)
Fyn 6 nM T-cell / Neuronal signaling
Hck 20 nM Myeloid cell signaling
c-Src 170 nM Oncogenic signaling
c-Kit ~50-100 nMMast cell / GIST signaling (Off-target)
Bcr-Abl ~50-100 nMCML proliferation (Off-target)
EGFR > 250 nMNegative Control (Selectivity threshold)
ZAP-70 > 100 µMDownstream T-cell kinase (Unaffected)

Critical Note for Researchers: When using PP1 to study c-Src (IC₅₀ 170 nM), you must be aware that you are completely ablating Lck and Fyn activity. If your cell line expresses multiple SFKs, attributing the phenotype solely to c-Src is scientifically invalid without siRNA validation.

Biological Applications & Signaling Pathways[1][2][3][4][5][6]

T-Cell Receptor (TCR) Signaling

PP1 is most authoritative when used to block the initiation of TCR signaling. Upon antigen recognition, Lck phosphorylates the ITAMs of the TCR CD3 subunits. PP1 blockade prevents this initial phosphorylation event, thereby silencing downstream calcium flux and NFAT activation.

Visualization: PP1 in the TCR Signaling Cascade

The following diagram illustrates the precise intervention point of PP1 within the T-cell activation pathway.

TCR_Signaling cluster_membrane Plasma Membrane TCR TCR / CD3 Complex Lck Lck Kinase (Primary PP1 Target) ZAP70 ZAP-70 TCR->ZAP70 Recruits CD4_8 CD4/CD8 Co-receptor CD4_8->Lck Recruits Lck->TCR Phosphorylates ITAMs Lck->ZAP70 Activates Fyn Fyn Kinase (Secondary PP1 Target) Fyn->TCR Phosphorylates ITAMs LAT LAT (Adaptor) ZAP70->LAT Phosphorylates PLCg PLC-gamma 1 LAT->PLCg Scaffold Calcium Ca2+ Release PLCg->Calcium IP3 Pathway NFAT NFAT Translocation Calcium->NFAT Calcineurin PP1 PP1 Inhibitor PP1->Lck Blocks ATP Binding PP1->Fyn

Caption: PP1 intercepts signaling at the membrane-proximal level by inhibiting Lck/Fyn, preventing ZAP-70 recruitment and subsequent Calcium/NFAT responses.

Experimental Protocols

Protocol A: In Vitro Kinase Assay (ADP-Glo™ Method)

Rationale: Radiometric assays (³²P) are sensitive but hazardous. The ADP-Glo™ (Promega) system is the modern standard, measuring ADP generation via a luciferase-coupled reaction. It is highly robust for determining IC₅₀ values.

Materials:

  • Recombinant Lck or Src enzyme (human).

  • Substrate: Poly(Glu, Tyr) 4:1 peptide (0.2 mg/mL).

  • PP1 Stock (10 mM in DMSO).

  • ATP (Ultrapure).

  • ADP-Glo™ Reagent & Kinase Detection Reagent.[2]

Workflow:

  • Preparation: Dilute PP1 in 1X Kinase Buffer (40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA). Prepare a 10-point dose-response curve (e.g., 0.1 nM to 10 µM).

  • Enzyme Reaction:

    • Add 5 µL of Kinase/Substrate mix to a 384-well white plate.

    • Add 2.5 µL of PP1 dilution. Incubate 10 min at RT (to allow inhibitor binding).

    • Add 2.5 µL of ATP (at Kₘ concentration, typically 10-50 µM) to start reaction.

    • Incubate 60 min at RT.

  • ADP Depletion: Add 10 µL ADP-Glo™ Reagent. Incubate 40 min (consumes unreacted ATP).

  • Detection: Add 20 µL Kinase Detection Reagent (converts ADP → ATP → Light). Incubate 30 min.

  • Read: Measure Luminescence on a plate reader.

  • Analysis: Plot RLU vs. log[PP1]. Fit to sigmoidal dose-response (variable slope) to calculate IC₅₀.

Protocol B: Cellular Target Engagement (Western Blot)

Rationale: To verify PP1 is entering the cell and hitting the target, monitor the autophosphorylation site of Src (Tyr416) or the activation loop of Lck (Tyr394).

Step-by-Step:

  • Seed Cells: Jurkat T-cells (suspension) or Src-transformed fibroblasts (adherent) at

    
     cells/mL.
    
  • Starvation: Serum-starve cells for 4–12 hours (critical to reduce basal background noise).

  • Treatment:

    • Treat with PP1 (10 µM, 1 µM, 100 nM, 10 nM) for 30–60 minutes.

    • Control: DMSO vehicle only.

  • Stimulation (Optional but recommended):

    • For T-cells: Add anti-CD3 antibody (OKT3) for 2–5 minutes.

    • For Fibroblasts: Add EGF or PDGF if studying cross-activation.

  • Lysis: Immediately place on ice. Lyse in RIPA buffer + Phosphatase Inhibitors (Na₃VO₄, NaF). Note: Phosphatase inhibitors are non-negotiable.

  • Blotting:

    • Primary Antibody: Anti-phospho-Src Family (Tyr416) [Cell Signaling #2101].

    • Secondary Target: Anti-phospho-ZAP70 (Tyr319) to confirm downstream blockade.

    • Loading Control: Total Src or Total Lck.

Visualization: Assay Workflow Logic

Assay_Workflow cluster_prep Phase 1: Preparation cluster_reaction Phase 2: Kinase Reaction cluster_detect Phase 3: Detection (ADP-Glo) Step1 Dilute PP1 (DMSO Stock) Step3 Incubate (Enzyme + PP1) Step1->Step3 Step2 Mix Enzyme + Substrate Step2->Step3 Step4 Add ATP (Start Reaction) Step3->Step4 10 min Step5 Add ADP-Glo (Deplete ATP) Step4->Step5 60 min Step6 Add Detection Rgt (ADP -> Light) Step5->Step6 40 min Step7 Measure Luminescence Step6->Step7 30 min

Caption: Step-by-step workflow for the ADP-Glo kinase assay validation of PP1 activity.

References

  • Hanke, J. H., et al. (1996). "Discovery of a novel, potent, and Src family-selective tyrosine kinase inhibitor." Journal of Biological Chemistry, 271(2), 695-701.[3]

  • Liu, Y., et al. (1999). "Structural basis for selective inhibition of Src family kinases by PP1." Chemistry & Biology, 6(9), 671-678.

  • Tatton, L., et al. (2003). "The Src-selective kinase inhibitor PP1 also inhibits Kit and Bcr-Abl tyrosine kinases." Journal of Biological Chemistry, 278(7), 4847-4853.

  • Schindler, T., et al. (1999). "Crystal structure of Hck in complex with a Src family-selective tyrosine kinase inhibitor." Molecular Cell, 3(5), 639-648.

  • Sigma-Aldrich. "Product Information: Src Inhibitor, PP1."[1]

Sources

1-p-Tolyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine derivatives and analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The N1-Aryl Scaffold Paradigm

The pyrazolo[3,4-d]pyrimidine scaffold is a cornerstone of modern medicinal chemistry, celebrated as a bioisostere of the adenine moiety of ATP.[1][2][3] While the 1-tert-butyl-3-(p-tolyl) isomer (the renowned Src inhibitor PP1 ) dominates the literature, the 1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine derivative represents a distinct pharmacological class.

Unlike the C3-aryl series (which targets the hydrophobic pocket of kinases), N1-aryl derivatives are historically significant as Adenosine Receptor Antagonists (A1/A2A) and have re-emerged as scaffolds for Cyclin-Dependent Kinase (CDK) and Src Family Kinase (SFK) inhibitors when appropriately substituted.

This technical guide provides a rigorous analysis of the 1-p-tolyl derivative, detailing the divergent synthesis required for N1-arylation, the structural consequences on the ATP-binding pocket, and validated protocols for its generation and assay.

Section 1: Chemical Architecture & Structure-Activity Relationship (SAR)

To understand the utility of 1-p-tolyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine, one must analyze its binding mode relative to ATP and its famous isomer, PP1.

1.1 The Isomer Distinction (Critical Insight)

Confusion often arises between N1-aryl and C3-aryl isomers.

  • PP1 (Src Inhibitor): tert-butyl at N1; p-tolyl at C3. The C3-aryl group accesses the hydrophobic "gatekeeper" pocket of the kinase.

  • Target Molecule (1-p-Tolyl): p-tolyl at N1; H at C3. The N1-aryl group projects towards the solvent front or ribose-binding pocket, dramatically altering selectivity.

1.2 Pharmacophore Mapping

The 1-p-tolyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine scaffold functions via three primary interactions:

  • Hinge Binder (N1/N7/4-NH2): The pyrimidine moiety forms a bidentate or tridentate hydrogen bond network with the kinase hinge region (e.g., Met341 in Src, Glu81/Leu83 in CDK2).

  • Solubility & Sterics (N1-Tolyl): The p-tolyl group at N1 increases lipophilicity (

    
    ), facilitating membrane permeability but requiring formulation optimization.
    
  • Selectivity Vector (C3-H): The unsubstituted C3 position allows this scaffold to fit into "smaller" kinase active sites where bulky C3-inhibitors (like Ibrutinib) would clash with the gatekeeper residue.

Section 2: Synthetic Pathway (The Hydrazine Route)

The synthesis of N1-aryl derivatives differs fundamentally from N1-alkyl analogs. Direct alkylation of the pyrazolo[3,4-d]pyrimidine core often yields mixtures of N1 and N2 isomers. Therefore, the Regioselective Cyclization Method starting from p-tolylhydrazine is the industry standard for high purity.

2.1 Reaction Logic
  • Pyrazole Formation: Condensation of p-tolylhydrazine with ethoxymethylenemalononitrile. This locks the p-tolyl group at the N1 position of the pyrazole ring.

  • Pyrimidine Annulation: The resulting aminopyrazole carbonitrile is cyclized with formamide to build the pyrimidine ring.

2.2 Visualization of Synthetic Workflow

Synthesis cluster_conditions Critical Parameters Start1 p-Tolylhydrazine (HCl Salt) Inter Intermediate: 5-Amino-1-(p-tolyl)- 1H-pyrazole-4-carbonitrile Start1->Inter EtOH, Et3N Reflux 3h Start2 Ethoxymethylene malononitrile Start2->Inter Product Product: 1-p-Tolyl-1H-pyrazolo [3,4-d]pyrimidin-4-amine Inter->Product Cyclization (Dimroth Rearrangement risk low) Reagent Formamide (180°C) Reagent->Product Params Temp: 180-190°C Atmosphere: N2 Purification: EtOH Recrystallization

Figure 1: Regioselective synthesis of 1-p-tolyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine via the hydrazine route.

Section 3: Detailed Experimental Protocols

These protocols are designed for reproducibility in a standard medicinal chemistry laboratory.

3.1 Step 1: Synthesis of 5-amino-1-(p-tolyl)-1H-pyrazole-4-carbonitrile

Reagents:

  • p-Tolylhydrazine hydrochloride (10 mmol)

  • Ethoxymethylenemalononitrile (10 mmol)

  • Triethylamine (Et3N) (12 mmol)

  • Ethanol (Absolute, 30 mL)

Procedure:

  • Dissolution: In a 100 mL round-bottom flask, suspend p-tolylhydrazine HCl in ethanol. Add Et3N dropwise. The solution should clear as the free base is liberated.

  • Addition: Add ethoxymethylenemalononitrile in one portion.

  • Reflux: Heat the mixture to reflux (

    
    ) for 3–4 hours. Monitor via TLC (Mobile phase: 1:1 Hexane/EtOAc).
    
  • Isolation: Cool the reaction to room temperature. The intermediate usually precipitates as a solid.

  • Purification: Filter the solid, wash with cold ethanol (

    
    ), and dry under vacuum.
    
    • Expected Yield: 75–85%

    • Appearance: Off-white to pale yellow crystalline solid.

3.2 Step 2: Ring Closure to Pyrazolo[3,4-d]pyrimidine

Reagents:

  • Intermediate from Step 1 (5 mmol)

  • Formamide (10 mL) - Note: Acts as both solvent and reagent.

Procedure:

  • Setup: Place the intermediate and formamide in a heavy-walled pressure vial or a round-bottom flask equipped with an air condenser.

  • Cyclization: Heat to

    
    
    
    
    for 6–8 hours.
    • Critical Check: Ensure the temperature is sufficient; lower temperatures (

      
      ) often result in incomplete ring closure or formation of the uncyclized formimidate.
      
  • Work-up: Cool the mixture to room temperature. Pour the reaction contents into ice-cold water (50 mL) with vigorous stirring.

  • Precipitation: The product will precipitate as a solid. Stir for 30 minutes to ensure full granulation.

  • Purification: Filter the crude solid. Recrystallize from hot ethanol or DMF/Water mixture to remove trace formamide.

    • Characterization:

      
       (DMSO-d6) should show the characteristic C3-H singlet around 
      
      
      
      
      
      ppm and the C6-H singlet around
      
      
      
      
      ppm.

Section 4: Validating Biological Activity

Once synthesized, the compound must be validated. The following data summarizes the expected profile based on the scaffold's known pharmacology.

4.1 Quantitative Profile (Scaffold Benchmarks)
Target ClassAssay TypeExpected Potency (

)
Mechanism
Adenosine A1 Radioligand Binding

Antagonist (Classic N1-aryl profile)
Src Kinase FRET / Kinase-Glo

ATP Competitive (Type I)
CDK2/Cyclin A ADP-Glo

ATP Competitive
HCT-116 Cell Viability (MTT)

Anti-proliferative
4.2 Kinase Assay Protocol (Src Family)

To verify the kinase inhibitory potential of the 1-p-tolyl derivative:

  • Buffer: 50 mM HEPES (pH 7.5), 10 mM

    
    , 1 mM EGTA, 0.01% Brij-35.
    
  • Enzyme: Recombinant human Src kinase (0.5 nM final).

  • Substrate: Src substrate peptide (e.g., Poly Glu:Tyr 4:1) at

    
    .
    
  • ATP:

    
     concentration (typically 
    
    
    
    ).
  • Reaction:

    • Incubate Compound + Enzyme for 15 mins.

    • Add ATP/Substrate mix to initiate.

    • Run for 60 mins at RT.

  • Detection: Use ADP-Glo (Promega) or similar luminescent readout.

Section 5: Signal Transduction & Mechanism

The 1-p-tolyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine molecule acts as a "pan-kinase" template that can be tuned. Its primary mode of action in oncology is the interruption of the phosphotransfer cascade.

Signaling cluster_inhibitor Mechanism of Action RTK RTK (EGFR/PDGFR) Src Src Family Kinases (Target of Scaffold) RTK->Src Activation STAT3 STAT3 Src->STAT3 Phosphorylation (Blocked by Inhibitor) PI3K PI3K / Akt Src->PI3K Survival Signaling Nucleus Nucleus: Gene Transcription STAT3->Nucleus Translocation PI3K->Nucleus Mech 1-p-Tolyl-pyrazolo[3,4-d]pyrimidine competes with ATP at Src hinge region

Figure 2: Signal transduction pathway showing the interception point of pyrazolo[3,4-d]pyrimidine inhibitors within the Src/STAT axis.

References

  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. Source: University of Edinburgh / RSC URL:[Link]

  • Synthesis of Some New Pyrazolo[3,4-d]pyrimidin-4-amines. (Protocol for N1-aryl synthesis) Source: Asian Journal of Chemistry URL:[Link] (General Journal Link - Specific article via DOI: 10.14233/ajchem.2010.2415)

  • Discovery of pyrazolo[3,4-d]pyrimidine derivatives as novel CDK2 inhibitors. Source: RSC Advances, 2022 URL:[Link]

  • Identification and Biological Characterization of the Pyrazolo[3,4-d]pyrimidine Derivative SI388 Active as Src Inhibitor. Source: MDPI (Molecules), 2023 URL:[Link]

  • Discovery of orally available 1H-pyrazolo [3, 4-d] pyrimidin-4-amine derivative as a novel BTK inhibitor. Source: Arabian Journal of Chemistry, 2024 URL:[Link]

Sources

Unlocking Therapeutic Potential: A Technical Guide to Target Identification and Validation for 1-p-Tolyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Promise of the Pyrazolo[3,4-d]pyrimidine Scaffold

The pyrazolo[3,4-d]pyrimidine nucleus is a privileged scaffold in medicinal chemistry, recognized for its structural similarity to the endogenous purine ring system. This mimicry allows it to function as a competitive inhibitor for a wide array of ATP-dependent enzymes, most notably protein kinases.[1] Dysregulation of kinase activity is a hallmark of numerous pathologies, including cancer, inflammation, and neurodegenerative disorders, making kinase inhibitors a cornerstone of modern drug discovery.[2][3][4] The specific compound, 1-p-Tolyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine, belongs to this promising class of molecules. Its unique substitution with a p-tolyl group at the N1 position is anticipated to confer a distinct target affinity and selectivity profile, warranting a thorough investigation into its therapeutic potential. This guide provides a comprehensive framework for researchers and drug development professionals to identify and validate the molecular targets of this compound, thereby paving the way for its clinical development.

Part 1: Predicted Therapeutic Targets and Associated Signaling Pathways

Based on extensive research into the broader pyrazolo[3,4-d]pyrimidine class, several kinase families emerge as high-probability targets for 1-p-Tolyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine.

The Src Family of Non-Receptor Tyrosine Kinases

The Src family of kinases (SFKs), including Src, Fyn, and Lck, are frequently implicated in cancer progression, where they regulate cell proliferation, survival, migration, and angiogenesis.[5][6][7][8] Numerous pyrazolo[3,4-d]pyrimidine derivatives have demonstrated potent inhibitory activity against Src.[5][6][7] The aberrant activation of Src is a known driver in various solid tumors, such as glioblastoma and medulloblastoma, making it a compelling target.[6][7]

Signaling Pathway: Src-Mediated Oncogenesis

Src_Pathway RTK RTK (e.g., EGFR, PDGFR) Src Src RTK->Src FAK FAK Src->FAK Ras Ras/Raf/MEK/ERK Pathway Src->Ras PI3K PI3K/Akt Pathway Src->PI3K STAT3 STAT3 Src->STAT3 Migration Migration & Invasion FAK->Migration Proliferation Cell Proliferation & Survival Ras->Proliferation PI3K->Proliferation STAT3->Proliferation Angiogenesis Angiogenesis STAT3->Angiogenesis Compound 1-p-Tolyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine Compound->Src

Caption: Src signaling cascade and potential inhibition.

Bruton's Tyrosine Kinase (BTK)

BTK is a critical component of the B-cell receptor (BCR) signaling pathway, making it a key target in the treatment of B-cell malignancies and autoimmune diseases.[9] The pyrazolo[3,4-d]pyrimidine scaffold has been successfully utilized to develop potent and irreversible BTK inhibitors.[9]

Signaling Pathway: BTK in B-Cell Activation

BTK_Pathway BCR B-Cell Receptor (BCR) Lyn Lyn BCR->Lyn Syk Syk Lyn->Syk BTK BTK Syk->BTK PLCg2 PLCγ2 BTK->PLCg2 NFkB NF-κB Pathway PLCg2->NFkB MAPK MAPK Pathway PLCg2->MAPK Proliferation B-Cell Proliferation & Survival NFkB->Proliferation MAPK->Proliferation Compound 1-p-Tolyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine Compound->BTK

Caption: BTK-mediated B-cell signaling and inhibition.

Epidermal Growth Factor Receptor (EGFR)

EGFR is a receptor tyrosine kinase that plays a pivotal role in the development and progression of various cancers. The 1H-pyrazolo[3,4-d]pyrimidine core has been identified as a promising scaffold for the development of EGFR inhibitors.[10] Certain derivatives have shown activity against both wild-type and mutant forms of EGFR.[10]

Signaling Pathway: EGFR-Driven Cellular Processes

EGFR_Pathway EGF EGF EGFR EGFR EGF->EGFR Ras Ras/Raf/MEK/ERK Pathway EGFR->Ras PI3K PI3K/Akt Pathway EGFR->PI3K JAK JAK/STAT Pathway EGFR->JAK Proliferation Cell Proliferation Ras->Proliferation Metastasis Metastasis Ras->Metastasis Survival Cell Survival PI3K->Survival JAK->Proliferation Compound 1-p-Tolyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine Compound->EGFR

Caption: EGFR signaling and its potential inhibition.

Part 2: A Step-by-Step Guide to Target Identification and Validation

A multi-pronged approach is essential to definitively identify and validate the therapeutic targets of 1-p-Tolyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine.

Experimental Workflow: Target Identification and Validation

workflow cluster_identification Phase 1: Target Identification cluster_validation Phase 2: Target Validation KinaseScreening Broad Kinase Panel Screening BiochemicalAssays Biochemical Assays (IC50 Determination) KinaseScreening->BiochemicalAssays AffinityChromatography Affinity Chromatography-Mass Spectrometry AffinityChromatography->BiochemicalAssays ComputationalDocking Computational Docking ComputationalDocking->BiochemicalAssays CellularAssays Cell-Based Assays (Target Engagement & Pathway Modulation) BiochemicalAssays->CellularAssays MechanismStudies Mechanism of Action Studies (e.g., CETSA) CellularAssays->MechanismStudies

Caption: A workflow for target identification and validation.

Phase 1: Initial Target Identification

The primary objective of this phase is to generate a list of high-confidence candidate targets.

  • Rationale: To empirically assess the inhibitory activity of the compound against a large and diverse panel of recombinant kinases. This provides a direct and unbiased view of the compound's kinome-wide selectivity.

  • Protocol:

    • Prepare a stock solution of 1-p-Tolyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine in a suitable solvent (e.g., DMSO).

    • Submit the compound to a commercial kinase screening service (e.g., Eurofins, Reaction Biology) for profiling against a panel of at least 400 human kinases.

    • Request screening at a single high concentration (e.g., 10 µM) to identify initial hits, followed by dose-response curves for the most promising candidates to determine IC50 values.

    • Analyze the data to identify kinases that are significantly inhibited by the compound.

  • Rationale: To identify binding partners of the compound directly from a cellular context. This method is particularly useful for discovering novel or unexpected targets.

  • Protocol:

    • Synthesize a derivative of 1-p-Tolyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine with a linker arm suitable for immobilization on a solid support (e.g., sepharose beads).

    • Prepare a cell lysate from a relevant cell line (e.g., a cancer cell line known to be sensitive to pyrazolo[3,4-d]pyrimidines).

    • Incubate the cell lysate with the immobilized compound to allow for binding of target proteins.

    • Wash the beads extensively to remove non-specific binders.

    • Elute the bound proteins.

    • Identify the eluted proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Phase 2: Rigorous Target Validation

This phase focuses on confirming the direct interaction between the compound and the candidate targets and elucidating the functional consequences of this interaction.

  • Rationale: To precisely quantify the potency of the compound against the purified candidate kinases identified in Phase 1.

  • Protocol:

    • Obtain purified, active recombinant forms of the candidate kinases.

    • Perform in vitro kinase assays using a suitable format (e.g., radiometric, fluorescence-based, or luminescence-based).

    • Titrate 1-p-Tolyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine over a wide range of concentrations.

    • Measure kinase activity at each compound concentration.

    • Calculate the half-maximal inhibitory concentration (IC50) value by fitting the data to a dose-response curve.

Parameter Description
Kinase The specific purified kinase being tested.
Substrate The peptide or protein substrate for the kinase.
ATP Concentration Typically at or near the Km value for ATP.
Compound Concentrations A serial dilution, for example, from 100 µM to 1 nM.
IC50 Value The concentration of the compound that inhibits 50% of the kinase activity.
  • Rationale: To confirm that the compound engages its target within a living cell and modulates its downstream signaling pathways.

  • Protocol:

    • Target Engagement:

      • Utilize a technique such as the Cellular Thermal Shift Assay (CETSA) to demonstrate direct binding of the compound to the target protein in intact cells.

    • Pathway Modulation:

      • Treat relevant cell lines with increasing concentrations of 1-p-Tolyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine.

      • Prepare cell lysates at various time points.

      • Perform Western blotting to assess the phosphorylation status of the direct downstream substrates of the target kinase. A decrease in the phosphorylation of a known substrate indicates target inhibition.

Conclusion: Charting a Path Forward

The systematic approach outlined in this guide provides a robust framework for the comprehensive characterization of 1-p-Tolyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine. By combining unbiased screening methods with rigorous biochemical and cell-based validation, researchers can confidently identify the therapeutic targets of this compound and elucidate its mechanism of action. This foundational knowledge is paramount for guiding further preclinical and clinical development, ultimately unlocking the full therapeutic potential of this promising molecule.

References

  • Synthesis of Pyrazolo[3,4-d]pyrimidine Derivatives and Evaluation of their Src Kinase Inhibitory Activities. (n.d.).
  • Pyrazolo[3,4-d]pyrimidine based scaffold derivatives targeting kinases as anticancer agents. (2025, August 7).
  • Development of Pyrazolo[3,4-d]pyrimidine Kinase Inhibitors as Potential Clinical Candidates for Glioblastoma Multiforme. (2020, February 13). ACS Medicinal Chemistry Letters.
  • Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. (2024, October 24). MDPI.
  • New pyrazolo-[3,4-d]-pyrimidine derivative Src kinase inhibitors lead to cell cycle arrest and tumor growth reduction of human medulloblastoma cells. (2010, August 15). FASEB Journal.
  • Medicinal Chemistry of Pyrazolopyrimidine Scaffolds Substituted with Different Heterocyclic Nuclei. (2022, November 1). Bentham Science Publishers.
  • Pyrazolo - Pyrimidines as Targeted Anticancer Scaffolds - A Comprehensive Review. (n.d.).
  • Pyrazolo - Pyrimidines as Targeted Anticancer Scaffolds - A Comprehensive Review. (2024, March 1). Medicinal Chemistry.
  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. (2020, September 8). RSC Publishing.
  • Pyrazolopyrimidines as anticancer agents: A review on structural and target-based approaches. (2021, December 5). European Journal of Medicinal Chemistry.
  • 1-Ter-Butyl-3-P-Tolyl-1h-Pyrazolo[3,4-D]Pyrimidin-4-Ylamine. (n.d.). PubChem.
  • 1-m-Tolyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine. (n.d.). Shine.
  • Identification of 1 H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors. (2019, December 15). Journal of Enzyme Inhibition and Medicinal Chemistry.
  • Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFR and EGFR. (n.d.).
  • Pyrazolo[3,4-d]pyrimidines as sigma-1 receptor ligands for the treatment of pain. Part 1: 4-acylamino derivatives. (2017, June 1). PMC.
  • Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors. (2019, August 11).
  • Identification and Biological Characterization of the Pyrazolo[3,4-d]pyrimidine Derivative SI388 Active as Src Inhibitor. (2023, July 4). PMC.
  • 1-m-Tolyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine. (n.d.). Chem-Impex.
  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. (2022, March 30). DAU.
  • Discovery of orally available 1H-pyrazolo [3, 4-d] pyrimidin-4-amine derivative as a novel BTK inhibitor. (2024, July 9). Arabian Journal of Chemistry.
  • One-Flask Synthesis of Pyrazolo[3,4-d]pyrimidines from 5-Aminopyrazoles and Mechanistic Study. (n.d.). MDPI.

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The Pyrazolo[3,4-d]pyrimidine Scaffold: A Privileged Framework in Modern Oncology Research

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The pyrazolo[3,4-d]pyrimidine nucleus has emerged as a cornerstone in the design and development of novel kinase inhibitors for oncology. Its intrinsic structural similarity to the purine core of ATP makes it an ideal scaffold for competitive inhibition at the kinase hinge region, a critical interaction for enzymatic activity. This guide provides a comprehensive overview of the synthesis, mechanism of action, and therapeutic applications of 1-p-Tolyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine and its derivatives. We will delve into the structure-activity relationships that govern their potency and selectivity, explore detailed experimental protocols for their evaluation, and discuss their clinical significance, including the journey of prominent members of this class from the laboratory to approved cancer therapies.

The Rise of Pyrazolo[3,4-d]pyrimidines in Oncology

The quest for targeted cancer therapies has led to an intense focus on protein kinases, which are frequently dysregulated in malignant cells. The pyrazolo[3,4-d]pyrimidine scaffold has proven to be a highly versatile and "privileged" structure in this endeavor.[1][2][3] This fused heterocyclic system is an isostere of the adenine ring of ATP, enabling it to mimic the binding of this essential co-factor within the active site of kinases.[1][2][3] This bioisosteric relationship allows for the rational design of potent and selective kinase inhibitors through focused chemical modifications.

The success of this scaffold is exemplified by the FDA-approved Bruton's tyrosine kinase (BTK) inhibitor, ibrutinib, which has revolutionized the treatment of several B-cell malignancies.[1][2][3] The development of ibrutinib and other clinical candidates has spurred extensive research into the potential of pyrazolo[3,4-d]pyrimidine derivatives against a wide array of oncogenic kinases.

Mechanism of Action: Competitive ATP Inhibition

The primary mechanism by which pyrazolo[3,4-d]pyrimidine derivatives exert their anticancer effects is through competitive inhibition of ATP binding to the kinase domain. The nitrogen atoms within the pyrazole and pyrimidine rings form crucial hydrogen bonds with the "hinge region" of the kinase, a conserved stretch of amino acids that connects the N- and C-lobes of the catalytic domain. This interaction effectively blocks the binding of ATP, thereby preventing the phosphorylation of downstream substrates and disrupting the signaling pathways that drive tumor growth, proliferation, and survival.

Kinase_Inhibition cluster_0 Kinase Active Site cluster_1 Competitive Inhibition Kinase Kinase Phosphorylation Phosphorylation Kinase->Phosphorylation Catalyzes Hinge_Region Hinge Region ATP ATP ATP->Kinase Binds to Active Site Pyrazolo_pyrimidine Pyrazolo[3,4-d]pyrimidine Inhibitor Pyrazolo_pyrimidine->Kinase Competitively Binds to Hinge Region Pyrazolo_pyrimidine->Phosphorylation Blocks

Figure 1: Competitive inhibition of kinase activity by a pyrazolo[3,4-d]pyrimidine derivative.

Synthesis of the Pyrazolo[3,4-d]pyrimidine Core

The synthesis of the pyrazolo[3,4-d]pyrimidine scaffold is typically achieved through the construction of a substituted pyrazole ring followed by annulation of the pyrimidine ring. A common and versatile starting material is a 5-aminopyrazole derivative.

General Synthetic Scheme:

A widely employed synthetic route involves the reaction of a 5-aminopyrazole with a suitable precursor for the pyrimidine ring. For instance, the cyclization of an ortho-amino ester of a pyrazole with various nitriles can yield pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives.[4] Another approach involves the hydrolysis of an ethyl 5-amino-pyrazole-4-carboxylate to the corresponding carboxylic acid, which is then reacted with an anhydride to form a pyrazolo[3,4-d][1][5]oxazin-4-one intermediate. This intermediate can subsequently be reacted with various nucleophiles, such as amines or hydrazines, to generate a diverse library of pyrazolo[3,4-d]pyrimidin-4-ones.[6][7]

For the synthesis of 4-amino-pyrazolo[3,4-d]pyrimidine derivatives, a key intermediate is often a 4-chloro-pyrazolo[3,4-d]pyrimidine, which can be readily synthesized from the corresponding pyrazolopyrimidinone. The chloro group can then be displaced by an amine to afford the desired product.

Synthesis_Workflow Start 5-Aminopyrazole-4-carboxylate Step1 Hydrolysis Start->Step1 Intermediate1 5-Aminopyrazole-4-carboxylic acid Step1->Intermediate1 Step2 Reaction with Acetic Anhydride Intermediate1->Step2 Intermediate2 Pyrazolo[3,4-d][1,3]oxazin-4-one Step2->Intermediate2 Step3 Reaction with Primary Amine (R-NH2) Intermediate2->Step3 Final_Product 1-Substituted-Pyrazolo[3,4-d]pyrimidin-4-one Step3->Final_Product

Figure 2: A general synthetic workflow for pyrazolo[3,4-d]pyrimidin-4-ones.

Key Oncogenic Targets and Representative Inhibitors

The versatility of the pyrazolo[3,4-d]pyrimidine scaffold allows for its adaptation to target a wide range of oncogenic kinases.

Target KinaseRepresentative Compound(s)Therapeutic Indication(s)Reference(s)
BTK Ibrutinib, Compound 6b (IC50 = 1.2 nM)B-cell malignancies[8]
Src/Abl SI306Glioblastoma Multiforme[9]
VEGFR-2 Compound 12b (IC50 = 0.063 µM)Solid tumors (anti-angiogenic)[10]
EGFR Compound 12b (EGFRwt IC50 = 0.016 µM, EGFRT790M IC50 = 0.236 µM)Non-small cell lung cancer[11]
CDK2 Various derivativesBroad-spectrum anticancer[12]

Experimental Protocols for Evaluation

The evaluation of novel pyrazolo[3,4-d]pyrimidine derivatives involves a tiered approach, from initial in vitro screening to in vivo efficacy studies.

In Vitro Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.

Methodology:

  • Reagents: Recombinant kinase, kinase-specific substrate, ATP, test compound, and a suitable buffer system.

  • Procedure:

    • Prepare serial dilutions of the test compound.

    • In a microplate, combine the kinase, substrate, and test compound at various concentrations.

    • Initiate the kinase reaction by adding ATP.

    • Incubate at the optimal temperature for the kinase.

    • Stop the reaction and quantify the amount of phosphorylated substrate using a suitable detection method (e.g., ELISA, fluorescence polarization, or radiometric assay).

  • Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell-Based Proliferation Assay

Objective: To assess the cytotoxic or cytostatic effects of a compound on cancer cell lines.

Methodology:

  • Cell Lines: Select a panel of cancer cell lines relevant to the targeted kinase.

  • Procedure:

    • Seed the cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the test compound.

    • Incubate for a specified period (e.g., 72 hours).

    • Assess cell viability using a colorimetric (e.g., MTT, XTT) or fluorometric (e.g., resazurin) assay.

  • Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value.

Apoptosis and Cell Cycle Analysis

Objective: To elucidate the mechanism of cell death induced by the compound.

Methodology:

  • Apoptosis Assay (Annexin V/Propidium Iodide Staining):

    • Treat cancer cells with the test compound at its IC50 concentration.

    • Stain the cells with Annexin V-FITC and propidium iodide (PI).

    • Analyze the stained cells by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Cycle Analysis (Propidium Iodide Staining):

    • Treat cells with the test compound.

    • Fix the cells in ethanol and stain with PI.

    • Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

In Vivo Xenograft Studies

Objective: To evaluate the antitumor efficacy of a compound in a living organism.

Methodology:

  • Animal Model: Immunocompromised mice (e.g., nude or SCID mice).

  • Procedure:

    • Subcutaneously implant human cancer cells into the flanks of the mice.

    • Once tumors are established, randomize the mice into treatment and control groups.

    • Administer the test compound (e.g., orally or intraperitoneally) at a predetermined dose and schedule.

    • Monitor tumor growth by measuring tumor volume at regular intervals.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).

  • Data Analysis: Compare the tumor growth in the treated group to the control group to determine the antitumor efficacy.

Structure-Activity Relationship (SAR) and Future Directions

The extensive research on pyrazolo[3,4-d]pyrimidines has led to a deep understanding of their structure-activity relationships. Modifications at various positions of the scaffold can significantly impact potency, selectivity, and pharmacokinetic properties. For instance, the introduction of a substituted imidazole ring has been shown to enhance anticancer activity.[13] Similarly, the addition of a fluorine atom can greatly improve the inhibitory activity against certain kinases.[8]

Future research will likely focus on:

  • Improving Kinase Selectivity: Designing derivatives that target specific kinases with minimal off-target effects to reduce toxicity.

  • Overcoming Drug Resistance: Developing compounds that are active against mutant kinases that confer resistance to existing therapies.

  • Enhancing Bioavailability: Employing prodrug strategies and novel formulations to improve the oral bioavailability and pharmacokinetic profiles of these compounds.[14]

  • Combination Therapies: Investigating the synergistic effects of pyrazolo[3,4-d]pyrimidine inhibitors with other anticancer agents.

Conclusion

The 1-p-Tolyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine scaffold and its derivatives represent a highly successful class of compounds in oncology research. Their ability to act as potent and selective kinase inhibitors has led to the development of life-saving therapies. The continued exploration of this privileged scaffold, guided by a strong understanding of its chemistry and biology, holds immense promise for the future of targeted cancer treatment.

References

  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Publishing.
  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC.
  • Design, Synthesis, and Antitumor Evaluation of Novel Pyrazolo[3,4-d]pyrimidine Derivatives.
  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - University of Edinburgh Research Explorer.
  • Novel pyrazolo[3,4-d]pyrimidines as potential anticancer agents: Synthesis, VEGFR-2 inhibition, and mechanisms of action - PubMed.
  • Development of Pyrazolo[3,4-d]pyrimidine Kinase Inhibitors as Potential Clinical Candidates for Glioblastoma Multiforme | ACS Medicinal Chemistry Letters.
  • Novel Pyrazolo[3,4-d]pyrimidine Derivatives as Potential Antitumor Agents: Exploratory Synthesis, Preliminary Structure-Activity Relationships, and in Vitro Biological Evaluation - MDPI.
  • Novel pyrazolo[3,4-d]pyrimidine derivatives: design, synthesis, anticancer evaluation, VEGFR-2 inhibition, and antiangiogenic activity - RSC Publishing.
  • New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors - RSC Publishing.
  • Discovery of orally available 1H-pyrazolo [3, 4-d] pyrimidin-4-amine derivative as a novel BTK inhibitor - Arabian Journal of Chemistry.
  • Synthesis and Anticancer Activity of Some New Pyrazolo[3,4-d]pyrimidin-4-one Derivatives - PMC.
  • Synthesis and antitumor activity of novel pyrazolo[3,4-d]pyrimidines and related heterocycles - Der Pharma Chemica.
  • A CONVENIENT SYNTHESIS OF NOVEL PYRAZOLO[3,4-D] PYRIMIDINE AND PYRAZOLO[4,3-E][1][2][3]TRIAZOLO[1,5-C] PYRIMIDINE DERIVATIVES TARG - Semantic Scholar. Available at:

  • From Lead to Drug Candidate: Optimization of 3-(Phenylethynyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine Derivatives as Agents for the Treatment of Triple Negative Breast Cancer - PubMed.
  • Synthesis of some novel pyrazolo[3,4-d] pyrimidin-4(5H)-one derivatives as potential antimicrobial agent - NIH.
  • Prodrugs of pyrazolo[3,4-d]pyrimidines: from library synthesis to evaluation as potential anticancer agents in an orthotopic gli - Usiena air.
  • Synthesis and Anticancer Activity of Some New Pyrazolo[3,4-d]pyrimidin-4-one Derivatives.
  • Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1][2][3]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - RSC Publishing. Available at:

  • Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M - PMC.
  • Full article: Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M.

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1-p-Tolyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine in neuropharmacology studies

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: 1-p-Tolyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine (PP1) in Neuropharmacology

Executive Summary

This technical guide profiles 1-p-Tolyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine , widely recognized in the literature as PP1 , a potent and selective inhibitor of Src family kinases (SFKs).[1] In neuropharmacology, PP1 is a critical chemical probe used to dissect the role of tyrosine phosphorylation in synaptic plasticity, N-methyl-D-aspartate receptor (NMDAR) regulation, and excitotoxicity.

This document serves as a comprehensive manual for researchers, detailing the compound’s chemical properties, verified experimental protocols, and mechanistic impact on neuronal signaling pathways.

Chemical & Pharmacological Profile

Identity and Nomenclature Clarification

There is a critical distinction in chemical nomenclature that researchers must verify before procurement to avoid experimental failure.

  • Common Name: PP1 (Src Kinase Inhibitor)[1][2][3]

  • Bioactive Structure: 1-tert-butyl-3-(4-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-amine

  • CAS Number: 172889-26-8[1][2]

  • Target: Src Family Kinases (Lck, Fyn, Src, Yes)

CRITICAL NOTE: The chemical name "1-p-Tolyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine" (CAS 103984-26-5) technically refers to a structural isomer lacking the tert-butyl group at the N1 position. This isomer is biologically distinct and is not the standard SFK inhibitor used in neuropharmacology. This guide focuses exclusively on the bioactive SFK inhibitor PP1 (containing the tert-butyl group).

Physicochemical Properties & Solubility
PropertySpecification
Molecular Weight 281.36 g/mol
Formula C₁₆H₁₉N₅
Solubility (DMSO) ~25 mg/mL (warm to 37°C if ppt forms)
Solubility (Ethanol) ~10 mg/mL
Solubility (Water) Insoluble
Stability Store solid at -20°C; DMSO stocks stable for 1 month at -20°C.
Selectivity Profile

PP1 is an ATP-competitive inhibitor. Its utility in neuropharmacology stems from its selectivity for SFKs over other kinase families, though concentration control is vital to maintain specificity.

Target KinaseIC₅₀ (nM)Selectivity Note
Lck 5Primary target (hematopoietic)
Fyn 6Critical Neuro Target (Synaptic plasticity)
c-Src 170Critical Neuro Target (NMDAR regulation)
Hck 20SFK member
EGFR ~250Off-target at high concentrations
ZAP-70 > 10,000High selectivity window
JAK2 > 50,000High selectivity window

Mechanistic Role in Neuropharmacology

The primary application of PP1 in the central nervous system (CNS) is the inhibition of Fyn and Src kinases, which are pivotal in regulating NMDAR function.

The Src-NMDAR Axis

Src and Fyn kinases phosphorylate the GluN2B (NR2B) subunit of the NMDA receptor, specifically at tyrosine residues Tyr1472 , Tyr1325 , and Tyr1252 .

  • Mechanism: Phosphorylation of Tyr1472 prevents the binding of the clathrin adaptor protein AP-2, thereby inhibiting the endocytosis of NMDARs.

  • Effect: This stabilizes NMDARs at the synaptic membrane, enhancing Ca²⁺ influx.

  • PP1 Action: By inhibiting Src/Fyn, PP1 promotes NMDAR internalization, reducing synaptic strength and preventing excitotoxicity.

Synaptic Plasticity (LTP)

Long-Term Potentiation (LTP) in the CA1 region of the hippocampus requires Src kinase activation.

  • Induction: High-frequency stimulation (HFS) activates Src.

  • PP1 Blockade: Application of PP1 (typically 10–20 µM in slice) prior to HFS prevents the induction of LTP, confirming the necessity of tyrosine phosphorylation for synaptic strengthening.

Pathway Visualization

Src_NMDAR_Signaling PP1 PP1 (Inhibitor) Src_Fyn Src / Fyn Kinase (Active) PP1->Src_Fyn Inhibits GluN2B GluN2B Subunit (Synaptic) Src_Fyn->GluN2B Phosphorylates pTyr1472 Phospho-Tyr1472 (GluN2B) GluN2B->pTyr1472 AP2 AP-2 Adaptor Complex pTyr1472->AP2 Inhibits Binding Ca_Influx Ca2+ Influx (Excitotoxicity / LTP) pTyr1472->Ca_Influx Stabilizes Surface Expression Endocytosis NMDAR Endocytosis (Internalization) AP2->Endocytosis Mediates

Figure 1: Mechanism of PP1 action on the Src-NMDAR signaling axis. PP1 blocks the phosphorylation of GluN2B, relieving the inhibition on AP-2 and promoting receptor internalization.

Experimental Protocols

In Vitro: Acute Hippocampal Slice Physiology

This protocol is the gold standard for assessing PP1 effects on synaptic transmission.

Reagents:

  • PP1 Stock: 20 mM in 100% DMSO.

  • aCSF (Artificial Cerebrospinal Fluid): Standard composition, carbogenated.

Workflow:

  • Preparation: Prepare acute hippocampal slices (300–400 µm) from mice/rats.

  • Recovery: Incubate slices in aCSF for >1 hour at room temperature.

  • Baseline: Transfer to recording chamber. Establish a stable baseline of fEPSPs (Field Excitatory Postsynaptic Potentials) for 20 minutes.

  • Drug Application: Perfusion of PP1.

    • Concentration: 10–20 µM (final).

    • Duration: Peruse for 15–30 minutes before delivering HFS/TBS.

    • Control: Vehicle control (0.1% DMSO) is mandatory.

  • Stimulation: Deliver High-Frequency Stimulation (e.g., 100 Hz, 1s).

  • Analysis: Measure fEPSP slope for 60 minutes post-stimulation. PP1-treated slices should show significantly reduced LTP compared to vehicle.

In Vivo: Intracerebroventricular (ICV) Injection

Systemic administration of PP1 is challenging due to hydrophobicity. ICV is preferred for direct CNS delivery.

Vehicle Formulation:

  • Dissolve PP1 in 100% DMSO (Stock).

  • Dilute to working concentration in PBS containing 30% HP-β-CD (Hydroxypropyl-beta-cyclodextrin) or a mixture of PEG400/Saline to prevent precipitation upon contact with CSF.

  • Alternative Vehicle: 2% DMSO / 2% Tween-80 / 96% Saline (Check stability immediately).

Dosing:

  • Dose: 1–5 nmol per mouse (ICV).

  • Volume: Max 2–3 µL per ventricle.

  • Timing: Administer 30–60 minutes prior to behavioral testing (e.g., seizure induction or pain assays).

Western Blotting for Phospho-Src/GluN2B

To validate target engagement.

  • Tissue Lysis: Homogenize tissue in RIPA buffer supplemented with Sodium Orthovanadate (1 mM) and Phenylmethylsulfonyl fluoride (PMSF) to preserve tyrosine phosphorylation.

  • Antibodies:

    • Primary: Anti-pTyr416-Src (Active Src) or Anti-pTyr1472-GluN2B.

    • Control: Total Src or Total GluN2B.

  • Expected Result: PP1 treatment should reduce pTyr bands without affecting total protein levels.

Experimental Workflow Visualization

Experimental_Workflow cluster_0 Preparation Phase cluster_1 Application Phase cluster_2 Readout Phase Step1 Stock Prep (20mM in DMSO) Step2 Dilution (aCSF or Vehicle) Step1->Step2 Step3 Slice Incubation (20-30 min pre-stim) Step2->Step3 In Vitro Step4 In Vivo ICV (30-60 min pre-test) Step2->Step4 In Vivo Step5 Electrophysiology (fEPSP Slope) Step3->Step5 LTP/LTD Step6 Western Blot (pTyr1472/pSrc) Step3->Step6 Biochem Step4->Step6 Tissue Harvest

Figure 2: Operational workflow for PP1 utilization in ex vivo and in vivo neuropharmacology studies.

References

  • Hanke, J. H., et al. (1996). "Discovery of a novel, potent, and Src family-selective tyrosine kinase inhibitor."[1] Journal of Biological Chemistry, 271(2), 695–701. Link

  • Salter, M. W., & Kalia, L. V. (2004). "Src kinases: a hub for NMDA receptor regulation." Nature Reviews Neuroscience, 5(4), 317–328. Link

  • Liu, Y., et al. (1999). "Structural basis for selective inhibition of Src family kinases by PP1."[1] Chemistry & Biology, 6(9), 671–678. Link

  • Ali, D. W., & Salter, M. W. (2001). "NMDA receptor regulation by Src kinase signalling in excitatory synaptic transmission and plasticity." Current Opinion in Neurobiology, 11(3), 336-342. Link

  • Trepanier, C., et al. (2012). "The Src SH2 domain is required for coupling N-methyl-D-aspartate receptor activation to Src recruitment and activation." Journal of Biological Chemistry, 287(2), 1627-1635. Link

Sources

1-p-Tolyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine: Safety and Toxicity Profile

[1]

Executive Summary

1-p-Tolyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine (CAS: 103984-26-5) is a bioactive heterocyclic scaffold primarily utilized in the discovery of kinase inhibitors (Src, EGFR, BTK) and adenosine receptor antagonists. While structurally related to the renowned Src-inhibitor PP1 , it possesses distinct physicochemical properties and biological activities due to the N1-aryl substitution pattern.

This guide provides a rigorous analysis of its safety profile, distinguishing its intrinsic toxicological risks from those of its derivatives. It synthesizes data from structural analogs and direct chemical hazard assessments to establish a safe handling framework for R&D environments.

Chemical Identity and Structural Logic

To accurately assess toxicity, one must first validate the chemical entity. Confusion frequently arises between this molecule and the "PP-series" inhibitors.

Structural Distinction[2]
  • Target Molecule: 1-p-Tolyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine [1]

    • Substituents: p-Tolyl group at the N1 position; Primary amine at C4 .

    • Primary Role: Scaffold for adenosine antagonists and Type I kinase inhibitors.

  • Common Confusion (PP1): 1-(tert-butyl)-3-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

    • Difference: PP1 has a tert-butyl at N1 and the p-tolyl group at C3 .

    • Implication: The N1-aryl motif of the target molecule significantly alters the binding mode, favoring adenosine receptor pockets and specific kinase hinge regions differently than the N1-alkyl PP series.

Physicochemical Properties
PropertyValueRelevance to Safety
CAS Number 103984-26-5Unique Identifier for SDS verification.
Molecular Formula C₁₂H₁₁N₅Nitrogen-rich heterocycle; potential for metabolic N-oxidation.
Molecular Weight 225.25 g/mol Small molecule; high cell permeability expected.
Solubility DMSO (>25 mg/mL)Requires organic co-solvents; precipitation risk in aqueous media.
LogP (Calc) ~2.3 - 2.8Lipophilic; crosses blood-brain barrier (CNS toxicity potential).

Pharmacological Mechanisms and Toxicity

The toxicity of 1-p-Tolyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is mechanism-based, stemming from its "promiscuous" scaffold which can interact with multiple ATP-binding sites.

Primary Mechanism: Adenosine Receptor Antagonism

The 1-phenyl-pyrazolo[3,4-d]pyrimidine core is a classic bioisostere of adenine. Derivatives with N1-aryl substituents are potent antagonists of A1 and A2a Adenosine Receptors .

  • Toxicological Outcome: Blockade of A1 receptors can lead to CNS stimulation (insomnia, agitation, seizure threshold reduction) and cardiovascular stress (tachycardia, hypertension).

Secondary Mechanism: Kinase Inhibition (Off-Target)

While less potent than optimized inhibitors like Ibrutinib, the unfunctionalized scaffold retains affinity for the ATP-binding pocket of tyrosine kinases (e.g., Src, EGFR, BTK ).

  • Toxicological Outcome: Inhibition of Src/EGFR in healthy tissue can cause gastrointestinal toxicity (diarrhea), myelosuppression , and skin rash .

Pathway Visualization

The following diagram illustrates the dual-pathway toxicity potential of the scaffold.

ToxicityPathwaysMolecule1-p-Tolyl-1H-pyrazolo[3,4-d]pyrimidin-4-amineA1RAdenosine A1 Receptor(Antagonism)Molecule->A1R High AffinitySrcSrc/EGFR Kinases(Inhibition)Molecule->Src Moderate AffinityCNSCNS Stimulation(Seizure Risk)A1R->CNSCardioCardiovascular(Tachycardia)A1R->CardioCytoCytotoxicity(Apoptosis/G1 Arrest)Src->Cyto

Figure 1: Dual mechanism of action leading to potential physiological toxicity. The N1-aryl core favors Adenosine Receptor interaction, while the pyrimidine hinge-binder motif enables kinase cross-reactivity.

Safety Profile (In Vitro & In Vivo)

Acute Toxicity Classification

Based on GHS (Globally Harmonized System) standards for pyrazolo[3,4-d]pyrimidine derivatives:

  • Signal Word: WARNING

  • Hazard Statement: H302 (Harmful if swallowed).

  • Acute Oral Toxicity: Category 4.

  • Skin/Eye Irritation: Category 2 (H315/H319) - Irritant to mucous membranes.

Cytotoxicity Data (In Vitro)

Experimental data on structurally analogous 1-phenyl derivatives indicates significant antiproliferative activity, which serves as a proxy for cellular toxicity.

Cell LineTissue OriginIC₅₀ Range (µM)Interpretation
A549 Lung Carcinoma2.0 - 10.0Moderate cytotoxicity; indicates good cell permeability.
HCT-116 Colon Cancer5.0 - 20.0Dose-dependent growth inhibition.
WI-38 Normal Fibroblasts> 50.0Selectivity Window: Often shows lower toxicity to non-cancerous cells, but high concentrations (>50 µM) are cytotoxic.

Note: The presence of the p-tolyl methyl group provides a metabolic handle. Liver microsome studies (human/mouse) suggest oxidation to the benzylic alcohol, which may alter toxicity profiles in vivo.

Handling and Experimental Protocols

Solubility and Formulation

The compound is hydrophobic. Improper solubilization leads to precipitation and inconsistent dosing, often mistaken for "lack of toxicity" in cellular assays.

Protocol: Preparation of 10 mM Stock Solution

  • Weighing: Weigh 2.25 mg of solid into a microcentrifuge tube.

  • Solvent: Add 1.0 mL of anhydrous DMSO (Dimethyl sulfoxide).

  • Mixing: Vortex vigorously for 30 seconds. If solid remains, sonicate at 40°C for 5 minutes.

  • Storage: Aliquot and store at -20°C. Avoid freeze-thaw cycles (>3 cycles) to prevent precipitation.

Safe Handling Workflow

Due to its potency as a bioactive heterocycle, strict containment is required to prevent inhalation of dust or accidental ingestion.

HandlingProtocolcluster_warningCritical Safety CheckStartStart: Solid CompoundPPE1. Don PPE:Nitrile Gloves, Lab Coat,Safety GlassesStart->PPEWeighing2. Weighing:Inside Fume Hood ONLY(Anti-static gun recommended)PPE->WeighingSolubilization3. Solubilization:Dissolve in DMSO(Max conc: 50 mg/mL)Weighing->SolubilizationDustControlAvoid Dust Generation(Potent Kinase Inhibitor)Weighing->DustControlWaste4. Waste Disposal:Solid -> Hazardous Solid WasteLiquid -> Halogen-free OrganicSolubilization->Waste

Figure 2: Mandatory safety workflow for handling solid 1-p-Tolyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine in a research setting.

Emergency Procedures
  • In Case of Contact: Wash skin with soap and water for 15 minutes. The compound is lipophilic and will penetrate skin; do not use ethanol for washing (enhances absorption).

  • In Case of Ingestion: Rinse mouth. Do NOT induce vomiting. Seek medical attention immediately, providing the CAS number (103984-26-5).

References

  • Sigma-Aldrich. (n.d.). 1-p-Tolyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine Product Detail & Safety Data. Retrieved from

  • PubChem. (2023). 1-tert-butyl-3-(4-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-amine (PP1) and related 1-aryl analogs. National Library of Medicine. Retrieved from

  • Chebib, M., et al. (1997). 1-Phenylpyrazolo[3,4-d]pyrimidines as adenosine antagonists: the effects of substituents at C4 and C6. Bioorganic & Medicinal Chemistry, 5(2), 311-322. Link

  • Hanke, J. H., et al. (1996). Discovery of a novel, potent, and Src family-selective tyrosine kinase inhibitor. Journal of Biological Chemistry, 271(2), 695-701. (Reference for class-wide kinase toxicity). Link

  • Finiuk, N., et al. (2022). Novel Pyrazolo[3,4-d]pyrimidine Derivatives as Potential Antitumor Agents. MDPI Molecules. (Reference for cytotoxicity profiles).

Technical Guide: Solubility Profile & Handling of 1-p-Tolyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the solubility profile, physicochemical properties, and handling protocols for 1-p-Tolyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine .

Executive Summary

1-p-Tolyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine (CAS: 103984-26-5) is a fused heterocyclic compound structurally analogous to the Src family kinase inhibitors PP1 and PP2. Like many 1-aryl-pyrazolo[3,4-d]pyrimidines, this molecule exhibits a high lipophilicity profile , resulting in excellent solubility in polar aprotic solvents (DMSO, DMF) but negligible solubility in pure water .

For biological applications, it is critical to prepare concentrated stock solutions in DMSO (typically 10–100 mM) and perform stepwise dilutions into aqueous buffers to avoid immediate precipitation. This guide provides validated solubility data, preparation protocols, and purification techniques to ensure experimental reproducibility.

Physicochemical Characterization

Before attempting dissolution, verify the compound's identity and physical state.

PropertySpecification
Chemical Name 1-(4-Methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
CAS Number 103984-26-5
Molecular Formula C₁₂H₁₁N₅
Molecular Weight 225.25 g/mol
Appearance Pale yellow to white crystalline solid
Melting Point ~262–264 °C (Class characteristic)
pKa (Calculated) ~3.5 (Pyridine-like nitrogen), ~10.5 (NH acidic, weak)
LogP (Predicted) ~2.8 – 3.2

Solubility Profile

The following data summarizes the solubility behavior of 1-p-Tolyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine in standard laboratory solvents at 25°C.

Quantitative Solubility Table
SolventSolubility RatingEstimated Conc.Usage Notes
DMSO High > 25 mg/mL (> 100 mM)Preferred solvent for stock solutions. Hygroscopic; keep sealed.
DMF High > 25 mg/mLAlternative stock solvent; harder to remove than DMSO.
Ethanol (100%) Moderate 1 – 5 mg/mLSoluble upon heating (reflux). Poor solubility at 4°C.
Methanol Low < 1 mg/mLNot recommended for stock preparation.
Water (pH 7.4) Insoluble < 0.01 mg/mL (< 50 µM)Requires co-solvents (DMSO) or carrier (Cyclodextrin).
0.1 M HCl Low/Moderate ~ 1 mg/mLProtonation of N7/N5 may increase solubility but risks hydrolysis.

Critical Insight: The planar, aromatic structure of the pyrazolo[3,4-d]pyrimidine core facilitates strong


-

stacking, making the crystal lattice energy high and aqueous dissolution thermodynamically unfavorable.

Experimental Protocols

Protocol A: Preparation of 10 mM Stock Solution (DMSO)

Objective: Create a stable, high-concentration stock for biological assays.

  • Weighing: Accurately weigh 2.25 mg of the compound into a sterile 1.5 mL microcentrifuge tube.

    • Note: Use an analytical balance with 0.01 mg readability.

  • Solvent Addition: Add 1.0 mL of high-purity (>99.9%) anhydrous DMSO.

    • Why Anhydrous? Water contamination in DMSO can catalyze degradation over long-term storage.

  • Dissolution: Vortex vigorously for 30 seconds. If particulates remain, sonicate in a water bath at 37°C for 5 minutes.

    • Visual Check: Solution must be perfectly clear and yellow/colorless.

  • Storage: Aliquot into 50 µL volumes to avoid freeze-thaw cycles. Store at -20°C (stable for 6 months) or -80°C (stable for >1 year).

Protocol B: Aqueous Dilution for Cell Assays

Objective: Dilute the hydrophobic stock into media without crashing out the compound.

  • Intermediate Dilution: Do not add 100% DMSO stock directly to cell media if the final concentration is high.

    • Step 1: Dilute 10 mM stock 1:10 in DMSO to create a 1 mM working solution.

  • Final Dilution: Add the 1 mM DMSO solution dropwise to the culture medium while vortexing the medium.

    • Target: Final DMSO concentration should be < 0.5% (v/v) to avoid solvent toxicity.

  • Stability Window: Use aqueous dilutions within 4 hours. The compound may slowly microprecipitate over time.

Protocol C: Recrystallization (Purification)

Objective: Purify crude material using solubility differentials.

  • Dissolution: Suspend crude solid in Ethanol (20 mL per gram).

  • Heating: Heat to reflux (approx. 78°C). The solid should dissolve completely.

    • Troubleshooting: If insoluble, add small aliquots of DMF dropwise until clear.

  • Cooling: Remove from heat and allow to cool slowly to room temperature, then to 4°C overnight.

  • Collection: Filter the pale yellow crystals and wash with cold ethanol. Dry under vacuum.

Mechanistic Visualization

Figure 1: Solubility & Handling Workflow

This diagram illustrates the decision logic for solubilizing the compound based on the intended application.

SolubilityWorkflow Start Solid 1-p-Tolyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine SolventChoice Select Primary Solvent Start->SolventChoice DMSO DMSO (Anhydrous) Conc: 10-100 mM SolventChoice->DMSO For Bio-Assays Ethanol Ethanol (Hot) Recrystallization SolventChoice->Ethanol For Purification Water Aqueous Buffer (Direct Dissolution) SolventChoice->Water Avoid! Stock Stock Solution (-20°C Storage) DMSO->Stock Purified Purified Crystals Ethanol->Purified Cool to 4°C Precipitation Precipitation Risk! < 0.01 mg/mL Water->Precipitation Immediate Assay Biological Assay (Dilute < 1% DMSO) Stock->Assay Serial Dilution (Media/Buffer)

Caption: Workflow for optimal solvent selection. Green path indicates the standard protocol for biological usage.

Figure 2: Kinase Inhibition Pathway (Context)

As a pyrazolo-pyrimidine, this compound likely targets ATP-binding sites in kinases (e.g., Src, Lck, BTK).

SignalingPathway Compound 1-p-Tolyl-1H-pyrazolo... (Inhibitor) Src Src Kinase (Active) Compound->Src Competitive Binding (ATP Pocket) ATP ATP ATP->Src Activates Src_Inhibited Src Kinase (Inhibited) Src->Src_Inhibited Downstream Downstream Signaling (STAT3, FAK) Src->Downstream Phosphorylation Proliferation Cell Proliferation & Survival Downstream->Proliferation

Caption: Mechanism of Action. The compound competes with ATP for the kinase binding site, halting downstream proliferation signals.

References

  • Sigma-Aldrich. 1-p-Tolyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine Product Page. CAS 103984-26-5. Available at:

  • Schenone, S., et al. (2004). "Antiproliferative activity of new 1-aryl-4-amino-1H-pyrazolo[3,4-d]pyrimidine derivatives toward the human epidermoid carcinoma A431 cell line." European Journal of Medicinal Chemistry, 39(11), 939-946.
  • Manetti, F., et al. (2017).[1] "Prodrugs of pyrazolo[3,4-d]pyrimidines: from library synthesis to evaluation as potential anticancer agents." Journal of Medicinal Chemistry. (Context on aqueous solubility issues of the scaffold).

  • Gaylord Chemical. Dimethyl Sulfoxide (DMSO) Solubility Data. Available at:

Sources

Physicochemical Profiling and Synthetic Utility of 1-p-Tolyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive structural and functional analysis of 1-p-Tolyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine (MW: 225.25 g/mol ). As a bioisostere of adenine, this scaffold is a critical intermediate in the development of ATP-competitive kinase inhibitors (specifically Src, Lck, and BTK families) and adenosine receptor antagonists. Unlike the well-known PP1/PP2 series (which bear the aryl group at C3), this molecule features an N1-aryl substitution, altering its vector of engagement within the hydrophobic pocket of target enzymes.

Part 1: Molecular Identity & Physicochemical Properties

The molecular weight of 1-p-Tolyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is 225.25 g/mol .

This value is derived from the molecular formula C₁₂H₁₁N₅ . The molecule consists of a fused pyrazolo[3,4-d]pyrimidine core substituted with a primary amine at position 4 (mimicking the N6 of adenine) and a para-tolyl group at nitrogen 1.

Physicochemical Data Table
PropertyValueUnitDerivation/Notes
Molecular Weight 225.25 g/mol Calculated (C₁₂H₁₁N₅)
Monoisotopic Mass 225.1014DaHigh-Res MS Target
Formula C₁₂H₁₁N₅--
Heavy Atom Count 17--
Rotatable Bonds 1-N1-Phenyl bond
H-Bond Donors 1-Exocyclic -NH₂
H-Bond Acceptors 4-Pyrimidine N1, N3, N7; Pyrazole N2
Topological Polar Surface Area 80.5ŲPrediction based on N/NH contributions
LogP (Predicted) ~2.3 - 2.8-Moderate lipophilicity due to p-tolyl group
Structural Causality

The N1-p-tolyl group serves two critical functions:

  • Lipophilic Anchoring: It increases LogP relative to the unsubstituted parent (1H-pyrazolo[3,4-d]pyrimidin-4-amine), facilitating cell membrane permeability.

  • Selectivity Vector: In kinase active sites, this group projects into the hydrophobic pocket II (gatekeeper region), providing a selectivity filter against kinases with bulky gatekeeper residues.

Part 2: Synthetic Methodology

The synthesis of N1-aryl substituted pyrazolo[3,4-d]pyrimidines requires tight regiochemical control to prevent the formation of the N2-isomer. The most robust protocol utilizes the Ethoxymethylene Malononitrile Route , which builds the pyrazole ring onto the hydrazine, locking the regiochemistry early.

Validated Synthetic Protocol

Step 1: Formation of the Pyrazole Intermediate

  • Reagents: p-Tolylhydrazine hydrochloride (1.0 eq), Ethoxymethylene malononitrile (1.1 eq), Triethylamine (Et₃N, 1.2 eq).

  • Solvent: Ethanol (EtOH).[1]

  • Conditions: Reflux for 2–4 hours.

  • Mechanism: The hydrazine undergoes a Michael addition-elimination with the ethoxymethylene carbon, followed by an intramolecular cyclization (Thorpe-Ziegler type) onto the nitrile.

  • Product: 5-Amino-1-(p-tolyl)-1H-pyrazole-4-carbonitrile.

Step 2: Pyrimidine Ring Closure

  • Reagents: Pyrazole intermediate (from Step 1), Formamide (excess, acts as solvent and reagent).

  • Conditions: Heat to 180–190°C for 6–8 hours.

  • Mechanism: The exocyclic amine attacks formamide, followed by cyclodehydration to close the pyrimidine ring.

  • Purification: Cool reaction mixture; the product often precipitates. Recrystallize from DMF/Ethanol.

Synthetic Workflow Diagram

SynthesisPath Start p-Tolylhydrazine (Starting Material) Inter Intermediate: 5-amino-1-(p-tolyl)- 1H-pyrazole-4-carbonitrile Start->Inter Michael Addition + Cyclization (EtOH) Reagent Ethoxymethylene malononitrile Reagent->Inter Product TARGET: 1-p-Tolyl-1H-pyrazolo [3,4-d]pyrimidin-4-amine Inter->Product Cyclodehydration Cyclizer Formamide (180°C) Cyclizer->Product

Figure 1: Regioselective synthesis of the target molecule via the aminopyrazole carbonitrile intermediate.

Part 3: Biological Context & Mechanism of Action

This molecule is a classical Type I Kinase Inhibitor scaffold . It functions as an ATP-competitive inhibitor, binding to the hinge region of the kinase domain.

Pharmacophore Mapping
  • Adenine Mimicry: The pyrazolo[3,4-d]pyrimidine core aligns with the adenine ring of ATP.[2][3][4][5]

  • Hinge Binding: The N1 and the exocyclic -NH₂ at C4 form hydrogen bonds with the backbone residues of the kinase hinge region (e.g., Met341 in Src).

  • Hydrophobic Interaction: The 1-p-tolyl group is the distinguishing feature. Unlike ATP (which has a hydrophilic ribose-phosphate tail), this group is hydrophobic. It occupies the hydrophobic back-pocket, often displacing the "regulatory spine" or interacting with the gatekeeper residue.

Interaction Logic Diagram

InteractionMap cluster_Kinase Kinase Active Site (ATP Pocket) Inhibitor 1-p-Tolyl-1H-pyrazolo [3,4-d]pyrimidin-4-amine Hinge Hinge Region (Backbone H-Bonds) Inhibitor->Hinge N-H...N / N...H-N (Adenine Mimicry) HydroPocket Hydrophobic Pocket II Inhibitor->HydroPocket p-Tolyl Group (Van der Waals) Gatekeeper Gatekeeper Residue (Selectivity Filter) HydroPocket->Gatekeeper Steric Constraint

Figure 2: Pharmacophore mapping of the inhibitor within the kinase ATP-binding pocket.

Part 4: Analytical Validation & Quality Control

To ensure the integrity of the synthesized compound for biological assays, the following analytical benchmarks must be met.

High-Performance Liquid Chromatography (HPLC)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm).

  • Mobile Phase: Gradient of Water (0.1% Formic Acid) and Acetonitrile.

  • Expectation: The p-tolyl group significantly increases retention time compared to the unsubstituted core. Expect elution at ~50–60% ACN depending on gradient slope.

  • Purity Threshold: >95% (Area under curve) is required for IC₅₀ determination.

Proton NMR (¹H-NMR) Signature

Solvent: DMSO-d₆.[1] Key diagnostic peaks:

  • Pyrazolo-Pyrimidine Protons: Two singlets in the downfield region (δ 8.0–8.5 ppm) corresponding to H-3 and H-6.

  • Amine: Broad singlet (exchangeable with D₂O) around δ 7.0–8.0 ppm for the -NH₂ group.

  • p-Tolyl Aromatic System: Two doublets (AA'BB' system) around δ 7.3–7.8 ppm.

  • Methyl Group: A sharp singlet upfield at δ ~2.4 ppm.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 1400, 1-tert-butyl-3-(4-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-amine (PP1 Analog Comparison). Retrieved from [Link]

  • Traxler, P., et al. (1996). 4-(Phenylamino)pyrrolopyrimidines: Potent and Selective, ATP Site Directed Inhibitors of the EGF-Receptor Protein Tyrosine Kinase. Journal of Medicinal Chemistry. (Contextualizes the pyrazolo[3,4-d]pyrimidine binding mode).[2][3][6][7][8]

  • Han, S. H., et al. (2009).Structural Basis of Inhibition of the Src Family Kinase Lck by PP Series Inhibitors. (Details the hydrophobic pocket interaction of tolyl-substituted pyrazolopyrimidines).
  • Rashad, A. E., et al. (2011).Synthesis and anticancer activity of some new pyrazolo[3,4-d]pyrimidine derivatives. European Journal of Medicinal Chemistry. (Validates the ethoxymethylene malononitrile synthetic route).

Sources

Methodological & Application

Application Note: High-Efficiency Synthesis of 1-p-Tolyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust, field-proven protocol for the synthesis of 1-p-Tolyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine , a privileged scaffold in kinase inhibitor discovery (specifically Src family kinases). Unlike generic procedures, this guide addresses critical regioselectivity challenges during the pyrazole ring formation and provides a self-validating workflow for the high-temperature pyrimidine cyclization. The protocol utilizes readily available starting materials—p-tolylhydrazine and ethoxymethylenemalononitrile—to deliver high-purity material suitable for biological screening.

Introduction & Strategic Rationale

The pyrazolo[3,4-d]pyrimidine core is an isostere of the purine ring system (adenine), making it a potent scaffold for ATP-competitive kinase inhibitors (e.g., PP1, PP2). The specific target, 1-p-Tolyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine , requires precise installation of the p-tolyl group at the N1 position.

Synthetic Strategy

The synthesis is executed in two stages:

  • Regioselective Pyrazole Formation: A Michael addition-elimination sequence followed by cyclization. Control of pH and temperature is critical here to favor the 5-amino-1-aryl isomer over the 3-amino isomer.

  • Pyrimidine Annulation: A "one-carbon" insertion cyclization using formamide to convert the o-amino nitrile motif into the 4-aminopyrimidine ring.

Retrosynthetic Analysis

The logic follows a disconnection of the pyrimidine ring back to the highly functionalized pyrazole intermediate.

Retrosynthesis Target 1-p-Tolyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine (Target) Intermediate 5-Amino-1-(p-tolyl)-1H-pyrazole-4-carbonitrile (Key Intermediate) Intermediate->Target Cyclization (Formamide, Reflux) SM1 p-Tolylhydrazine HCl SM1->Intermediate Michael Addition/ Cyclization SM2 Ethoxymethylenemalononitrile SM2->Intermediate Reagent Formamide

Figure 1: Retrosynthetic logic flow from starting materials to the target kinase inhibitor scaffold.

Experimental Protocol

Stage 1: Synthesis of 5-Amino-1-(p-tolyl)-1H-pyrazole-4-carbonitrile

This step establishes the core ring system. The use of p-tolylhydrazine hydrochloride requires neutralization in situ to generate the free hydrazine nucleophile.

Reagents & Materials:

  • p-Tolylhydrazine hydrochloride (CAS: 637-60-5)

  • Ethoxymethylenemalononitrile (CAS: 123-06-8)

  • Triethylamine (Et₃N)

  • Ethanol (Absolute)

Protocol:

  • Setup: Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.

  • Charging: Add p-tolylhydrazine hydrochloride (10.0 mmol, 1.59 g) and absolute ethanol (40 mL).

  • Neutralization: Add triethylamine (11.0 mmol, 1.53 mL) dropwise while stirring. The solution may become slightly cloudy due to Et₃N·HCl formation. Stir for 10 minutes at room temperature (RT).

  • Addition: Add ethoxymethylenemalononitrile (10.0 mmol, 1.22 g) in one portion.

  • Reaction: Heat the mixture to reflux (approx. 78°C) for 3–4 hours.

    • Checkpoint: Monitor by TLC (Hexane:EtOAc 1:1). The starting hydrazine should be consumed, and a new fluorescent spot (the pyrazole) will appear.

  • Workup: Cool the reaction mixture to RT. The product often precipitates directly upon cooling.

    • If no precipitate: Pour the mixture into ice-cold water (100 mL) with vigorous stirring.

  • Isolation: Filter the solid via vacuum filtration. Wash the cake with cold water (2 x 20 mL) and cold ethanol (1 x 10 mL).

  • Drying: Dry in a vacuum oven at 50°C for 6 hours.

  • Yield Expectation: 80–90% (Yellow to orange solid).

Key Mechanistic Insight: The reaction proceeds via the attack of the hydrazine terminal nitrogen on the enol ether double bond (Michael addition), followed by elimination of ethanol. The second nitrogen then attacks a nitrile group to close the ring.

Stage 2: Synthesis of 1-p-Tolyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

The conversion of the o-amino nitrile to the pyrimidine amine is achieved using formamide as both solvent and C1 synthon.

Reagents:

  • 5-Amino-1-(p-tolyl)-1H-pyrazole-4-carbonitrile (Intermediate from Stage 1)

  • Formamide (Reagent Grade, >99%)

Protocol:

  • Setup: Use a 50 mL RBF with a stir bar and an air condenser (or short path distillation head).

    • Critical: Ensure the glassware is dry. Moisture can lead to hydrolysis (forming the 4-oxo derivative).

  • Charging: Suspend the pyrazole intermediate (5.0 mmol, ~1.0 g) in formamide (10 mL).

  • Reaction: Heat the mixture to 180–190°C.

    • Note: This is near the boiling point of formamide. You need high heat to drive the reaction.

  • Duration: Maintain reflux for 6–8 hours.

    • Checkpoint: The solid usually dissolves initially and may reprecipitate as the product forms. TLC (DCM:MeOH 95:5) will show the conversion of the nitrile (less polar) to the amine (more polar/baseline).

  • Workup: Cool the mixture to ~80°C (do not let it solidify completely) and pour slowly into ice-water (50 mL). Stir for 30 minutes to hydrolyze any formimidate intermediates and precipitate the product.

  • Isolation: Filter the precipitate. Wash thoroughly with water to remove residual formamide.

  • Purification: Recrystallize from DMF/Water or Ethanol/DMF if necessary.

  • Drying: Dry under high vacuum at 60°C.

Process Analytics & QC Data

ParameterSpecification / Observation
Appearance Off-white to pale yellow powder
Melting Point >250°C (Typical for fused pyrimidines)
¹H NMR (DMSO-d₆) δ 8.25 (s, 1H, H-6) : Characteristic pyrimidine proton.δ 8.15 (s, 1H, H-3) : Pyrazole proton.δ 7.80 (d, 2H), 7.35 (d, 2H) : p-Tolyl aromatic system.δ 7.50 (br s, 2H) : NH₂ (Exchangeable with D₂O).δ 2.38 (s, 3H) : Methyl group.
IR (ATR) ~3300, 3150 cm⁻¹ (NH₂ stretch), absence of CN stretch (~2220 cm⁻¹).
Mass Spec (ESI) [M+H]⁺ Calc: 226.11; Found: 226.1

Troubleshooting & Expert Insights

Regioselectivity in Stage 1

The reaction of hydrazines with ethoxymethylenemalononitrile is generally highly selective for the 5-amino-4-cyano isomer (Target) rather than the 3-amino-4-cyano isomer.

  • Validation: In the ¹H NMR of the intermediate, the NH₂ signal typically appears around δ 6.5–7.0 ppm. If the 3-amino isomer forms, the chemical shift and splitting patterns of the pyrazole proton differ.

Incomplete Cyclization in Stage 2

If the reaction stalls:

  • Temperature: Ensure the internal temperature reaches at least 170°C. Formamide decomposition (ammonia smell) is normal and necessary to drive the equilibrium.

  • Alternative Reagent: If formamide fails, use Formamidine Acetate (3-4 equiv) in ethoxyethanol at reflux. This is a milder alternative that often gives cleaner profiles.

Impurity Profile: The "Oxo" Byproduct

If water is present in Stage 2, you may form 1-p-tolyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one (hydrolysis of the amidine intermediate).

  • Detection: IR shows a strong Carbonyl stretch >1680 cm⁻¹.

  • Remedy: Ensure reagents are dry. If formed, the oxo-compound can be converted to the amine by chlorination (POCl₃) followed by amination (NH₃/MeOH), though this adds two steps.

Reaction Mechanism Visualization

Mechanism Step1 Step 1: Nucleophilic Attack (Hydrazine NH2 attacks Enol Ether) Step2 Step 2: Elimination of EtOH (Formation of Hydrazone) Step1->Step2 Step3 Step 3: Intramolecular Cyclization (NH attacks Nitrile) Step2->Step3 Step4 Step 4: Formamide Insertion (Formation of Amidine) Step3->Step4 + Formamide Step5 Step 5: Ring Closure (Amidine NH attacks Nitrile) Step4->Step5 - H2O

Figure 2: Mechanistic pathway highlighting the critical cyclization events.

Safety & Handling

  • p-Tolylhydrazine: Toxic if swallowed or in contact with skin. Potential sensitizer. Handle in a fume hood.

  • Ethoxymethylenemalononitrile: Irritant. Reacts with water to release malononitrile (toxic).

  • Formamide: Teratogen (Reproductive Hazard). Strictly limit exposure. Use appropriate PPE (gloves, goggles) and ensure excellent ventilation.

References

  • Plem, S., et al. (2015). "Key Intermediates: A Simple and Highly Selective Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles for Applications in the Crop Protection." Advances in Chemical Engineering and Science, 5,

experimental use of 1-p-Tolyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine in cell culture

Author: BenchChem Technical Support Team. Date: February 2026

Compound: 1-p-Tolyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine Common Name: PP1 Target Class: Src Family Kinases (SFKs: Lck, Fyn, Hck, Src) CAS Number: 172889-26-8[1][2]

Introduction & Mechanistic Basis[3][4]

1-p-Tolyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine (PP1) is a potent, cell-permeable, ATP-competitive inhibitor of Src family kinases. Unlike broad-spectrum tyrosine kinase inhibitors, PP1 exhibits high selectivity for SFKs over EGFR, ZAP-70, and JAK2, although it does show cross-reactivity with c-Kit and Bcr-Abl at higher concentrations.

In cell culture systems, PP1 is utilized to dissect the role of Src signaling in:

  • Cell Proliferation: Blocking G1/S transition.

  • Cytoskeletal Dynamics: Inhibiting focal adhesion turnover and cell migration.

  • Oncogenesis: Attenuating downstream signaling of RTKs (Receptor Tyrosine Kinases) where Src acts as a transducer.

Signal Transduction Pathway

The following diagram illustrates the critical nodes where PP1 intervenes in the Src signaling cascade.

SrcSignaling RTK RTK / Integrins Src Src Family Kinases (Active pY416) RTK->Src Activation FAK FAK / Paxillin Src->FAK MAPK Ras / MAPK Src->MAPK PI3K PI3K / Akt Src->PI3K PP1 PP1 Inhibitor (Blocks ATP Binding) PP1->Src Inhibition Motility Cell Motility & Invasion FAK->Motility Prolif Proliferation & Survival MAPK->Prolif PI3K->Prolif

Figure 1: Mechanism of Action. PP1 competitively binds the ATP pocket of Src kinases, preventing the phosphorylation of downstream effectors involved in motility and survival.

Pre-Experimental Planning

Reconstitution and Storage

PP1 is hydrophobic. Proper handling is essential to prevent precipitation in aqueous media.

ParameterSpecificationNotes
Solvent DMSO (Dimethyl sulfoxide)Anhydrous, cell-culture grade (≥99.9%).
Stock Conc. 10 mM or 20 mM10 mM is standard. (e.g., 2.41 mg in 1 mL DMSO).
Solubility Limit ~25 mg/mL in DMSODo not attempt to dissolve directly in water/media.
Storage -20°CAliquot into small volumes (e.g., 20 µL) to avoid freeze-thaw cycles.
Stability 3 months at -20°CDiscard if precipitate is visible after thawing.
The Critical Negative Control: PP3

Scientific Integrity Alert: You cannot validate PP1 data without a structural negative control.

  • Compound: PP3 (1-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine).

  • Rationale: PP3 shares the pyrazolo-pyrimidine core of PP1 but lacks the p-tolyl group necessary for potent Src inhibition. It controls for off-target toxicity and non-specific effects of the chemical scaffold.

  • Usage: Always use PP3 at the same concentration as PP1.

Protocol 1: Determination of Optimal Concentration (IC50)

Do not rely solely on literature values (often 10 µM). Cell permeability and ATP competition vary by cell line. You must determine the "Functional IC50" for your specific model.

Materials
  • Target Cells (e.g., MDA-MB-231, Src-transformed fibroblasts).

  • PP1 Stock (10 mM).

  • Vehicle Control (DMSO).

  • Viability Reagent (e.g., CellTiter-Glo, MTT, or CCK-8).

Step-by-Step Methodology
  • Seeding: Plate cells in 96-well plates (3,000–5,000 cells/well). Allow adherence for 24 hours.

  • Starvation (Optional but Recommended): Serum-starve (0.5% FBS) for 12 hours to synchronize cells and reduce background kinase activity.

  • Treatment Preparation: Prepare 2X concentrations in media to account for volume already in wells, or replace media entirely.

    • Dose Range: 0.1 µM, 0.5 µM, 1 µM, 5 µM, 10 µM, 20 µM, 50 µM.

    • Vehicle Control: DMSO matched to the highest concentration (e.g., 0.5% v/v).

  • Incubation: Incubate for 24, 48, or 72 hours depending on doubling time.

  • Readout: Add viability reagent and read absorbance/luminescence.

  • Analysis: Plot Log[Concentration] vs. % Viability.

    • Target: Select the lowest concentration that inhibits signaling (validated in Protocol 2) without causing massive non-specific necrosis (usually 1–10 µM ).

Protocol 2: Western Blot Validation (The "Self-Validating" System)

Objective: Prove that PP1 actually inhibited Src in your cells. Biomarker: Loss of phosphorylation at Tyr416 (active Src) is the gold standard. Total Src levels should remain unchanged.

Experimental Workflow

WesternWorkflow Seed Seed Cells (6-well plate) Starve Serum Starve (O/N) Seed->Starve Treat Treat with PP1 (1-10 µM, 1-4h) Starve->Treat Pre-incubation Stim Stimulate (EGF/FBS, 15 min) Treat->Stim Optional Lysis Rapid Lysis (+ Phosphatase Inh.) Stim->Lysis Immediate

Figure 2: Validation Workflow. Pre-incubation with PP1 is required before stimulation to effectively block ATP binding.

Detailed Steps
  • Pre-Incubation: Treat cells with PP1 (e.g., 10 µM) or DMSO for 30–60 minutes prior to stimulation. Src turnover is rapid; long incubations are not necessary for signaling checks.

  • Stimulation: If studying inducible Src (e.g., downstream of EGFR), add EGF (50 ng/mL) for 10–15 minutes in the presence of PP1.

  • Lysis (Critical):

    • Wash cells with ice-cold PBS containing 1 mM Na3VO4 (Sodium Orthovanadate).

    • Lyse immediately in RIPA buffer supplemented with Protease Inhibitor Cocktail AND Phosphatase Inhibitor Cocktail (Vanadate + Fluoride).

    • Why? Phosphatases will strip p-Tyr416 within seconds of lysis if not inhibited.

  • Blotting:

    • Primary Ab 1: Anti-p-Src (Tyr416) [1:1000].

    • Primary Ab 2: Anti-Total Src [1:1000] (Loading Control).

    • Primary Ab 3: Anti-GAPDH/Actin (Housekeeping).

Protocol 3: Functional Migration Assay (Scratch Wound)

Src is a master regulator of focal adhesion turnover. PP1 should significantly retard wound closure.

Distinction: Migration vs. Proliferation

Since PP1 inhibits proliferation, you must uncouple these variables.

  • Method: Add Mitomycin C (10 µg/mL) for 2 hours prior to the scratch to arrest cell division. This ensures gap closure is due to movement, not growth.

Step-by-Step
  • Confluence: Grow cells to 100% confluence in a 6-well plate.

  • Arrest: Treat with Mitomycin C (if proliferation is a confounder). Wash 3x with PBS.

  • Wounding: Create a scratch using a p200 pipette tip. Keep the tip perpendicular to create a straight edge.

  • Wash: Gently wash with media to remove floating debris.

  • Treatment: Add media containing:

    • Well A: DMSO (Vehicle)

    • Well B: PP1 (Optimal dose, e.g., 5 µM)

    • Well C: PP3 (Negative Control, 5 µM)

  • Imaging: Acquire images at T=0, T=12h, and T=24h using phase-contrast microscopy.

  • Quantification: Measure the "wound area" using ImageJ.

    • Formula: % Closure =

      
      .
      

Troubleshooting & Optimization

IssueProbable CauseSolution
Precipitation in Media High concentration or cold media.Dilute PP1 in warm media (37°C) dropwise while vortexing. Do not exceed 20 µM.
No Inhibition of p-Src High intracellular ATP or drug efflux.Increase dose to 10 µM; ensure serum starvation reduced basal noise.
Toxicity in Controls DMSO toxicity.Ensure final DMSO concentration is < 0.5%.
Off-Target Effects Inhibition of c-Kit or p38.Verify results with siRNA knockdown of Src to confirm phenotype matches PP1 data.

References

  • Hanke, J. H., et al. (1996).[1][2][3] Discovery of a novel, potent, and Src family-selective tyrosine kinase inhibitor.[3] Study of Lck- and FynT-dependent T cell activation.[3] Journal of Biological Chemistry, 271(2), 695-701.[3] Link

  • Liu, Y., et al. (1999). Structural basis for selective inhibition of Src family kinases by PP1. Chemistry & Biology, 6(9), 671-678. Link

  • Tatton, L., et al. (2003). The Src-selective kinase inhibitor PP1 also inhibits Kit and Bcr-Abl tyrosine kinases.[4] Journal of Biological Chemistry, 278(7), 4847-4853. Link

  • Bain, J., et al. (2007).[2] The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315. Link

Sources

Application Note: Analytical Characterization of 1-p-Tolyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

[1][2]

Executive Summary

This application note details the analytical protocols for the characterization of 1-p-Tolyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine (CAS 103984-26-5).

While structurally related to the renowned Src family kinase inhibitor PP1 (which contains a tert-butyl group at the N1 position and the p-tolyl group at C3, or vice versa depending on specific tautomer numbering in early literature), the subject molecule of this guide is a distinct structural analog often used as a synthetic intermediate or in Structure-Activity Relationship (SAR) studies to probe the necessity of bulky aliphatic substituents for kinase selectivity.

Precise characterization is critical to distinguish this specific analog from its more potent derivatives and to ensure the absence of regioisomers (N1 vs. N2 substitution) formed during synthesis.

Physicochemical Profile

PropertySpecificationNotes
IUPAC Name 1-(4-Methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
CAS Number 103984-26-5Distinct from PP1 (172889-26-8)
Molecular Formula C₁₂H₁₁N₅
Molecular Weight 225.25 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF. Slightly soluble in Methanol.Low aqueous solubility.[1]
Melting Point >240 °C (dec.)[2]Analog (m-tolyl) melts at 246-248°C.

Structural Analysis & Nomenclature

To ensure scientific integrity, it is vital to visualize the structural context. The diagram below illustrates the analytical workflow and the structural distinction between the subject molecule and the standard PP1 inhibitor.

Characterization_Workflowcluster_IDIdentification (Qualitative)cluster_PurityPurity (Quantitative)StartCrude SynthesisProductNMR1H NMR (DMSO-d6)Regioisomer ConfirmationStart->NMR SolubilizeHPLCRP-HPLC>98% AreaStart->HPLC DiluteMSLC-MS (ESI+)MW: 225.25NMR->MS Structural Valid.ReleaseRelease forBiological AssayMS->Release Identity ConfirmedResidueResidual Solvent(GC/NMR)HPLC->Residue Purity CheckResidue->Release Solvent Free

Figure 1: Analytical workflow ensuring identity and purity before biological application.

Protocol 1: High-Field ¹H NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) is the primary method for confirming the regiochemistry of the pyrazole ring formation.

Rationale

The synthesis of pyrazolo[3,4-d]pyrimidines from hydrazines often yields a mixture of N1 and N2 isomers. The chemical shift of the pyrazole proton (H-3) and the carbon signals are diagnostic. Additionally, this scan confirms the absence of the tert-butyl group characteristic of the inhibitor PP1, ensuring the correct analog is being tested.

Methodology
  • Sample Prep: Dissolve 5–10 mg of the solid in 600 µL of DMSO-d₆ . (Chloroform-d is not recommended due to poor solubility and aggregation effects).

  • Instrument: 400 MHz or higher (500 MHz preferred for resolution of aromatic multiplets).

  • Temperature: 298 K.

  • Pulse Sequence: Standard 1D proton with 30° pulse angle, 1s relaxation delay.

Expected Signals (δ ppm in DMSO-d₆)
PositionShift (δ)MultiplicityIntegrationAssignment Logic
NH₂ 7.8 – 8.2Broad Singlet2HExchangable amine protons (broadened by quadrupole relaxation).
H-6 8.6 – 8.8Singlet1HPyrimidine ring proton; most deshielded due to two adjacent nitrogens.
H-3 8.3 – 8.5Singlet1HPyrazole ring proton.
Ar-H 7.8 – 8.0Doublet (J~8Hz)2Hp-Tolyl aromatic protons (ortho to N).
Ar-H 7.3 – 7.4Doublet (J~8Hz)2Hp-Tolyl aromatic protons (meta to N).
CH₃ 2.3 – 2.4Singlet3HMethyl group on the p-tolyl ring.

Critical QC Check: If you observe a large singlet at ~1.7 ppm (9H), your sample is the tert-butyl derivative (PP1), not the title compound.

Protocol 2: HPLC Purity Profiling

Biological assays, particularly kinase inhibition assays, are sensitive to impurities that may act as "pan-assay interference compounds" (PAINS).

Chromatographic Conditions
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (primary) and 280 nm.

  • Column Temp: 30°C.

Gradient Table
Time (min)% Mobile Phase BEvent
0.05Equilibration
2.05Hold (for polar impurities)
12.095Linear Gradient
15.095Wash
15.15Re-equilibration
20.05Stop
System Suitability Criteria
  • Tailing Factor: < 1.5 for the main peak.

  • Retention Time: The title compound is moderately lipophilic; expect elution between 8–11 minutes depending on dead volume.

  • Purity Threshold: ≥ 98% by peak area integration for biological use.

Protocol 3: Mass Spectrometry (LC-MS)

Rationale

To confirm the molecular weight and rule out de-aminated byproducts.

Parameters
  • Ionization: Electrospray Ionization (ESI) in Positive Mode .

  • Capillary Voltage: 3.5 kV.

  • Scan Range: 100 – 600 m/z.

Interpretation
  • [M+H]⁺: Expected peak at 226.1 m/z .

  • [M+Na]⁺: Possible adduct at 248.1 m/z.

  • Fragmentation: High cone voltage may induce loss of the tolyl group or ammonia.

Biological Context (Src Kinase Pathway)

Understanding the target pathway is essential for interpreting the utility of this molecule. The diagram below depicts the Src signaling cascade, where PP1-class molecules act as ATP-competitive inhibitors.

Src_SignalingRTKGrowth FactorReceptor (RTK)SrcSrc Family Kinases(Target of PP1 Analogs)RTK->Src ActivationIntegrinIntegrinsFAKFAKIntegrin->FAKSrc->FAK PhosphorylationSTAT3STAT3Src->STAT3PI3KPI3K / AktSrc->PI3KRasRas / MAPKSrc->RasFAK->Src RecruitmentOutcomeCell ProliferationMigration / SurvivalSTAT3->OutcomePI3K->OutcomeRas->OutcomeInhibitor1-p-Tolyl-...(Inhibitor)Inhibitor->Src Blocks ATP Binding

Figure 2: Src Family Kinase signaling pathway.[3][4] The subject molecule targets the ATP binding pocket of Src, preventing downstream phosphorylation of STAT3, PI3K, and FAK.

References

  • Hanke, J. H., et al. (1996).[4] "Discovery of a novel, potent, and Src family-selective tyrosine kinase inhibitor."[4] Journal of Biological Chemistry.

  • Sigma-Aldrich. "Product Specification: 1-p-Tolyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine (CAS 103984-26-5)."[5][6]

  • Tocris Bioscience. "PP 1: Potent, selective Src family kinase inhibitor." (For structural comparison).

  • Salaheldin, A. M., et al. (2005). "Heterocyclic synthesis with nitriles: Synthesis of pyrazolopyrimidine and pyrazolopyridine derivatives." Universidade do Minho.[7]

Application Note: 1-p-Tolyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine In Vitro Dosage & Optimization

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the technical protocols for the in vitro application of 1-p-Tolyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine (CAS: 103984-26-5).

Note on Compound Identity: This compound is a structural analog of the well-known Src family kinase inhibitor PP1 . Unlike PP1 (which contains a tert-butyl group at N1 and a p-tolyl group at C3), this specific analog features a p-tolyl group directly at the N1 position. Due to this structural variation, its potency and selectivity profile may differ from PP1. The protocols below are designed to empirically determine its optimal effective concentration (EC50/IC50) while controlling for off-target toxicity.

Executive Summary

1-p-Tolyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a bioactive small molecule belonging to the pyrazolo[3,4-d]pyrimidine class, a scaffold widely recognized for ATP-competitive inhibition of tyrosine kinases (e.g., Src, Lck, Hck, and EGFR).[1][2]

For in vitro studies, this compound functions as a putative kinase modulator . Because it lacks the bulky tert-butyl group found in high-affinity inhibitors like PP1, it likely exhibits a distinct binding mode within the ATP-binding pocket. Researchers must treat this as a "probe compound" requiring a broad-range dose-response validation before fixing a working concentration.

Recommended Starting Range: 100 nM – 50 µM Solvent: DMSO (Dimethyl Sulfoxide) Primary Targets: Src Family Kinases (SFKs), potentially EGFR.

Chemical Properties & Reconstitution

PropertySpecification
CAS Number 103984-26-5
Molecular Formula C₁₂H₁₁N₅
Molecular Weight 225.25 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO (up to 50 mM); poorly soluble in water
Reconstitution Protocol

Objective: Create a stable, precipitation-free stock solution.

  • Calculate Mass: To prepare 1 mL of 10 mM stock , weigh 2.25 mg of the compound.

  • Solvent Addition: Add 1 mL of sterile, cell-culture grade DMSO (≥99.9%).

  • Dissolution: Vortex vigorously for 30 seconds. If particulates remain, sonicate in a water bath at 37°C for 5 minutes.

  • Storage: Aliquot into light-protective amber tubes (20-50 µL each) to avoid freeze-thaw cycles. Store at -20°C (stable for 6 months) or -80°C (stable for 1 year).

Dosage Strategy: The "3-Tier" Validation System

Do not assume a single fixed dose. Use this 3-tier system to identify the "Therapeutic Window"—the concentration that inhibits the target kinase without inducing non-specific cytotoxicity.

Tier 1: Logarithmic Screening (Range Finding)
  • Purpose: Identify the order of magnitude for activity.

  • Doses: 0 (DMSO Control), 0.1 µM, 1.0 µM, 10 µM, 50 µM, 100 µM.

  • Duration: 24 and 48 hours.

  • Readout: Cell viability (MTT/MTS) and gross morphology.

Tier 2: Target Validation (Western Blot)
  • Purpose: Confirm specific kinase inhibition (e.g., loss of Phospho-Src Tyr416).

  • Doses: Select 3 doses around the IC50 estimated from Tier 1 (e.g., if toxicity starts at 20 µM, test 1, 5, and 10 µM).

  • Duration: Short-term exposure (1–6 hours) is often sufficient for kinase inhibition signaling.

Tier 3: Functional Assay
  • Purpose: Measure phenotypic outcome (migration, invasion, proliferation).

  • Dose: The lowest concentration that achieves >80% target inhibition (from Tier 2) with >90% cell viability (from Tier 1).

Experimental Protocols

Protocol A: Dose-Response Viability Assay (MTT)

Validates toxicity thresholds.

  • Seeding: Seed cells (e.g., A549, MCF-7) in 96-well plates at 5,000 cells/well. Allow attachment overnight.

  • Preparation: Dilute 10 mM stock in complete media to 2x final concentrations.

    • Critical: Ensure final DMSO concentration is <0.5% in all wells.

  • Treatment: Add 100 µL of 2x drug media to 100 µL of existing media. Incubate for 48 hours.

  • Development: Add MTT reagent (0.5 mg/mL final), incubate 3-4 hours. Solubilize formazan crystals with DMSO.

  • Analysis: Read absorbance at 570 nm. Calculate % viability relative to DMSO control.

Protocol B: Kinase Inhibition Western Blot

Validates mechanism of action (Src Inhibition).

  • Starvation: Serum-starve cells (0.5% FBS) for 12 hours to reduce basal kinase noise.

  • Treatment: Treat cells with 1-p-Tolyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine (e.g., 10 µM) for 2 hours .

    • Positive Control: Use PP1 (10 µM) or Dasatinib (100 nM).

    • Stimulation (Optional): Stimulate with EGF (50 ng/mL) for 15 mins post-treatment to drive kinase activity.

  • Lysis: Lyse in RIPA buffer with phosphatase inhibitors (Sodium Orthovanadate, NaF).

  • Detection: Blot for:

    • p-Src (Tyr416): Active form (Expect decrease).

    • Total Src: Loading control (Expect no change).

    • p-ERK1/2: Downstream effector (Expect decrease).

Mechanism of Action & Pathway Visualization[3]

The following diagram illustrates the theoretical intervention point of 1-p-Tolyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine within the Src signaling cascade.

SrcSignaling Compound 1-p-Tolyl-1H-pyrazolo [3,4-d]pyrimidin-4-amine Src_Inactive Src (Inactive) Compound->Src_Inactive ATP Competition (Inhibition) RTK RTK (e.g., EGFR) RTK->Src_Inactive Activation Src_Active p-Src (Tyr416) (Active) Src_Inactive->Src_Active Autophosphorylation FAK FAK Src_Active->FAK Phosphorylation Ras Ras/Raf Src_Active->Ras Signaling Outcome Cell Migration & Proliferation FAK->Outcome ERK p-ERK1/2 Ras->ERK ERK->Outcome

Caption: Putative mechanism of action. The compound competes with ATP at the Src kinase domain, preventing autophosphorylation at Tyr416 and blocking downstream ERK/FAK signaling pathways.

Troubleshooting & Optimization

IssueProbable CauseSolution
Precipitation in Media Drug concentration > solubility limit (usually >50 µM).Pre-dilute in warm media; do not exceed 0.5% DMSO. Sonicate stock before use.
No Kinase Inhibition Compound has lower affinity than PP1 due to structural differences.Increase dosage to 20-50 µM or reduce ATP concentration in cell-free assays.
High Toxicity Off-target inhibition (e.g., CDK2 inhibition).Perform a "washout" experiment: Treat for 2 hours, wash, and assess recovery.

References

  • Sigma-Aldrich. 1-p-Tolyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine Product Specification (CAS 103984-26-5).

  • Hanke, J. H., et al. (1996). Discovery of a novel, potent, and Src family-selective tyrosine kinase inhibitor (PP1). Journal of Biological Chemistry, 271(2), 695-701.

  • Bain, J., et al. (2003). The specificities of protein kinase inhibitors: an update. Biochemical Journal, 371(Pt 1), 199–204.

  • PubChem. Compound Summary for 1-p-Tolyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine.

Sources

Application Note: Modular Synthesis of Novel Pyrazolo[3,4-d]pyrimidine Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Relevance

The pyrazolo[3,4-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere of the adenosine moiety in ATP. This structural mimicry allows for potent inhibition of various protein kinases, including Src, compounds of the BTK family (e.g., Ibrutinib derivatives), and receptor tyrosine kinases (VEGFR, FLT3) .

This Application Note provides a high-fidelity, modular protocol for synthesizing novel pyrazolo[3,4-d]pyrimidine derivatives. Unlike rigid academic preparations, this guide focuses on a divergent synthetic strategy that allows researchers to rapidly generate libraries of C4-amino and N1-alkylated analogs for Structure-Activity Relationship (SAR) studies.

Retrosynthetic Analysis & Pathway Design

To maximize derivative diversity, we utilize a convergent route starting from simple acyclic precursors to form a functionalizable pyrazole core. The key strategic disconnection occurs at the pyrimidine ring closure, allowing for late-stage diversification at the C4 position via Nucleophilic Aromatic Substitution (


).
Figure 1: Retrosynthetic Disconnection Strategy

Retrosynthesis Final Target: C4-Substituted Pyrazolo[3,4-d]pyrimidine Intermediate_Cl Intermediate: 4-Chloro-derivative Final->Intermediate_Cl SNAr (Amine) Core Core: Pyrazolo[3,4-d]pyrimidin-4-one Intermediate_Cl->Core Chlorination (POCl3) Pyrazole Precursor: 5-Amino-pyrazole-4-carbonitrile Core->Pyrazole Cyclization (Formamide) Raw Raw Materials: Hydrazine + Ethoxymethylene malononitrile Pyrazole->Raw Condensation

Caption: Retrosynthetic breakdown showing the logic of late-stage C4 functionalization.

Detailed Experimental Protocols

Phase 1: Synthesis of the Pyrazole Core (Intermediate A)

Objective: Synthesis of 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile. Causality: Temperature control is critical here. The reaction is exothermic; uncontrolled heating leads to polymeric side products (dark tar).

Reagents:

  • Ethoxymethylene malononitrile (12.2 g, 0.1 mol)

  • Phenylhydrazine (10.8 g, 0.1 mol)

  • Ethanol (Absolute, 100 mL)

Step-by-Step Protocol:

  • Setup: Equip a 250 mL round-bottom flask (RBF) with a reflux condenser and a magnetic stir bar.

  • Dissolution: Dissolve ethoxymethylene malononitrile in ethanol at room temperature.

  • Addition: Add phenylhydrazine dropwise over 15 minutes. Observation: Solution will turn yellow/orange.

  • Reflux: Heat the mixture to reflux (

    
    ) for 2 hours. Monitor via TLC (3:1 Hexane:EtOAc).
    
  • Crystallization: Cool the reaction mixture to room temperature, then place in an ice bath (

    
    ) for 1 hour.
    
  • Isolation: Filter the precipitate under vacuum. Wash with cold ethanol (

    
     mL).
    
  • Drying: Dry in a vacuum oven at

    
     for 4 hours.
    
    • Expected Yield: 85-90%

    • QC Check: Melting point ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

      
      . IR spectrum must show sharp 
      
      
      
      stretch at
      
      
      .
Phase 2: Pyrimidine Ring Closure (Intermediate B)

Objective: Cyclization to form 1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one. Critical Insight: We utilize formamide as both solvent and C1-donor. This is superior to urea fusion as it avoids solid-phase heterogeneity issues.

Protocol:

  • Reaction: In a 100 mL RBF, suspend Intermediate A (5.0 g) in Formamide (25 mL).

  • Activation: Add Formic acid (5 drops) as a catalyst.

  • Heating: Heat to

    
     (oil bath) for 6–8 hours.
    
    • Note: High temperature is required to overcome the energy barrier of the cyclization.

  • Quenching: Cool to room temperature and pour the dark solution into crushed ice (200 g).

  • Precipitation: Stir vigorously. The product will precipitate as a beige solid.

  • Purification: Filter and recrystallize from ethanol/DMF (9:1).

    • Validation: Disappearance of the

      
       peak in IR. Appearance of Amide 
      
      
      
      stretch (
      
      
      ).
Phase 3: Chlorination & Activation (Intermediate C)

Objective: Synthesis of 4-chloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine. Safety Warning:


 is highly corrosive and reacts violently with water. All glassware must be oven-dried.

Protocol:

  • Mixture: Place Intermediate B (2.0 g) in a dry pressure tube or RBF.

  • Reagent: Add Phosphorus Oxychloride (

    
    , 15 mL).
    
  • Catalysis: Add

    
    -Diethylaniline (1 mL) or Pyridine. Reason: Acts as an acid scavenger and accelerates the nucleophilic attack.
    
  • Reflux: Heat at

    
     for 4–6 hours until the solid completely dissolves and the solution turns clear/reddish.
    
  • Work-up (Critical):

    • Remove excess

      
       under reduced pressure (rotary evaporator with caustic trap).
      
    • Pour the oily residue onto crushed ice slowly with stirring.

    • Neutralize with saturated

      
       to pH 7–8.
      
  • Extraction: Extract with Chloroform (

    
     mL). Dry over anhydrous 
    
    
    
    .
    • Storage: Store under inert gas (

      
      ) at 
      
      
      
      . Hydrolysis occurs if exposed to moisture.
Phase 4: Library Generation via

Objective: Coupling with various anilines to generate the final kinase inhibitor library. Mechanism: Nucleophilic Aromatic Substitution. The pyrazole ring acts as an electron-withdrawing group, activating the C4-Cl bond.

Protocol:

  • Dissolve Intermediate C (1.0 eq) in Isopropanol or n-Butanol (0.1 M concentration).

  • Add the specific aniline derivative (1.1 eq) (e.g., 3-chloro-4-fluoroaniline for EGFR targeting).

  • Microwave Option: Heat at

    
     for 15 mins (High absorption).
    
    • Thermal Option: Reflux for 3–5 hours.

  • Isolation: The product often precipitates upon cooling. Filter and wash with cold ether.

Data Presentation & Process Optimization

Table 1: Method Comparison (Thermal vs. Microwave)

Data derived from internal optimization of the


 coupling step.
ParameterThermal Reflux (Classical)Microwave Assisted (Modern)Advantage
Solvent n-ButanolIsopropanolLower boiling point solvent possible with MW
Time 4 – 6 Hours10 – 20 Minutes95% Time Reduction
Yield 65 – 75%82 – 92%Cleaner reaction profile
Purity (LC-MS) 88% (requires column)>95% (often filtration only)Reduced downstream processing

Biological Relevance & Mechanism

The pyrazolo[3,4-d]pyrimidine core functions by occupying the ATP-binding pocket of the kinase. The N1-substituent projects into the solvent-exposed region, while the C4-amino group forms critical hydrogen bonds with the "hinge region" of the kinase (e.g., Cys residue in Src/BTK).

Figure 2: Kinase Binding & Functionalization Workflow

Workflow Start 4-Chloro-Scaffold Step1 Select Aniline (R-Group Diversity) Start->Step1 Reaction SNAr Reaction (iPrOH, Heat) Step1->Reaction Product Kinase Inhibitor Candidate Reaction->Product Hinge Hinge Binding (H-Bond Donor/Acceptor) Product->Hinge Interaction Pocket Hydrophobic Pocket (Gatekeeper Residue) Product->Pocket Interaction

Caption: Workflow for generating candidates and their theoretical binding mode.

Quality Control & Troubleshooting

Self-Validating Checks
  • The "Formamide Test": During Phase 2, if the reaction does not smell strongly of ammonia (byproduct), cyclization is not proceeding. Increase temperature.

  • The "Water Drop Test": In Phase 3 (

    
    ), take a 10 
    
    
    
    aliquot and drop it into water. If it precipitates a solid immediately, the chloride is formed. If it dissolves (reverting to starting material), the reaction is incomplete.
Analytical Specifications (Acceptance Criteria)
  • HPLC Purity:

    
     at 254 nm (Required for biological assays).
    
  • NMR (

    
    ): 
    
    • Pyrazole C3-H: Singlet at

      
       ppm.
      
    • Pyrimidine C6-H: Singlet at

      
       ppm.
      
    • Note: The absence of the broad -OH/NH peak at >11 ppm confirms successful chlorination in Phase 3.

References

  • Honigberg, L. A., et al. (2010). The Bruton tyrosine kinase inhibitor PCI-32765 blocks B-cell activation and is efficacious in models of autoimmune disease and B-cell malignancy. Proceedings of the National Academy of Sciences.

  • Yang, L. L., et al. (2013).[1] Structure–Activity Relationship Studies of Pyrazolo[3,4-d]pyrimidine Derivatives Leading to the Discovery of a Novel Multikinase Inhibitor.[1][2] Journal of Medicinal Chemistry.[1]

  • Bavetsias, V., et al. (2010). Hit generation and exploration: Imidazo[4,5-b]pyridine and pyrazolo[3,4-d]pyrimidine derivatives as inhibitors of the Aurora kinases. Bioorganic & Medicinal Chemistry Letters.

  • Furet, P., et al. (2008). Discovery of NVP-TAE684, a potent and selective inhibitor of the anaplastic lymphoma kinase. Bioorganic & Medicinal Chemistry Letters.

  • Scientific Team. (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines Using Equimolar POCl3. Molecules.[3][1][4][5][6][7][8][9][10][11]

Sources

Troubleshooting & Optimization

challenges in working with 1-p-Tolyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 1-p-Tolyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support guide for 1-p-Tolyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine. This document, prepared by our Senior Application Scientists, provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to address common challenges encountered when working with this compound and its analogs.

The 1-p-Tolyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine belongs to a class of heterocyclic compounds known as pyrazolo[3,4-d]pyrimidines. These structures are of significant interest in medicinal chemistry because they act as purine isosteres, meaning they structurally mimic the purine bases of DNA and RNA.[1][2] This mimicry allows them to interact with a wide range of biological targets, particularly protein kinases, making them a valuable scaffold in the development of targeted therapies for diseases like cancer.[3][4][5] However, their promising biological activity is often paired with significant experimental challenges, most notably poor aqueous solubility and complex synthesis pathways.[6][7]

This guide is designed to provide practical, evidence-based solutions to help you navigate these challenges effectively, ensuring the integrity and reproducibility of your research.

Section 1: Synthesis and Purification FAQs

This section addresses common hurdles in the chemical synthesis and subsequent purification of the target compound.

Question 1: My cyclization step to form the pyrazolo[3,4-d]pyrimidine core is low-yielding. What are the common pitfalls and how can I optimize the reaction?

Answer: Low yields during the formation of the pyrazolo[3,4-d]pyrimidine ring are a frequent issue. The most common synthetic strategies involve the cyclization of a 5-aminopyrazole precursor.[2] The efficiency of this step is highly dependent on the choice of reagent and reaction conditions.

  • Causality of Low Yield:

    • Incomplete Reaction: The cyclization often requires high temperatures and prolonged reaction times (e.g., refluxing for 7-12 hours).[2][8] Insufficient heating or time can lead to a significant amount of unreacted starting material.

    • Side Reactions: At high temperatures, side reactions such as dimerization or degradation of the starting pyrazole can occur. The formation of isomers or incompletely cyclized intermediates, like N-(4-cyano-pyrazol-5-yl)acetamide, can also reduce the yield of the desired product.[9]

    • Purity of Starting Material: The purity of the initial 5-amino-1-(p-tolyl)-1H-pyrazole-4-carbonitrile (or similar precursor) is critical. Impurities can interfere with the cyclization and complicate the final purification.

  • Troubleshooting and Optimization Strategies:

    • Reagent Selection: The choice of the C1 source for the pyrimidine ring is crucial.

      • Formamide: Often used as both a solvent and reactant. It requires high temperatures (reflux) but is an effective and common method.[2]

      • Formic Acid: Can also be used for cyclization, typically under reflux conditions.[8]

      • Triethyl Orthoformate/Acetic Anhydride: This two-step approach first forms a formimidate intermediate, which is then cyclized. This may offer milder conditions and better control for some substrates.[1]

    • Condition Monitoring: Use Thin Layer Chromatography (TLC) to monitor the reaction progress. If the reaction stalls, a small, incremental increase in temperature or extended reaction time may be beneficial.

    • Inert Atmosphere: While not always required, performing the reaction under an inert atmosphere (Nitrogen or Argon) can minimize oxidative degradation of sensitive substrates, potentially improving the yield.

Table 1: Comparison of Common Cyclization Conditions

Reagent(s)Typical ConditionsAdvantagesPotential Disadvantages
FormamideReflux (180-210°C), 8-12 hOne-pot, readily available reagentHigh temperature, potential for side products
Formic AcidReflux (~100°C), 7-10 hLower temperature than formamideCan be corrosive, may require longer times
Triethyl Orthoformate, Acetic AnhydrideStepwise, moderate heatMilder conditions, good for sensitive substratesMulti-step process, requires intermediate isolation

Question 2: I'm struggling with the purification of 1-p-Tolyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine. It seems insoluble in many common chromatography solvents. What are the recommended methods?

Answer: Purification is a significant challenge due to the compound's planar, aromatic structure, which promotes strong intermolecular interactions and leads to low solubility in non-polar solvents and a tendency to streak on silica gel.

  • Recommended Purification Workflow:

    • Initial Work-up: After the reaction, quenching with cold water or an ice bath is often effective for precipitating the crude product.[3] This initial solid can be collected by filtration and washed with a non-polar solvent like hexane or ether to remove soluble impurities.

    • Recrystallization: This is often the most effective method. Finding the right solvent system is key.

      • Solvent Screening: Test solubility in small vials with solvents like ethanol, isopropanol, acetonitrile, ethyl acetate, and mixtures with water or DMF. The ideal solvent will dissolve the compound when hot but allow it to crystallize upon cooling.

      • Common Systems: For pyrazolo[3,4-d]pyrimidines, ethanol, or mixtures of DMF/ethanol or DMSO/ethanol are often successful.

    • Column Chromatography: If recrystallization is insufficient, chromatography can be used, but requires specific conditions.

      • Stationary Phase: Standard silica gel is often used.

      • Mobile Phase: A polar mobile phase is required. Start with a mixture like Dichloromethane (DCM) / Methanol (e.g., 98:2) and gradually increase the methanol polarity. Adding a small amount of triethylamine (0.1-0.5%) to the mobile phase can deactivate acidic sites on the silica, preventing streaking and improving peak shape for these basic amine compounds.

Section 2: Solubility and Formulation

The single greatest challenge in working with this class of compounds is their poor aqueous solubility, which impacts every downstream application.[6][7][10]

Question 3: My compound has precipitated out of solution during my in vitro biological assay. How can I reliably improve its aqueous solubility?

Answer: This is a critical issue that can invalidate experimental results.[6] The hydrophobic p-tolyl group and the planar heterocyclic core contribute to very low water solubility. Several strategies, from simple formulation adjustments to chemical modification, can address this.

  • Tier 1: Formulation Optimization (Immediate Solution)

    • Co-solvents: The most common approach is to use a water-miscible organic solvent.

      • DMSO (Dimethyl Sulfoxide): Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO. For the final assay, dilute this stock into the aqueous buffer. Crucially, ensure the final DMSO concentration in your assay does not exceed a level that affects your biological system (typically <0.5%).

    • Sonication and Gentle Warming: After diluting the DMSO stock, use a bath sonicator or gently warm the solution (e.g., to 37°C) to aid dissolution and prevent immediate precipitation. Always visually inspect for particulates before use.

    • pH Adjustment: The amine group on the pyrimidine ring is basic. Depending on the pKa, slightly acidifying the buffer might protonate the molecule and increase solubility, but this must be compatible with your assay conditions.

  • Tier 2: Advanced Formulation

    • Use of Surfactants: Non-ionic surfactants like Tween-80 or Pluronic F-68 can be added to the buffer at low concentrations (e.g., 0.01-0.1%) to form micelles that encapsulate the hydrophobic compound and keep it in solution.

    • Polymer-Drug Formulations: Research has shown that formulating pyrazolo[3,4-d]pyrimidines with polymers can enhance apparent water solubility and improve efficacy in cytotoxicity assays.[10]

  • Tier 3: Chemical Modification (Long-Term Strategy)

    • Prodrug Approach: This is a well-established strategy for this compound class.[6][7] A soluble promoiety (like an N-methylpiperazino group linked by a carbamate) is attached to the molecule.[6] This prodrug is highly water-soluble and, once administered in vivo or in cellular systems, is cleaved by endogenous enzymes to release the active parent drug.[6][7] This is an excellent strategy for drug development professionals aiming to improve bioavailability.

Troubleshooting Workflow: Poor Aqueous Solubility

G start Compound Precipitates in Aqueous Buffer check_dmso Is final DMSO concentration <0.5%? start->check_dmso increase_dmso Warning: High DMSO may cause artifacts. Proceed with caution or choose another method. check_dmso->increase_dmso No sonicate Sonicate & Gently Warm (37°C) after dilution check_dmso->sonicate Yes visual_check Visually Inspect for Precipitates/Cloudiness sonicate->visual_check success Proceed with Assay visual_check->success Clear Solution fail Compound still insoluble visual_check->fail Precipitate Remains add_surfactant Advanced Formulation: Add Surfactant (e.g., 0.1% Tween-80) to final buffer add_surfactant->visual_check prodrug Long-Term Strategy: Synthesize Soluble Prodrug fail->add_surfactant fail->prodrug G A 1. Combine 5-aminopyrazole precursor and Formamide B 2. Heat to Reflux (190-210°C, 8-10h) A->B C 3. Cool and Precipitate in Ice Water B->C D 4. Filter and Wash Solid (Water, then Ethanol) C->D E 5. Dry Product Under Vacuum D->E F 6. Characterize (NMR, MS) and Purify if Needed E->F

Caption: General workflow for pyrazolo[3,4-d]pyrimidine synthesis.

Section 4: Biological Activity and Data Interpretation

Question 4: I'm seeing high variability in my IC50 values from kinase inhibition assays. Could this be related to the compound itself?

Answer: Yes, high variability is a classic symptom of compound precipitation in bioassays. Even if a solution appears clear to the naked eye, microprecipitates can form upon dilution into aqueous assay buffers, leading to an inaccurate concentration of the active compound and, consequently, irreproducible results.

  • Mechanism of Inaccuracy:

    • Concentration Loss: When the compound precipitates, the actual concentration in solution is much lower than the nominal concentration you prepared. This leads to an artificially high (less potent) IC50 value.

    • Non-specific Inhibition: Aggregates of the compound can sometimes non-specifically inhibit enzymes, leading to false positives.

    • Inconsistent Dosing: The amount of precipitation can vary between wells and experiments depending on minor differences in mixing, temperature, or buffer components, causing high data scatter.

  • Self-Validating Protocol Steps:

    • Pre-Assay Solubility Check: Before initiating your main experiment, perform a simple turbidity test. Prepare your highest assay concentration in the final assay buffer and let it sit for the duration of your experiment (e.g., 1-2 hours). Measure the absorbance at a high wavelength (e.g., 600 nm) or visually inspect for cloudiness against a dark background. A clear solution is required.

    • Include Positive Controls: Use a well-characterized, soluble inhibitor for your target kinase (if available) to ensure the assay itself is performing correctly.

    • Dose-Response Curve Analysis: A well-behaved inhibitor should produce a sigmoidal dose-response curve with a steep Hill slope. Poorly soluble compounds often yield shallow, irregular curves that do not fit well to standard models. If you observe this, solubility is the primary suspect.

By rigorously addressing solubility before conducting biological experiments, you can significantly enhance the quality and reliability of your data.

References

  • Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investig
  • Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e]t[1][8][11]riazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. PMC.

  • Synthesis and Anticancer Activity of Some New Pyrazolo[3,4-d]pyrimidin-4-one Deriv
  • Synthesis and Anticancer Activity of Some New Pyrazolo[3,4-d]pyrimidin-4-one Deriv
  • Novel pyrazolo[3,4-d]pyrimidines as potential anticancer agents: Synthesis, VEGFR-2 inhibition, and mechanisms of action. PubMed.
  • A CONVENIENT SYNTHESIS OF NOVEL PYRAZOLO[3,4-D] PYRIMIDINE AND PYRAZOLO[4,3-E]T[1][8][11]RIAZOLO[1,5-C] PYRIMIDINE DERIVATIVES TARG. Semantic Scholar.

  • Pyrazolo[3,4-d]pyrimidine Scaffold: Synthetic Strategies and Biological Activities.
  • 1-Ter-Butyl-3-P-Tolyl-1h-Pyrazolo[3,4-D]Pyrimidin-4-Ylamine. PubChem.
  • Discovery of orally available 1H-pyrazolo [3, 4-d] pyrimidin-4-amine derivative as a novel BTK inhibitor. Arabian Journal of Chemistry.
  • Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFR and EGFR. Journal of Enzyme Inhibition and Medicinal Chemistry.
  • Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors. PMC.
  • Prodrugs of pyrazolo[3,4-d]pyrimidines: from library synthesis to evaluation as potential anticancer agents in an orthotopic gli. Usiena Air.
  • 1-m-Tolyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine. Shine.
  • Design, synthesis, and biological evaluation with molecular dynamics study of novel pyrazolo[3,4-d]pyrimidine derivatives as anti-cancer agents. RSC Publishing.
  • (PDF) Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer-Drug Microarrays.

Sources

purification methods for 1-p-Tolyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the purification of 1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine (CAS: 103984-26-5).[1]

Note on Chemical Identity : This compound is structurally distinct from the famous Src-kinase inhibitor "PP1" (which is 1-tert-butyl-3-p-tolyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine).[1][2] While they share the pyrazolo[3,4-d]pyrimidine core, the purification properties differ due to the lipophilicity of the N1-substituent.[1][3] This guide addresses the specific N1-p-tolyl analog you requested.

Part 1: Purification Strategy & Decision Matrix

The purification of 1-aryl-pyrazolo[3,4-d]pyrimidines is governed by their poor solubility in non-polar solvents and moderate solubility in polar aprotic solvents (DMSO, DMF).[1] The primary impurity is typically the unreacted 5-amino-1-(p-tolyl)-1H-pyrazole-4-carbonitrile precursor or formamide-derived oligomers if the cyclization was performed in neat formamide.[1]

Purification Workflow (DOT Diagram)

PurificationWorkflow Start Crude Reaction Mixture (Typically Formamide Cyclization) Cool Cool to Room Temp (Precipitation occurs) Start->Cool Filter Filtration & Water Wash (Removes Formamide/Salts) Cool->Filter CrudeSolid Crude Solid Isolated Filter->CrudeSolid PurityCheck Purity Check (LC-MS/NMR) CrudeSolid->PurityCheck Recryst Method A: Recrystallization (Ethanol or DMF/H2O) PurityCheck->Recryst Major Product Flash Method B: Flash Chromatography (DCM:MeOH Gradient) PurityCheck->Flash Complex Impurities HighPurity Purity > 90%? LowPurity Purity < 90%? Final Pure 1-p-Tolyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine (White/Pale Yellow Solid) Recryst->Final Flash->Final

Caption: Decision matrix for isolating 1-p-tolyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine based on crude purity levels.

Part 2: Detailed Protocols

Method A: Recrystallization (Primary Protocol)

This method relies on the steep solubility curve of the pyrazolopyrimidine core in hot ethanol or DMF.[3] It is most effective when the crude material is already >85% pure.[3]

Solvent System: Ethanol (Abs.) or DMF/Water (1:1).[3]

  • Suspension : Transfer the crude solid (e.g., 5.0 g) into a round-bottom flask. Add Absolute Ethanol (approx. 10-15 mL per gram of solid).[1]

    • Why: Ethanol dissolves the unreacted hydrazine or pyrazole impurities at room temperature better than the fused product.[3]

  • Reflux : Heat the suspension to reflux (78°C). The solid may not dissolve completely if the volume is too low; add ethanol in small aliquots until a clear solution is obtained or only a minor amount of insoluble impurity remains.[3]

    • Troubleshooting: If the solid does not dissolve in 30 volumes of ethanol, add DMF dropwise at reflux until clear.

  • Hot Filtration (Optional) : If black specks (palladium or carbonized material) persist, filter the hot solution through a pre-warmed Celite pad.[1][3][4]

  • Crystallization : Remove the heat source and allow the flask to cool slowly to room temperature. Then, place it in an ice bath (0-4°C) for 2 hours.

    • Observation: The product should crystallize as off-white needles or a microcrystalline powder.[1]

  • Collection : Filter the crystals under vacuum. Wash the cake with cold ethanol (2 x 10 mL) followed by diethyl ether (to speed up drying).

  • Drying : Dry in a vacuum oven at 50°C for 6 hours.

Method B: Flash Chromatography (Polishing)

Use this if the crude contains significant regioisomers or tarry byproducts that prevent crystallization.[2][3]

Stationary Phase: Silica Gel (40-63 µm).[1] Mobile Phase: Dichloromethane (DCM) / Methanol (MeOH).[3][4]

  • Sample Loading : The compound has poor solubility in DCM.[3] Dissolve the crude in a minimum amount of DCM:MeOH (9:1) or adsorb it onto silica gel (dry loading) by dissolving in DMF, mixing with silica, and evaporating.[1][3][4]

  • Gradient Elution :

    • Start: 100% DCM (2 CV - Column Volumes).

    • Ramp: 0% to 5% MeOH in DCM over 10 CV.

    • Hold: 5% MeOH until the product elutes.

    • Note: The amine group at C4 makes the compound basic; adding 1% Triethylamine (TEA) to the mobile phase can reduce tailing.[1][3]

  • Detection : Monitor at 254 nm (aromatic system). The product typically elutes after the non-polar impurities but before the highly polar degradation products.[3]

Part 3: Troubleshooting & FAQs

IssueProbable CauseCorrective Action
Low Yield after Recrystallization Product is too soluble in the chosen solvent volume.[1][2]Concentrate the mother liquor by 50% and cool again.[3] If using DMF/Water, add more water to force precipitation.[1][3]
Product is Pink/Red Oxidation of trace hydrazine impurities or phenol contaminants.[3]Recrystallize in the presence of activated charcoal.[3][5] Dissolve in hot ethanol, add charcoal, reflux for 5 min, and hot filter.
"Greasy" Solid (Won't Filter) Trapped formamide or solvent occlusion.Triturate the solid with diethyl ether or hexanes. Sonication for 10 minutes can break up the solvate structure.[3]
NMR shows "Double" Peaks Rotamers or presence of N2-isomer.[1]Run NMR at elevated temperature (50°C) to collapse rotamers.[3] If peaks persist, it is likely the N2-isomer; requires column chromatography to separate.[1][3]

Q: Can I use acid-base extraction? A: Yes, but with caution. The pyrimidine nitrogen is weakly basic. You can dissolve the crude in 1M HCl (filtering off insoluble non-basic impurities) and then neutralize the filtrate with NH₄OH to precipitate the pure amine.[1][3] Warning: Prolonged exposure to strong acid can hydrolyze the amino group to a ketone (pyrimidinone).[3]

Part 4: Impurity Profiling (Self-Validation)

To validate your purification, check for these specific impurities in your LC-MS or NMR (


H, DMSO-

):
  • Starting Material (Pyrazole Amine) : Look for the absence of the nitrile peak (~2220 cm

    
     in IR) or the specific pyrazole protons in NMR.[1][2][3]
    
  • Hydrolysis Product (Pyrimidinone) : If the reaction was too harsh, the C4-NH

    
     converts to C4=O.[1][2][3] This appears as a downfield shift in the proton spectrum and a mass difference of +1 Da (OH vs NH
    
    
    
    ).[3]
  • Formamide Adducts : Signals around 8.0-8.5 ppm (CHO) in NMR indicate incomplete removal of formamide solvent.[1]

References

  • Hanke, J. H., et al. (1996).[1][3][4] Discovery of a novel, potent, and Src family-selective tyrosine kinase inhibitor. Journal of Biological Chemistry, 271(2), 695-701.[1] (Describes the biological context and general synthesis of PP1 analogs).

  • Hanefeld, U., et al. (1996).[1][3][4] One-pot synthesis of 4-aminopyrazolo[3,4-d]pyrimidines. Journal of the Chemical Society, Perkin Transactions 1, (13), 1545-1552.[1] (Details the cyclization chemistry and purification via recrystallization).

  • Traxler, P., et al. (1997).[1][3][4] 4-(Phenylamino)pyrrolopyrimidines: Potent and Selective, ATP Site Directed Inhibitors of the EGF-Receptor Protein Tyrosine Kinase.[1][4] Journal of Medicinal Chemistry, 40(22), 3601–3616.[1] (Provides chromatographic conditions for similar heterocyclic amines).

  • Sigma-Aldrich . Product Specification: 1-p-Tolyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine. (Confirmation of solid form and solubility profile).

Sources

avoiding common side reactions in 1-p-Tolyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 1-p-Tolyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine Synthesis

Ticket ID: #SYN-PP-404 Subject: Troubleshooting Common Side Reactions & Impurities Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division

Executive Summary

The synthesis of 1-p-Tolyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine (a core scaffold for Src kinase inhibitors like PP1) hinges on two critical phases: the regioselective formation of the pyrazole core and the subsequent annulation of the pyrimidine ring.

The most frequent failure modes reported by users are regioisomer contamination during the hydrazine addition (yielding the 3-amino isomer instead of the required 5-amino intermediate) and nitrile hydrolysis during the cyclization phase. This guide provides a root-cause analysis and corrective protocols to eliminate these side reactions.

Part 1: The Critical Pathway & Failure Points

The synthesis generally follows a convergent route starting from ethoxymethylene malononitrile. Below is the verified pathway with "Red Zone" warnings indicating where side reactions occur.

SynthesisPathway Start Ethoxymethylene malononitrile Intermediate_Correct 5-Amino-1-(p-tolyl)- 1H-pyrazole-4-carbonitrile (REQUIRED) Start->Intermediate_Correct Kinetic Control (EtOH, Reflux) Intermediate_Wrong 3-Amino isomer (DEAD END) Start->Intermediate_Wrong Thermodynamic Drift (Slow addition) Reagent p-Tolylhydrazine Reagent->Intermediate_Correct Cyclization Cyclization (Formamide/180°C) Intermediate_Correct->Cyclization Target 1-p-Tolyl-1H-pyrazolo [3,4-d]pyrimidin-4-amine Cyclization->Target Dehydration Side_Hydrolysis Side Reaction: Amide Byproduct (Hydrolysis) Cyclization->Side_Hydrolysis Wet Reagents

Figure 1: Synthetic pathway highlighting the bifurcation points for regioselectivity (Step 1) and hydrolysis (Step 2).

Part 2: Troubleshooting Guide (Q&A Format)

Phase 1: Pyrazole Formation (The Regioselectivity Trap)

User Issue: "I isolated a white solid after the hydrazine step, but it won't cyclize with formamide." Diagnosis: You likely synthesized the 3-amino-4-cyano isomer instead of the 5-amino-4-cyano isomer. The 3-amino isomer lacks the adjacent amino/cyano geometry required to close the pyrimidine ring.

Technical Explanation: The reaction between ethoxymethylene malononitrile and p-tolylhydrazine involves a Michael addition followed by elimination.

  • Desired Path: The terminal nitrogen (

    
    ) of hydrazine attacks the vinyl ether carbon. This leads to the 5-amino  pyrazole.[1][2]
    
  • Side Reaction: If the internal nitrogen (

    
    ) attacks first (often due to steric factors or solvent effects), or if the reaction equilibrates, you form the 3-amino  isomer.
    

Corrective Protocol:

  • Solvent Selection: Use Ethanol (EtOH) or Trifluoroethanol (TFE) .[3] TFE has been shown to enhance regioselectivity toward the 5-amino isomer via hydrogen bonding stabilization of the intermediate [1].

  • Temperature Control: Maintain a steady reflux. Do not stir at room temperature for prolonged periods before heating, as this can favor the thermodynamic (wrong) product.

  • Verification (NMR): Before proceeding, check the

    
     NMR.
    
    • 5-amino isomer (Correct): The pyrazole

      
       proton typically appears around 7.6–7.8 ppm .
      
    • 3-amino isomer (Wrong): The proton is often shielded, appearing upfield.

Phase 2: Pyrimidine Cyclization (The Hydrolysis Issue)

User Issue: "My product mass is M+18 higher than expected, and the yield is low." Diagnosis: You have encountered Nitrile Hydrolysis . Instead of the amine attacking the formamide to close the ring, the nitrile group (


) hydrolyzed to a primary amide (

) due to moisture.

Technical Explanation: The cyclization requires high temperatures (


) in formamide. Under these conditions, even trace water acts as a nucleophile, attacking the nitrile carbon. Once the amide forms, the ring closure becomes significantly more difficult and yields the oxo-pyrimidine (lactam) or stops entirely.

Corrective Protocol:

  • Reagent Quality: Use fresh, dry Formamide . If the bottle has been open for months, it is likely hygroscopic and wet. Distill formamide over calcium hydride if necessary.

  • Alternative Reagent: Switch to Formamidine Acetate in refluxing ethanol or ethoxyethanol. This reagent is milder, provides the necessary carbon atom for the ring, and operates at lower temperatures, reducing the risk of hydrolysis [2].

  • Microwave Synthesis: Using microwave irradiation (e.g.,

    
     for 10-20 mins) minimizes the time the nitrile is exposed to potential hydrolysis conditions, often boosting yields from 40% to >80% [3].
    

Part 3: Data & Specifications

Solvent Effects on Regioselectivity (Step 1)

Data summarized from Plem et al. [1]

SolventYield (5-Amino Isomer)Regioselectivity (5-Amino : 3-Amino)Notes
Ethanol 84%> 95:5Standard protocol. Good balance of cost/yield.
Trifluoroethanol 93%> 99:1Best for high purity; TFE stabilizes the transition state.
Toluene 60%80:20Non-polar solvents often degrade regioselectivity.
Key Characterization Peaks (1H NMR in DMSO-d6)

Use this table to validate your final product.

PositionShift (

ppm)
MultiplicityAssignment
C3-H 8.35 - 8.45SingletPyrazole proton (Deshielded by Pyrimidine ring)
C6-H 8.20 - 8.30SingletPyrimidine proton
NH2 7.00 - 8.00Broad SingletExocyclic amine (Often broad/exchangeable)
p-Tolyl 2.35SingletMethyl group on the aromatic ring

Part 4: Advanced Troubleshooting Logic

Follow this decision tree if yields remain low.

TroubleshootingTree Start Problem: Low Yield or Impurity CheckStep1 Step 1: Analyze Intermediate (1H NMR) Start->CheckStep1 IsomerCheck Is C3-H > 7.6 ppm? CheckStep1->IsomerCheck WrongIsomer Diagnosis: Wrong Regioisomer Action: Switch solvent to TFE Control addition rate IsomerCheck->WrongIsomer No (< 7.5 ppm) RightIsomer Intermediate is Correct IsomerCheck->RightIsomer Yes CheckStep2 Step 2: Check Cyclization RightIsomer->CheckStep2 MassSpec Check MS of Crude CheckStep2->MassSpec Plus18 Mass = Target + 18? (Hydrolysis) MassSpec->Plus18 Yes NoReaction Mass = Starting Material? MassSpec->NoReaction Yes DryReagents Action: Dry Formamide or use Formamidine Acetate Plus18->DryReagents TempIncrease Action: Increase Temp >180°C or use Microwave NoReaction->TempIncrease

Figure 2: Logic flow for diagnosing synthesis failures based on NMR and Mass Spectrometry data.

References

  • Plem, S. C., Müller, D. M., & Murguía, M. C. (2015). Key Intermediates: A Simple and Highly Selective Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles for Applications in the Crop Protection.[1][2][3] Advances in Chemical Engineering and Science, 5(2), 239-261. Link

  • Hanke, J. H., Gardner, J. P., Dow, R. L., et al. (1996). Discovery of a novel, potent, and Src family-selective tyrosine kinase inhibitor.[4] Journal of Biological Chemistry, 271(2), 695-701.[5] Link

  • Al-Mousawi, S. M., et al. (2022).[6] Regioselectivity in the reaction of 5-amino-3-anilino-1H-pyrazole-4-carbonitrile with cinnamonitriles. Kuwait Journal of Science. Link

  • Hanefeld, U., Rees, C. W., White, A. J., & Williams, D. J. (1996). One-pot synthesis of pyrazolo[3,4-d]pyrimidines. Journal of the Chemical Society, Perkin Transactions 1, (13), 1545-1552. Link

Sources

Technical Support Center: Enhancing the Bioavailability of Pyrazolo[3,4-d]pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, scientists, and drug development professionals actively working with pyrazolo[3,4-d]pyrimidine derivatives. This class of compounds holds significant therapeutic promise, particularly as kinase inhibitors in oncology.[1][2] However, their progression from promising hits to viable clinical candidates is often hampered by poor aqueous solubility, which in turn leads to low oral bioavailability.[3][1][2][4][5][6][7]

This technical support center provides a series of troubleshooting guides and frequently asked questions (FAQs) to address common experimental challenges. The focus is not just on protocols, but on the underlying scientific principles to empower you to make informed decisions in your experimental design.

Part 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the bioavailability of pyrazolo[3,4-d]pyrimidine derivatives.

Q1: What are the primary reasons for the low bioavailability of pyrazolo[3,4-d]pyrimidine derivatives?

A1: The predominant issue is their poor aqueous solubility.[1][2][4][5][6][7] These compounds are often highly crystalline and lipophilic, making them difficult to dissolve in gastrointestinal fluids. This dissolution step is rate-limiting for absorption.[8] Additionally, some derivatives can be susceptible to rapid first-pass metabolism in the liver, further reducing the amount of active drug that reaches systemic circulation.[9][10]

Q2: What are the main strategies to enhance the bioavailability of these compounds?

A2: The most successful strategies can be broadly categorized into three areas:

  • Chemical Modification (Prodrug Approach): This involves covalently modifying the parent drug to create a more soluble and/or permeable version (a prodrug) that converts back to the active form in the body.[3][4][5][7]

  • Formulation Strategies: These methods aim to improve the dissolution rate and solubility of the existing drug molecule without altering its chemical structure. Key techniques include:

    • Nanoformulations: Encapsulating the drug in systems like liposomes or albumin-based nanoparticles.[1][11][12]

    • Amorphous Solid Dispersions: Dispersing the drug in a hydrophilic polymer matrix to prevent crystallization and enhance solubility.[13][14][15]

  • Particle Size Reduction: Decreasing the particle size of the drug substance increases the surface area available for dissolution.[16]

Q3: How do I choose the best bioavailability enhancement strategy for my specific pyrazolo[3,4-d]pyrimidine derivative?

A3: The choice depends on the specific physicochemical properties of your compound and the intended route of administration. A logical approach is to first characterize the solubility and permeability of your compound (e.g., using the Biopharmaceutics Classification System - BCS).

  • For BCS Class II compounds (low solubility, high permeability): The primary goal is to improve dissolution. Formulation strategies like solid dispersions or nanoformulations are often the most direct and effective approaches.[8]

  • For BCS Class IV compounds (low solubility, low permeability): A multi-pronged approach may be necessary. A prodrug strategy could potentially improve both solubility and permeability. Alternatively, nanoformulations can sometimes enhance permeability through mechanisms like endocytosis.

The following diagram illustrates a general decision-making workflow:

Bioavailability_Enhancement_Strategy Start Characterize Compound (Solubility, Permeability) BCS_Class_II BCS Class II (Low Solubility, High Permeability) Start->BCS_Class_II High Permeability BCS_Class_IV BCS Class IV (Low Solubility, Low Permeability) Start->BCS_Class_IV Low Permeability Formulation Formulation Strategies (Solid Dispersion, Nanoformulation) BCS_Class_II->Formulation Prodrug Prodrug Approach BCS_Class_IV->Prodrug Combined Combined Approach (e.g., Prodrug + Nanoformulation) BCS_Class_IV->Combined

Caption: Decision workflow for selecting a bioavailability enhancement strategy.

Part 2: Troubleshooting Guide: The Prodrug Approach

The prodrug strategy is a powerful tool for overcoming the solubility limitations of pyrazolo[3,4-d]pyrimidines.[3][4][5][7] It involves masking a functional group of the parent drug with a promoiety that improves aqueous solubility. This promoiety is later cleaved in vivo to release the active drug.

Q4: My prodrug shows excellent aqueous solubility, but no biological activity in my in vitro assay. What's wrong?

A4: This is often an expected outcome and can even be a confirmation that your prodrug strategy is working as designed. Here's a breakdown of the likely reasons and how to troubleshoot:

  • Causality: The prodrug itself is designed to be inactive. Its biological activity is dependent on its conversion to the active parent drug. Most in vitro assays lack the necessary enzymes (e.g., esterases, phosphatases) present in plasma or tissues to cleave the promoiety.

  • Troubleshooting Steps:

    • Confirm Prodrug Stability: First, ensure your prodrug is stable in the assay medium without any biological components. This confirms that the lack of activity isn't due to degradation.

    • Introduce Activating Enzymes: Spike your in vitro assay with relevant enzymes, such as porcine liver esterase or human plasma, to facilitate the conversion of the prodrug to the active form. You should then see a dose-dependent increase in activity.

    • Conduct a Time-Course Experiment: The conversion of the prodrug to the active drug takes time. Run your assay at different time points to observe the emergence of biological activity as the parent drug is released.

    • LC-MS Analysis: Use liquid chromatography-mass spectrometry (LC-MS) to monitor the disappearance of the prodrug and the appearance of the parent drug in your assay medium over time. This provides direct evidence of the conversion.

Q5: My prodrug is rapidly cleaved in plasma, but the oral bioavailability of the parent drug is still low. What are the potential issues?

A5: While rapid plasma cleavage is desirable, it doesn't guarantee high oral bioavailability. The problem might lie in the gastrointestinal tract.

  • Causality:

    • Pre-systemic Metabolism: The prodrug might be cleaved too early in the GI tract or liver, exposing the poorly soluble parent drug to the harsh environment of the gut, where it may precipitate before it can be absorbed.

    • Poor Permeability: The prodrug itself, despite being soluble, may have poor permeability across the intestinal epithelium.

  • Troubleshooting Steps:

    • Assess GI Stability: Incubate your prodrug with simulated gastric and intestinal fluids (SGF and SIF) to assess its stability. If it's rapidly cleaved, consider designing a prodrug with a more sterically hindered linker to slow down the rate of hydrolysis.

    • Permeability Assays: Use in vitro models like Caco-2 or PAMPA assays to assess the permeability of both the prodrug and the parent drug.[5] If the prodrug has low permeability, you may need to redesign the promoiety to be more lipophilic.

    • In Situ Intestinal Perfusion Studies: For a more advanced analysis, consider in situ intestinal perfusion studies in animal models. This can provide valuable information about the absorption and metabolism of the prodrug in a more physiologically relevant setting.

The following diagram outlines the troubleshooting workflow for the prodrug approach:

Prodrug_Troubleshooting Start Prodrug Synthesized Solubility_Test Aqueous Solubility Test Start->Solubility_Test High_Solubility High Solubility? Solubility_Test->High_Solubility In_Vitro_Activity In Vitro Activity Assay Activity_Observed Activity Observed? In_Vitro_Activity->Activity_Observed Plasma_Stability Plasma Stability Assay Rapid_Cleavage Rapid Cleavage? Plasma_Stability->Rapid_Cleavage Oral_Bioavailability Oral Bioavailability Study High_Bioavailability High Bioavailability? Oral_Bioavailability->High_Bioavailability High_Solubility->In_Vitro_Activity Yes Activity_Observed->Plasma_Stability Yes (Unexpected) No_Activity_Troubleshoot Troubleshoot: - Add enzymes to assay - Time-course experiment - LC-MS analysis Activity_Observed->No_Activity_Troubleshoot No Rapid_Cleavage->Oral_Bioavailability Yes Low_Bioavailability_Troubleshoot Troubleshoot: - Assess GI stability - Permeability assays (Caco-2, PAMPA) - Redesign promoiety High_Bioavailability->Low_Bioavailability_Troubleshoot No Success Successful Prodrug High_Bioavailability->Success Yes

Sources

dealing with off-target effects of 1-p-Tolyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 1-p-Tolyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities associated with this compound, with a specific focus on identifying and mitigating off-target effects. As a member of the pyrazolopyrimidine class of molecules, this compound holds potential as a kinase inhibitor, but its structural similarity to the adenine moiety of ATP necessitates rigorous validation to ensure target specificity.[1][2] This resource provides in-depth troubleshooting guides, frequently asked questions, and validated experimental protocols to ensure the integrity and reproducibility of your research.

Frequently Asked Questions (FAQs)

Q1: What is 1-p-Tolyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine and what is its likely mechanism of action?

1-p-Tolyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine belongs to the pyrazolopyrimidine scaffold, a class of compounds known to function as ATP-competitive inhibitors of protein kinases.[2] The pyrazolopyrimidine core mimics the adenine ring of ATP, allowing it to bind to the highly conserved ATP-binding pocket of many kinases.[3] While this property makes it a promising starting point for developing kinase inhibitors, it also means that the compound may interact with numerous kinases throughout the kinome, a phenomenon known as polypharmacology or off-target activity.[4] The specific target profile of the p-tolyl variant is not definitively established in public literature and must be determined empirically for the biological system under investigation. A structurally similar compound, 1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine, has been characterized as a negative control for the Src kinase inhibitor PP2, highlighting the potential for subtle structural changes to dramatically alter activity.[5]

Q2: I'm observing unexpected or contradictory phenotypes in my cell-based assays. Could this be an off-target effect?

Yes, this is a classic indicator of off-target activity. Unexpected phenotypes arise when the compound interacts with proteins other than your intended target, triggering unintended signaling pathways. For instance, if you hypothesize that your compound inhibits Kinase X (which promotes cell growth) but you observe cell death, it's possible the compound is strongly inhibiting Kinase Y (a survival kinase) or other essential cellular proteins.[3] Challenges such as drug resistance, off-target effects, and toxicity are persistent issues with kinase inhibitors.[3] Therefore, attributing a cellular phenotype solely to the inhibition of a hypothesized target without comprehensive validation is a significant pitfall.

Q3: What is the difference between a biochemical kinase assay and a cell-based assay for determining inhibitor specificity?

Biochemical and cell-based assays provide different but complementary information:

  • Biochemical Assays measure the direct interaction between the inhibitor and an isolated, purified kinase.[6] They are essential for determining the intrinsic potency (e.g., IC50) of a compound against a specific enzyme in a controlled, "clean" system. Large panels of these assays are used to create a selectivity profile, showing which kinases the compound inhibits across the kinome.[4]

  • Cell-Based Assays measure the compound's effect in a complex, living system (e.g., measuring cell viability, proliferation, or a specific signaling event). The results (e.g., EC50) reflect not only the compound's potency but also its ability to cross the cell membrane, avoid efflux pumps, and engage its target in the presence of high intracellular ATP concentrations.[7]

A discrepancy between potent biochemical activity and weak cellular activity can suggest poor permeability or metabolic instability, while a potent cellular effect that doesn't align with the primary target's known function strongly suggests off-target activity.

Q4: How can I definitively confirm that my compound is binding to its intended target inside living cells?

The Cellular Thermal Shift Assay (CETSA) is the gold-standard method for verifying target engagement in intact cells or cell lysates.[8][9] The principle is based on ligand-induced thermal stabilization: a protein bound to a ligand (your compound) is more resistant to heat-induced denaturation and aggregation than an unbound protein.[10] By heating cells treated with your compound across a temperature gradient and then quantifying the amount of soluble target protein remaining, you can observe a "shift" in the protein's melting curve, which is direct evidence of physical binding in a physiologically relevant context.[11][12]

Troubleshooting Guide: Navigating Off-Target Effects

This workflow provides a logical progression for identifying and validating the effects of 1-p-Tolyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine.

G A Start: Observe Phenotype in Cell-Based Assay B Is the phenotype consistent with known target biology? A->B C Problem: Potential Off-Target Effect B->C No   I Conclusion: Phenotype is likely mediated by the primary target. Proceed with further validation (e.g., knockdown, rescue). B->I  Yes D Step 1: Perform Broad-Spectrum Kinase Selectivity Screen (Biochemical Assay) C->D E Are there potent off-targets identified? D->E F Step 2: Validate On- and Off-Target Engagement in Cells using CETSA E->F Yes J Problem: Compound may have poor cell permeability, is subject to efflux, or hits non-kinase targets. E->J No G Does CETSA confirm engagement of the primary target AND/ OR identified off-targets? F->G H Conclusion: Phenotype is likely due to a combination of on- and off-target inhibition. Re-evaluate compound's utility as a specific probe. G->H Yes G->J No

Caption: Troubleshooting workflow for off-target effects.

Problem: My results are inconsistent. I observe a strong phenotype in my primary assay, but it cannot be validated by knocking down the presumed target.

This is a strong indication that the observed phenotype is caused by off-target effects. When RNAi or CRISPR-mediated knockdown of your hypothesized target fails to replicate the phenotype induced by the compound, it means the compound is likely acting through one or more different proteins.

Causality & Solution: The pyrazolopyrimidine scaffold is known to bind a wide range of kinases.[3][4] Your compound may be inhibiting a different kinase, or a family of kinases, that produces the observed effect.

Recommended Action: Perform a broad-spectrum biochemical kinase selectivity screen. This involves testing your compound against a large panel (e.g., >100) of purified kinases. This will provide an unbiased view of its selectivity and identify its most potent on- and off-target interactions. Commercial services are widely available for this purpose.

Data Presentation: Example Kinase Selectivity Profile
Kinase Target% Inhibition @ 1 µMIC50 (nM)FamilyNotes
Hypothesized Target (Src) 98% 50 Tyrosine Kinase On-Target
EGFR85%150Tyrosine KinaseOff-Target
BTK92%80Tyrosine KinasePotent Off-Target[13]
JAK375%250Tyrosine KinaseOff-Target[13]
ROCK115%>10,000Ser/Thr KinaseInactive
PKA5%>10,000Ser/Thr KinaseInactive

This is hypothetical data for illustrative purposes.

Problem: My compound has a potent IC50 in a biochemical assay, but its EC50 in my cellular assay is much weaker (e.g., >100-fold higher).

This discrepancy often points to issues with compound bioavailability within the cell.

Causality & Solution: Several factors can contribute to this:

  • Poor Cell Permeability: The compound may not efficiently cross the cell membrane to reach its intracellular target.

  • Active Efflux: The compound may be a substrate for cellular efflux pumps (e.g., P-gp), which actively remove it from the cell.

  • Metabolic Instability: The compound may be rapidly metabolized by the cells into an inactive form.

  • High Intracellular ATP: The high concentration of ATP inside cells (~1-10 mM) can outcompete the inhibitor for binding to the kinase, requiring a higher compound concentration to achieve the same level of inhibition seen in low-ATP biochemical assays.[7]

Recommended Action: Use the Cellular Thermal Shift Assay (CETSA) to confirm that the compound can engage the target in the cellular environment. A positive thermal shift, even at higher concentrations, proves that the compound can enter the cell and bind its target. If no shift is observed, it strongly suggests a permeability or efflux issue.

Experimental Protocols

Protocol 1: Broad-Spectrum Kinase Selectivity Profiling (Biochemical)

This protocol outlines a general approach for assessing inhibitor selectivity. Many vendors (e.g., Reaction Biology, CarnaBio, Thermo Fisher Scientific) offer this as a fee-for-service.[4][7][14]

Objective: To determine the inhibitory activity of 1-p-Tolyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine against a large panel of purified protein kinases.

Methodology: Radiometric or fluorescence-based activity assays are common.[7][15] A radiometric assay (e.g., using ³³P-ATP) is often considered the gold standard for its universality.[7]

  • Compound Preparation: Prepare a 10 mM stock solution of the compound in 100% DMSO. Create serial dilutions as required by the screening service provider.

  • Assay Plate Preparation: In a multi-well plate, add the kinase, its specific substrate peptide, and the assay buffer.

  • Compound Addition: Add the test compound (e.g., at a final concentration of 1 µM for single-point screening) or a dilution series for IC50 determination. Include DMSO-only (0% inhibition) and a broad-spectrum inhibitor like staurosporine (100% inhibition) as controls.

  • Reaction Initiation: Start the kinase reaction by adding the ATP solution (often containing radiolabeled ATP). It is crucial to consider performing the assay at physiological ATP concentrations (e.g., 1 mM) to better predict in-cell activity.[7]

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time to allow for substrate phosphorylation.

  • Reaction Termination & Detection: Stop the reaction. For radiometric assays, this involves spotting the reaction mixture onto a phosphocellulose membrane, which captures the phosphorylated substrate. After washing away unincorporated ³³P-ATP, the radioactivity on the membrane is measured using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition for each kinase relative to the DMSO control. For compounds tested in a dose-response format, calculate the IC50 value by fitting the data to a four-parameter logistic curve.

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol is adapted from established CETSA methodologies to verify intracellular target binding.[8][11][12]

Objective: To determine if 1-p-Tolyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine binds to and stabilizes its target protein in intact cells.

Sources

interpreting NMR and mass spectrometry data of 1-p-Tolyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Analytical Support Center .

Ticket ID: #PYR-774-TOL Subject: Structural Validation of 1-p-Tolyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine Assigned Specialist: Senior Application Scientist (Spectroscopy Division)

Executive Summary

You are analyzing 1-p-Tolyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine (


).
This scaffold acts as a bioisostere of adenine and is a common pharmacophore in kinase inhibitors (e.g., Src, Hck). The critical analytical challenge with this molecule is distinguishing the N1-isomer  (desired) from the N2-isomer  (common impurity during hydrazine cyclization) and confirming the integrity of the exocyclic amine.

This guide provides self-validating protocols for Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) interpretation.

Module 1: Mass Spectrometry (LC-MS)

Objective: Confirm molecular identity and rule out common synthetic byproducts.

Predicted Data & Fragmentation
  • Exact Mass: 225.1014 Da

  • Observed Parent Ion (ESI+):

    
     226.11 
    
    
    
Ion Typem/z (Expected)Notes

226.1 Base peak in ESI+.

248.1Common adduct in glass/salt-contaminated buffers.

451.2Dimer; seen at high concentrations (>10 µM).
Fragment 1 209.1 Loss of

(17 Da). Characteristic of exocyclic amines.
Fragment 2 199.1 Loss of

(27 Da).[1] Cleavage of pyrimidine ring.
Troubleshooting FAQ

Q: I see a strong peak at m/z 227. Why?

  • A: This is likely the

    
     isotope peak. For a molecule with 12 carbons, the expected intensity of the M+1 peak is ~13% of the M+H peak. If the intensity is significantly higher (>20%), suspect a contaminant or co-eluting N-oxide species.
    

Q: My main peak is m/z 267. What is this?

  • A: If you used Acetonitrile (ACN) as a solvent, this is likely the

    
     adduct (226 + 41). Increase the declustering potential (DP) or cone voltage to strip this adduct.
    
Visualization: MS Fragmentation Logic

The following diagram illustrates the primary fragmentation pathway for validation.

MS_Fragmentation Figure 1: Primary ESI+ Fragmentation Pathways for 1-p-Tolyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine Parent Parent Ion [M+H]+ = 226.1 Frag1 Fragment 1 [M-NH3]+ = 209.1 (Amine Loss) Parent->Frag1 - NH3 (17 Da) Frag2 Fragment 2 [M-HCN]+ = 199.1 (Ring Cleavage) Parent->Frag2 - HCN (27 Da)

Module 2: 1H NMR Interpretation

Objective: Assign regiochemistry and assess purity. Solvent: DMSO-


 is recommended. 

may cause broadening of the amine signal due to poor solubility or exchange rates.
Standard Assignment Table (DMSO- , 400 MHz)
PositionProton TypeShift (

ppm)
MultiplicityIntegrationDiagnostic Check

Methyl (Tolyl)2.38 - 2.42 Singlet (s)3HIf split, suspect impurity.

Exocyclic Amine7.50 - 8.00 Broad Singlet (br s)2HDisappears on

shake.
Ar-H Tolyl (meta to Me)7.30 - 7.40 Doublet (

)
2HPart of AA'BB' system.
Ar-H Tolyl (ortho to Me)7.75 - 7.85 Doublet (

)
2HDeshielded by N1 attachment.
H-3 Pyrazole Ring8.30 - 8.40 Singlet (s)1HSharp singlet.
H-6 Pyrimidine Ring8.20 - 8.35 Singlet (s)1HOften overlaps with H-3.
Critical Troubleshooting: N1 vs. N2 Isomerism

Synthesizing pyrazolo[3,4-d]pyrimidines via hydrazine cyclization often yields a mixture of N1-tolyl (Target) and N2-tolyl (Impurity).

  • The Problem: 1D NMR is often insufficient to distinguish them because the shifts are very similar.

  • The Solution: You must use NOESY or HMBC .

Protocol: The "NOE Connectivity" Test

  • Run a 1D NOESY or 2D NOESY experiment.

  • Irradiate (or look for cross-peaks at) the H-3 pyrazole singlet (~8.3 ppm).

  • Interpretation:

    • N1-Isomer (Target): You will see a strong NOE correlation between H-3 and the Tolyl Ortho Protons (~7.8 ppm).

    • N2-Isomer (Impurity): The spatial distance is different; while NOE is possible, the chemical shift of H-3 in the N2 isomer is typically shielded (shifted upfield by ~0.2-0.4 ppm) compared to the N1 isomer.

Visualization: Analytical Workflow

Analytical_Workflow Figure 2: Step-by-Step Structural Verification Workflow Sample Crude Reaction Mixture LCMS Step 1: LC-MS Check m/z 226 (M+H) Sample->LCMS NMR_1H Step 2: 1H NMR (DMSO-d6) Check Methyl (2.4 ppm) & Aromatics LCMS->NMR_1H Decision Isomer Check: Are H-3/H-6 distinct? NMR_1H->Decision NOESY Step 3: NOESY/HMBC Confirm N1-Tolyl Connectivity Decision->NOESY Ambiguous Valid VALIDATED STRUCTURE Decision->Valid Clear Regiochemistry NOESY->Valid

Module 3: 13C NMR & Advanced Verification

Objective: Final confirmation of the carbon skeleton.

  • Methyl Carbon: ~21 ppm.

  • Aromatic CH (Tolyl): ~129 ppm (2C) and ~120 ppm (2C).

  • Quaternary Carbons:

    • C4 (attached to

      
      ):  ~158 ppm.[2]
      
    • C6 (Pyrimidine CH): ~156 ppm.

    • C3 (Pyrazole CH): ~134 ppm.[2][3]

    • Bridgehead Carbons (C3a/C7a): Critical for isomer determination. C3a is typically ~100 ppm, C7a ~150-155 ppm.

FAQ: Why can't I see the C4 or C7a carbons?

  • A: These are quaternary carbons with long relaxation times (

    
    ).
    
  • Fix: Increase your relaxation delay (

    
    ) to 2-3 seconds and increase the number of scans (NS > 1024).
    

References

  • General Synthesis & NMR of Pyrazolo[3,4-d]pyrimidines

    • Study: "Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characteriz
    • Source:Molecules (MDPI), 2024.
    • Link:[Link]

  • Regiochemistry (N1 vs N2)

    • Study: "Differentiation of regioisomeric N-alkylation of some indazoles and pyrazolopyridines by advanced NMR techniques."
    • Source:Magnetic Resonance in Chemistry, 2024.[4]

    • Link:[Link]

  • Mass Spectrometry Fragmentation Patterns

    • Study: "Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones...
    • Source:International Journal of Materials and Chemistry, 2014.[5]

    • Link:[Link]

Sources

strategies to reduce cytotoxicity of pyrazolo[3,4-d]pyrimidine compounds

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Pyrazolo[3,4-d]pyrimidine Optimization Current Status: Operational Agent: Senior Application Scientist (Medicinal Chemistry Division) Topic: Reducing Cytotoxicity & Improving Selectivity of Pyrazolo[3,4-d]pyrimidine Scaffolds

Welcome to the Technical Support Center

User Advisory: You are working with a "privileged scaffold."[1][2] The pyrazolo[3,4-d]pyrimidine core is a bioisostere of the adenine ring of ATP.[3] While this makes it an excellent kinase inhibitor, it is inherently promiscuous. High cytotoxicity often stems from off-target kinase inhibition (binding to conserved ATP pockets in non-target proteins) or physicochemical aggregates that disrupt cell membranes non-specifically.

This guide troubleshoots the three most common toxicity profiles reported by our user base.

Module 1: Structural Optimization (The Selectivity Problem)

User Complaint: "My compound shows potent IC50 values against the target kinase, but it displays equipotent cytotoxicity against healthy fibroblast lines (e.g., WI-38 or HFF-1)."

Diagnosis: Lack of Selectivity. Your compound is likely hitting the "Gatekeeper" residue or conserved regions of the ATP-binding pocket in essential kinases (e.g., CDK2, GSK-3


) required for normal cell survival.
Troubleshooting Strategy: The C3 & N1 "Switch"

To reduce general cytotoxicity, you must exploit the subtle differences in the hydrophobic pockets of your target kinase versus essential kinases.

  • The C3-Position (The Gatekeeper Interaction):

    • Mechanism: The C3 position projects into the hydrophobic pocket behind the gatekeeper residue.

    • Action: Introduce bulky aromatic groups (e.g., substituted phenyls) at C3.

    • Rationale: Many off-target kinases have a bulky gatekeeper residue (e.g., Threonine or Methionine) that will sterically clash with a large C3 substituent. If your target kinase has a smaller gatekeeper (e.g., Alanine or Glycine), the bulky C3 group will fit, preserving potency while eliminating off-target binding.

    • Evidence: Studies on Src family kinases have shown that C3-phenyl substitutions can flip the binding mode, altering selectivity profiles significantly [1, 3].

  • The N1-Position (Solubility & Sterics):

    • Action: Replace simple alkyl chains with bulky or polar moieties (e.g., cyclopentyl, piperidine-linked chains).

    • Rationale: The N1 substituent occupies the ribose-binding pocket. Modifying this region affects the water-mediated hydrogen bond network. Bulky groups here can prevent binding to kinases with restricted ribose pockets (like certain CDKs), thereby reducing anti-proliferative toxicity in non-cancerous cells [2].

Visualization: SAR Decision Tree for Selectivity

SAR_Optimization Start High Cytotoxicity in Normal Cells Check_Gatekeeper Analyze Target Gatekeeper Residue Start->Check_Gatekeeper Small_Gatekeeper Target has Small Gatekeeper (Ala, Gly, Val) Check_Gatekeeper->Small_Gatekeeper Large_Gatekeeper Target has Large Gatekeeper (Thr, Met, Phe) Check_Gatekeeper->Large_Gatekeeper Action_C3 Introduce Bulky Aryl at C3 (Steric Clash with Off-targets) Small_Gatekeeper->Action_C3 Exploit Space Action_N1 Modify N1 for Ribose Pocket (Polar/Bulky substitution) Large_Gatekeeper->Action_N1 Avoid C3 Clash Result_Selectivity Improved Selectivity Window Action_C3->Result_Selectivity Action_N1->Result_Selectivity

Caption: Workflow for modifying C3/N1 positions based on target kinase topology to minimize off-target cytotoxicity.

Module 2: Physicochemical Properties (The Solubility Problem)

User Complaint: "My cytotoxicity data is erratic. I see steep toxicity curves, and the compound precipitates in cell media at >10 µM."

Diagnosis: Aggregation-Based Toxicity. Pyrazolo[3,4-d]pyrimidines are planar and lipophilic. They often form colloidal aggregates that sequester proteins or disrupt membranes physically, causing "false" cytotoxicity.

Troubleshooting Strategy: Disrupting Planarity & Prodrugs
  • Disrupt Planarity (Escape from Flatland):

    • Action: Introduce sp3-hybridized carbons (e.g., morpholine, piperazine) at the C4 or C6 positions.

    • Rationale: Increasing the Fraction of sp3 carbons (

      
      ) disrupts 
      
      
      
      -
      
      
      stacking, reducing aggregation and improving solubility.
  • Prodrug Formulation:

    • Action: Synthesize N-methylpiperazino carbamate prodrugs.

    • Protocol: Attach a solubilizing moiety via a carbamate linker to the exocyclic amine.[4] This moiety hydrolyzes in plasma to release the active drug.

    • Benefit: This prevents aggregation in the dosing vehicle and reduces injection-site toxicity [4].

Data Summary: Solubility vs. Toxicity

Modification StrategyEffect on LogPEffect on SolubilityCytotoxicity Mechanism Reduced
C4-Aniline (Parent) HighLow (< 5 µM)Membrane disruption (Non-specific)
C4-Morpholine ModerateModerateAggregation-based false positives
N1-Piperazine LowHigh (> 50 µM)Off-target CDK inhibition
Carbamate Prodrug Low (Transient)Very HighFormulation-related vehicle toxicity

Module 3: Experimental Validation (The Assay Problem)

User Complaint: "How do I prove my reduction in cytotoxicity is real and not just a loss of potency?"

Diagnosis: You need a Differential Cytotoxicity Screen . You must distinguish between cytostasis (stopping growth, desired for cancer) and necrosis (killing cells, toxic).

Protocol: Differential Selectivity Profiling

Objective: Determine the Selectivity Index (SI) =


.

Materials:

  • Target Cell Line: (e.g., MCF-7, HCT-116).

  • Counter-Screen Cell Line: WI-38 (Lung Fibroblast) or HEK-293 (Kidney Epithelial).

  • Assay Reagents: CellTiter-Glo (ATP-based) and LDH-Glo (Membrane integrity).

Step-by-Step Workflow:

  • Seeding:

    • Seed Target cells at 5,000 cells/well.

    • Seed Normal cells (WI-38) at 10,000 cells/well (contact inhibition reduces their division rate, making them less sensitive to anti-mitotics, mimicking healthy tissue).

  • Dosing:

    • Treat with compound (0.01 µM to 100 µM) for 72 hours.

  • Multiplex Readout:

    • Step A (Supernatant): Remove 50 µL supernatant for LDH Assay . High LDH indicates membrane rupture (Necrosis/General Toxicity).

    • Step B (Lysate): Add CellTiter-Glo to remaining cells. Low ATP indicates reduced viability (Apoptosis/Cytostasis).

  • Interpretation:

    • Ideal Profile: Low ATP in Target, High ATP in Normal, Low LDH in both.

    • Toxic Profile: High LDH in both cell lines (indicates membrane lysis).

Visualization: Assay Triage Logic

Assay_Logic Sample Compound Treatment (72 Hours) LDH_Read LDH Assay (Supernatant) Sample->LDH_Read ATP_Read ATP Assay (Cell Lysate) Sample->ATP_Read High_LDH High LDH Release LDH_Read->High_LDH Low_LDH Low LDH Release LDH_Read->Low_LDH Low_ATP Low ATP (Target) ATP_Read->Low_ATP High_ATP High ATP (Normal) ATP_Read->High_ATP Conclusion_Necrosis Outcome: General Necrosis (Fail: Membrane Toxicity) High_LDH->Conclusion_Necrosis Low_LDH->ATP_Read Proceed to Viability Conclusion_Selectivity Outcome: Selective Apoptosis (Pass: Desired Mechanism) Low_ATP->Conclusion_Selectivity If Normal Cells High ATP

Caption: Logic flow to distinguish specific anti-proliferative efficacy from non-specific membrane toxicity.

FAQ: Frequently Asked Questions

Q: My compound is stable in microsomes but toxic in vivo. Why? A: Check for hERG inhibition . The pyrazolo[3,4-d]pyrimidine core can fit into the hERG potassium channel, causing cardiotoxicity.

  • Fix: Introduce a solubilizing group (like N-methylpiperazine) at the "tail" of the molecule (solvent-exposed region). This often disrupts hERG binding without affecting kinase potency [5].

Q: Can I use scaffold hopping to fix this? A: Yes. If the pyrazolo[3,4-d]pyrimidine nitrogen arrangement is causing metabolic toxicity (e.g., N-dealkylation), consider "hopping" to a pyrrolo[2,3-d]pyrimidine or thieno[2,3-d]pyrimidine . These retain the hinge-binding geometry but alter the electronic distribution, potentially reducing oxidative metabolism liabilities [6].

References

  • Vymětalová, L., et al. (2016).[1] Targeting tumor cells with pyrazolo[3,4-d]pyrimidine scaffold: A literature review on synthetic approaches, structure activity relationship. Arabian Journal of Chemistry. Link

  • Schenone, S., et al. (2014). CYP-dependent metabolism of antitumor pyrazolo[3,4-d]pyrimidine derivatives is characterized by an oxidative dechlorination reaction.[5] Drug Metabolism and Pharmacokinetics. Link

  • Todorovic, M., et al. (2020). Discovery of a potent protein kinase D inhibitor: insights in the binding mode of pyrazolo[3,4-d]pyrimidine analogues. RSC Medicinal Chemistry. Link

  • Radi, M., et al. (2011). Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors. Journal of Medicinal Chemistry. Link

  • Hassaballah, A.I., et al. (2024).[6] New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition.[6] RSC Advances. Link

  • Reda, A., et al. (2025).[7] Scaffold-hopping strategy for pyrazolo[3,4-d]pyrimidines: In vitro and in silico studies of dual c-Met/STAT3 inhibition for enhanced antitumor activity. Bioorganic Chemistry. Link

Sources

Validation & Comparative

Comparative Guide: Structure-Activity Relationship of 1-p-Tolyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 1-p-Tolyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine scaffold represents a critical class of ATP-competitive kinase inhibitors, specifically targeting Src Family Kinases (SFKs) such as c-Src, Lck, and Fyn. Structurally distinct from the classic PP1/PP2 inhibitors (which feature a tert-butyl group at N1), these derivatives utilize a p-tolyl moiety at the N1 position to exploit the hydrophobic tolerance of the ATP-binding pocket's "sugar region."

This guide objectively analyzes the SAR of this scaffold, comparing its efficacy against standard inhibitors (PP2, Dasatinib) and detailing the synthetic and bio-analytical protocols required for validation.

Structural Biology & Mechanism of Action

The Pharmacophore

The pyrazolo[3,4-d]pyrimidine core functions as a bioisostere of the adenine ring of ATP. Its binding mode is defined by three critical interactions within the kinase hinge region:

  • C4-Amine (

    
    ):  Acts as a hydrogen bond donor to the backbone carbonyl of the "gatekeeper" residue (e.g., Glu339/Met341 in c-Src).
    
  • N5 Nitrogen: Acts as a hydrogen bond acceptor from the backbone amide.

  • N1-Substituent (p-Tolyl): Occupies the hydrophobic pocket usually reserved for the ribose sugar of ATP. The para-methyl group extends into the hydrophobic cleft, enhancing van der Waals interactions compared to a simple phenyl ring.

Signaling Pathway Impact

Inhibition of c-Src by these derivatives disrupts downstream oncogenic signaling, specifically the PI3K/Akt and Ras/MAPK pathways, leading to reduced cell proliferation and migration in glioblastoma and breast cancer models.

SrcSignaling Inhibitor 1-p-Tolyl-Derivative Src c-Src / Lck (Autophosphorylation) Inhibitor->Src ATP Competition (Inhibition) FAK FAK (Focal Adhesion) Src->FAK Phosphorylation Ras Ras-GTP Src->Ras PI3K PI3K Src->PI3K MAPK MAPK/ERK (Proliferation) Ras->MAPK Akt Akt (Survival) PI3K->Akt

Figure 1: Mechanism of Action.[1] The inhibitor blocks Src autophosphorylation, arresting downstream survival (Akt) and proliferation (MAPK) cascades.

Structure-Activity Relationship (SAR) Analysis

The potency of 1-p-Tolyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine derivatives hinges on substitutions at three vectors.

Vector N1: The Hydrophobic Anchor (p-Tolyl)
  • Observation: Replacing the N1-H with a p-tolyl group significantly increases potency (

    
     shifts from 
    
    
    
    to low
    
    
    range).
  • Causality: The ATP binding pocket contains a large hydrophobic region (Region II). The aromatic ring of the p-tolyl group engages in

    
    -stacking interactions, while the para-methyl group provides optimal steric bulk without clashing with the pocket floor.
    
  • Comparison:

    • vs. N1-Phenyl: p-Tolyl is generally 2-3x more potent due to increased lipophilicity (

      
      ).
      
    • vs. N1-tert-butyl (PP1/PP2): The tert-butyl group (found in PP2) is more compact. The p-tolyl derivatives often show altered selectivity profiles, sometimes favoring EGFR over Src if the C3 position is unmodified.

Vector C3: The Selectivity Filter
  • Critical Insight: The core 1-p-tolyl scaffold (where C3=H) is a moderate inhibitor. High potency (nanomolar) requires a bulky substituent at C3 (e.g., aryl or halide) to engage the "gatekeeper" residue.

  • Modification: Introduction of a 3-phenyl or 3-bromo group works synergistically with the N1-p-tolyl group to lock the kinase in an inactive conformation.

Vector C4: The Hinge Binder
  • Constraint: The primary amine (

    
    ) is non-negotiable for ATP-competitive binding.
    
  • Negative SAR: Alkylation of the C4-amine (e.g.,

    
    ) usually abolishes activity due to steric clash with the hinge region backbone.
    

Comparative Performance Data

The following table contrasts the 1-p-Tolyl derivative (optimized with C3-Phenyl) against industry standards.

Feature1-p-Tolyl Derivative (Optimized)PP2 (Standard Tool)Dasatinib (Clinical)
Core Scaffold Pyrazolo[3,4-d]pyrimidinePyrazolo[3,4-d]pyrimidineThiazolyl-pyrimidine
N1 Substituent p-Tolyl tert-Butyl(Hydroxyethyl)piperazinyl
Src Potency (

)
50 - 200 nM~5 nM< 1 nM
Selectivity Moderate (Hits EGFR/Lck)High (Lck/Fyn selective)Broad (Src/Abl binder)
Solubility Low (Lipophilic)ModerateHigh
Cytotoxicity High in GBM/Breast linesModerateHigh

Key Takeaway: While less potent than Dasatinib, the 1-p-Tolyl derivatives offer a unique chemical space for probing kinases resistant to standard "Type I" inhibitors due to the distinct geometry of the N1-aryl fit.

Experimental Protocols

Synthesis of 1-p-Tolyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Rationale: This protocol uses the ethoxymethylene malononitrile route, ensuring high regioselectivity for the N1-isomer.

Reagents:

  • p-Tolylhydrazine hydrochloride

  • Ethoxymethylene malononitrile

  • Formamide (Cyclizing agent)

Step-by-Step Workflow:

  • Formation of Pyrazole Intermediate:

    • Dissolve ethoxymethylene malononitrile (1 eq) in Ethanol.

    • Add p-Tolylhydrazine (1 eq) and TEA (Catalytic). Reflux for 2 hours.

    • Result: 5-amino-1-(p-tolyl)-1H-pyrazole-4-carbonitrile. (Isolate via filtration).

  • Cyclization to Pyrimidine:

    • Suspend the pyrazole intermediate in Formamide (

      
      ).
      
    • Heat to

      
       for 6 hours.
      
    • Cool to room temperature.[1] The product precipitates.

  • Purification:

    • Recrystallize from DMF/Ethanol.

    • Validation: Verify via

      
       (Distinct singlet at 
      
      
      
      ppm for H-3 and H-6).

Synthesis Start p-Tolylhydrazine + Ethoxymethylene malononitrile Step1 Reflux (EtOH) Formation of Pyrazole Core Start->Step1 Intermed Intermediate: 5-amino-4-cyanopyrazole Step1->Intermed Step2 Cyclization (Formamide, 180°C) Intermed->Step2 Final Product: 1-p-Tolyl-pyrazolo[3,4-d]pyrimidine Step2->Final

Figure 2: Synthetic pathway. The critical step is the high-temperature cyclization with formamide to close the pyrimidine ring.

Kinase Inhibition Assay (FRET-Based)

Rationale: A Z'-LYTE assay is recommended over radiometric methods for higher throughput and safety.

  • Preparation: Dilute inhibitor (1-p-Tolyl derivative) in DMSO (10-point dose-response, starting at

    
    ).
    
  • Reaction Mix: Combine Recombinant c-Src (0.5 nM), FRET peptide substrate (

    
    ), and ATP (
    
    
    
    concentration, typically
    
    
    ) in kinase buffer (
    
    
    HEPES,
    
    
    
    
    ).
  • Incubation: Add inhibitor. Incubate at

    
     for 60 minutes.
    
  • Development: Add Development Reagent (Protease). This cleaves non-phosphorylated peptides, disrupting FRET.

  • Readout: Measure Fluorescence Ratio (Coumarin/Fluorescein).

  • Calculation: Plot % Inhibition vs. Log[Concentration] to determine

    
    .
    

References

  • Contadini, C., et al. (2023). New pyrazolo[3,4-d]pyrimidine derivative inhibits Src and shows in vitro antitumor effects.[2] Pharmaceuticals.[2]

  • Zhang, C.H., et al. (2015). Design, Synthesis, and Structure–Activity Relationship Studies of 3-(Phenylethynyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine Derivatives as a New Class of Src Inhibitors.[3] Journal of Medicinal Chemistry.[4]

  • Bhat, M., et al. (2013). Synthesis of Pyrazolo[3,4-d]pyrimidine Derivatives and Evaluation of their Src Kinase Inhibitory Activities. Chemistry & Biology Interface.[5]

  • Markwalder, J. A., et al. (2004). Synthesis and Biological Evaluation of 1-Aryl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-4-one Inhibitors of Cyclin-Dependent Kinases.[4][6] Journal of Medicinal Chemistry.[4]

Sources

Comparative Analysis of Pyrazolo[3,4-d]pyrimidine-Based Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Adenine Bioisostere Advantage

In the realm of kinase inhibitor design, the pyrazolo[3,4-d]pyrimidine scaffold stands as a "privileged structure."[1] Its planar, bicyclic heteroaromatic system acts as a potent bioisostere of adenine, the purine base of ATP. This structural mimicry allows derivatives to anchor deeply within the ATP-binding cleft of kinases, making it a versatile template for both reversible (ATP-competitive) and irreversible (covalent) inhibition.

This guide provides a comparative technical analysis of two distinct applications of this scaffold:

  • Ibrutinib: The first-in-class covalent inhibitor targeting Bruton’s Tyrosine Kinase (BTK).[2]

  • PP2: A widely used reversible tool compound targeting Src family kinases (SFKs).

By contrasting these two, we analyze how side-chain modifications on the C3, N1, and C4 positions dictate selectivity, binding kinetics, and therapeutic utility.

Part 1: Structural Architecture & Binding Modes[3]

The pyrazolo[3,4-d]pyrimidine core mimics the adenine ring of ATP, forming critical hydrogen bonds with the kinase "hinge region." However, the mode of inhibition is determined by the substituents.

comparative Mechanism Diagram

The following diagram illustrates the divergence in binding logic between the covalent mechanism (Ibrutinib) and the reversible mechanism (PP2).

BindingModes Scaffold Pyrazolo[3,4-d]pyrimidine (Adenine Mimic) Ibrutinib Ibrutinib (Covalent Modifier) Scaffold->Ibrutinib N1-Substitution PP2 PP2 (Reversible Inhibitor) Scaffold->PP2 C3-Substitution Warhead Acrylamide Warhead (Michael Acceptor) Ibrutinib->Warhead Contains Target_I Cys481 (BTK) Nucleophilic Attack Warhead->Target_I Covalent Bond Outcome_I Irreversible Complex (Suicide Inhibition) Target_I->Outcome_I Results in Pocket Hydrophobic Motif (tert-butyl / Chlorophenyl) PP2->Pocket Contains Target_P ATP Hydrophobic Pocket (Src/Lck/Fyn) Pocket->Target_P Van der Waals Outcome_P Reversible Equilibrium (ATP Competitive) Target_P->Outcome_P Results in

Figure 1: Mechanistic divergence of the pyrazolo[3,4-d]pyrimidine scaffold based on functional group substitution.

Part 2: Comparative Performance Data

The following data contrasts the potency and selectivity profiles of the two representative compounds. Note the nanomolar potency of PP2 against Src family members versus the sub-nanomolar potency of Ibrutinib against BTK.

Table 1: Inhibitor Profile Comparison
FeatureIbrutinib (PCI-32765) PP2 (AGL 1879)
Primary Target BTK (Bruton's Tyrosine Kinase)Src Family (Lck, Fyn, Hck)
Mechanism Irreversible (Covalent) Reversible (ATP-Competitive)
Binding Site ATP Pocket + Cys481 (Hinge)ATP Pocket (Hydrophobic cleft)
Key Potency (IC₅₀) 0.5 nM (BTK) [1]4 nM (Lck); 5 nM (Fyn) [2]
Selectivity Profile Highly selective for kinases with Cys at homologous position (e.g., BTK, ITK, EGFR)."Pan-Src" selective; inactive against ZAP-70/JAK2 (>10 µM).[3]
Key Structural Feature

-unsaturated amide (Acrylamide)
tert-butyl group (N1) & 4-chlorophenyl (C3)
Clinical Status FDA Approved (CLL, MCL, Waldenström's)Preclinical Tool Compound (Not for human use)

Expert Insight: While PP2 is a potent tool for dissecting Src signaling in vitro, it lacks the "kinetic selectivity" of Ibrutinib. Ibrutinib’s acrylamide warhead allows it to outcompete high intracellular concentrations of ATP by forming a permanent bond, whereas PP2 must constantly compete with ATP, requiring higher sustained concentrations for efficacy.

Part 3: Experimental Validation Protocols

To validate these inhibitors in your own lab, use the following self-validating protocols.

Protocol A: Chemical Synthesis of the Scaffold

Objective: Synthesize the core 4-amino-pyrazolo[3,4-d]pyrimidine skeleton. This route is modular, allowing modification at N1 (for solubility/binding) and C3 (for potency).

Workflow Diagram:

Synthesis Start Ethoxymethylene malononitrile Step1 Hydrazine Cyclization Start->Step1 + R-NH-NH2 (Reflux EtOH) Inter 5-Amino-4-cyano pyrazole Step1->Inter Step2 Formamide/Orthoester Cyclization Inter->Step2 + HCONH2 (180°C) Final Pyrazolo[3,4-d] pyrimidine Core Step2->Final

Figure 2: General synthesis route for the pyrazolo[3,4-d]pyrimidine core.

Step-by-Step Methodology:

  • Pyrazole Formation: Reflux ethoxymethylene malononitrile (1 eq) with a substituted hydrazine (e.g., phenylhydrazine for PP2 analogs) in ethanol for 2–4 hours.

    • QC Point: Monitor via TLC (Hexane:EtOAc 1:1). The product (aminocyanopyrazole) usually precipitates upon cooling.

  • Pyrimidine Ring Closure: Treat the intermediate 5-amino-4-cyanopyrazole with formamide (excess) at 180°C or triethyl orthoformate/acetic anhydride.

  • Purification: Recrystallize from ethanol/DMF.

  • Characterization: Confirm structure via ¹H-NMR (distinct pyrimidine proton singlet ~8.5 ppm).

Protocol B: TR-FRET Kinase Selectivity Assay (LanthaScreen™)

Objective: Determine IC₅₀ values using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay. This is superior to radiometric assays for high-throughput screening.

Reagents:

  • Kinase (BTK or Lck)

  • Alexa Fluor® 647-labeled Kinase Tracer (ATP competitive probe)

  • Europium-labeled Anti-Tag Antibody (binds to the Kinase)

  • Test Compounds (Ibrutinib/PP2) in DMSO.[3]

Procedure:

  • Preparation: Dilute compounds in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Final DMSO concentration should be <1%.

  • Incubation:

    • Add 5 µL of test compound.

    • Add 5 µL of Kinase/Antibody mixture (2 nM final antibody, optimized kinase conc).

    • Add 5 µL of Tracer (optimized Kd concentration).

    • Incubate for 60 minutes at Room Temperature.

  • Detection: Read on a TR-FRET compatible plate reader (e.g., BMG PHERAstar).

    • Excitation: 340 nm.

    • Emission 1 (Donor): 495 nm (Europium).

    • Emission 2 (Acceptor): 665 nm (Alexa Fluor).

  • Data Analysis: Calculate the TR-FRET Ratio (Em665/Em495). Plot % Inhibition vs. Log[Compound] to derive IC₅₀.

    • Self-Validation: The Z-prime (Z') factor must be >0.5 for the assay to be considered robust [3].

Part 4: Strategic Recommendations

When to use Ibrutinib (Covalent Strategy)
  • Target Context: Use when the kinase has a non-catalytic cysteine in the ATP binding pocket (e.g., Cys481 in BTK, Cys797 in EGFR).

  • Advantage: Achieves near-complete target occupancy that persists even after the drug is cleared from plasma (turnover-dependent recovery).

  • Risk: Potential for off-target toxicity if other kinases possess accessible cysteines (e.g., EGFR rash). Resistance can develop via Cys->Ser mutations (C481S).

When to use PP2-Derivatives (Reversible Strategy)
  • Target Context: Use for kinases lacking a suitable nucleophilic cysteine or when rapid "on-off" kinetics are required to avoid toxicity.

  • Advantage: Lower risk of idiosyncratic immunotoxicity associated with haptenization (covalent adducts).

  • Risk: Requires sustained plasma exposure (AUC) to maintain inhibition; generally lower selectivity than covalent binders.

References

  • Honigberg, L. A., et al. (2010). The selective BTK inhibitor PCI-32765 blocks B-cell activation and is efficacious in models of autoimmune disease and B-cell malignancy. Proceedings of the National Academy of Sciences, 107(29), 13075-13080. Link

  • Hanke, J. H., et al. (1996). Discovery of a novel, potent, and Src family-selective tyrosine kinase inhibitor. Journal of Biological Chemistry, 271(2), 695-701. Link

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening, 4(2), 67-73. Link

  • MedChemExpress. (2023). PP2 Product Information and Biological Activity. Link

  • Tocris Bioscience. (2023). PP 2: Potent, selective Src family kinase inhibitor.[4] Link

Sources

Navigating the Kinome: A Comparative Guide to the Cross-Reactivity of 1-p-Tolyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, particularly within oncology and immunology, the pyrazolo[3,4-d]pyrimidine scaffold has emerged as a "privileged structure."[1][2] Its structural resemblance to the adenine core of ATP allows it to competitively bind to the ATP-binding site of a vast array of protein kinases, making it a fertile ground for the development of potent inhibitors.[1][2] The compound at the center of our investigation, 1-p-Tolyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine, belongs to this versatile class. While the therapeutic potential of pyrazolo[3,4-d]pyrimidines is significant, their clinical success is intrinsically linked to their selectivity profile. Off-target effects of kinase inhibitors can lead to unforeseen toxicities or, in some cases, serendipitous therapeutic benefits.[3] Therefore, a comprehensive understanding of a compound's cross-reactivity is not merely an academic exercise but a critical step in its development.

This guide provides a comparative analysis of the kinase selectivity of 1-p-Tolyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine. We will delve into its performance against a panel of representative kinases, juxtaposing it with established kinase inhibitors. Furthermore, we will provide detailed, field-proven protocols for assessing kinase inhibitor selectivity, empowering researchers to conduct their own robust cross-reactivity studies. Our narrative is grounded in the principles of scientific integrity, explaining not just how to perform these experiments, but why specific methodological choices are made to ensure data of the highest quality and relevance.

The Selectivity Landscape: A Comparative Analysis

To contextualize the cross-reactivity profile of 1-p-Tolyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine, we present a comparative analysis against a panel of kinases implicated in various cancers. The following table summarizes the half-maximal inhibitory concentrations (IC50) for our compound of interest alongside several well-characterized kinase inhibitors. It is important to note that while the data for the comparator drugs are derived from public sources, the data for 1-p-Tolyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is representative and intended for illustrative purposes within this guide.

Kinase Target1-p-Tolyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine (IC50, nM)Sorafenib (IC50, nM)Dasatinib (IC50, nM)Erlotinib (IC50, nM)
SRC 568<1>10,000
ABL 85020<1>10,000
EGFR 35>10,000302
VEGFR2 15090162,300
CDK2 75>10,00083>10,000
BRK/PTK6 20Not Reported8>10,000

Data for comparator compounds are compiled from publicly available databases and literature. Data for 1-p-Tolyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is representative for the purposes of this guide.

From this comparative data, we can infer a preliminary selectivity profile for 1-p-Tolyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine. It demonstrates potent inhibition of SRC family kinases and notable activity against EGFR and BRK/PTK6. The weaker inhibition of ABL kinase compared to Dasatinib suggests a degree of selectivity. The moderate activity against VEGFR2 and CDK2 indicates potential for polypharmacology, which could be therapeutically advantageous or a source of off-target effects depending on the clinical indication.

Experimental Validation of Kinase Inhibition and Target Engagement

To generate reliable cross-reactivity data, a multi-faceted experimental approach is essential. Below, we provide detailed protocols for two key assays: an in vitro kinase inhibition assay to determine IC50 values and a Cellular Thermal Shift Assay (CETSA) to confirm target engagement within a cellular context.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a non-radioactive method to determine the IC50 of an inhibitor against a specific kinase. The assay measures the amount of ADP produced in the kinase reaction, which is then converted into a luminescent signal.

Principle: The amount of ADP produced is directly proportional to the kinase activity. Inhibition of the kinase results in a decrease in ADP production and, consequently, a lower luminescent signal.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Kinase Buffer: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA.

    • ATP Solution: Prepare a stock solution of ATP in kinase buffer. The final concentration in the assay should be close to the Km of the kinase for ATP.

    • Substrate Solution: Dissolve the appropriate peptide or protein substrate in kinase buffer.

    • Test Compound Dilution Series: Prepare a serial dilution of 1-p-Tolyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine in DMSO, followed by a further dilution in kinase buffer.

  • Assay Procedure (384-well plate format):

    • Add 2.5 µL of the diluted test compound or vehicle (DMSO) to the appropriate wells.

    • Add 2.5 µL of the substrate and kinase solution to each well.

    • Initiate the kinase reaction by adding 5 µL of the ATP solution.

    • Incubate the plate at 30°C for 60 minutes.

    • Stop the reaction and detect the amount of ADP produced using a commercial luminescence-based ADP detection kit, following the manufacturer's instructions.

  • Data Analysis:

    • The luminescent signal is measured using a plate reader.

    • The percentage of inhibition is calculated for each compound concentration relative to the vehicle control.

    • The IC50 value is determined by fitting the data to a four-parameter logistic curve.

G cluster_prep Reagent Preparation cluster_assay Assay Plate Setup cluster_reaction Reaction & Detection cluster_analysis Data Analysis Compound_Dilution Compound Dilution Series Add_Compound Add Compound/Vehicle Compound_Dilution->Add_Compound Kinase_Substrate_Mix Kinase & Substrate Mix Add_Kinase_Substrate Add Kinase/Substrate Kinase_Substrate_Mix->Add_Kinase_Substrate ATP_Solution ATP Solution Add_ATP Initiate with ATP ATP_Solution->Add_ATP Incubate Incubate at 30°C Add_ATP->Incubate Add_Detection_Reagent Add ADP Detection Reagent Incubate->Add_Detection_Reagent Read_Luminescence Read Luminescence Add_Detection_Reagent->Read_Luminescence Calculate_Inhibition Calculate % Inhibition Read_Luminescence->Calculate_Inhibition Determine_IC50 Determine IC50 Calculate_Inhibition->Determine_IC50

Caption: Workflow for an in vitro kinase inhibition assay.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to verify target engagement in a cellular environment.[4][5] The principle is that a ligand binding to its target protein stabilizes the protein, leading to an increase in its melting temperature.[4][5]

Principle: The thermal stability of a protein is increased upon ligand binding. This change can be quantified by heating cell lysates treated with the compound to various temperatures and then measuring the amount of soluble protein remaining.

Step-by-Step Protocol:

  • Cell Culture and Treatment:

    • Culture cells to 70-80% confluency.

    • Treat the cells with the desired concentration of 1-p-Tolyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine or vehicle (DMSO) for a specified time (e.g., 1-2 hours) under normal culture conditions.

  • Cell Lysis and Heat Treatment:

    • Harvest and wash the cells with PBS.

    • Resuspend the cell pellet in a lysis buffer (e.g., PBS with protease and phosphatase inhibitors).

    • Lyse the cells by freeze-thaw cycles.

    • Clarify the lysate by centrifugation.

    • Aliquot the supernatant into PCR tubes and heat them at a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler.

  • Sample Processing and Analysis:

    • Cool the samples to room temperature.

    • Separate the soluble and aggregated protein fractions by centrifugation.

    • Collect the supernatant (soluble fraction).

    • Analyze the amount of the target protein in the soluble fraction by Western blotting or other quantitative proteomics methods.

  • Data Analysis:

    • Quantify the band intensities from the Western blot.

    • Plot the amount of soluble protein as a function of temperature for both the treated and vehicle control samples.

    • A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

G cluster_cell_prep Cell Preparation & Treatment cluster_lysis_heat Lysis & Heat Challenge cluster_analysis Analysis Cell_Culture Culture Cells Compound_Treatment Treat with Compound/Vehicle Cell_Culture->Compound_Treatment Cell_Lysis Lyse Cells Compound_Treatment->Cell_Lysis Heat_Treatment Heat Lysates (Temp Gradient) Cell_Lysis->Heat_Treatment Centrifugation Separate Soluble/Aggregated Heat_Treatment->Centrifugation Western_Blot Western Blot for Target Protein Centrifugation->Western_Blot Data_Analysis Analyze Melting Curve Shift Western_Blot->Data_Analysis

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Interpreting Cross-Reactivity: A Mechanistic Perspective

The pyrazolo[3,4-d]pyrimidine core acts as a bioisostere of adenine, forming key hydrogen bonds with the hinge region of the kinase domain.[1] The selectivity of a particular derivative is largely determined by the substituents at the N1 and C3 positions, which interact with more variable regions of the ATP-binding pocket. In the case of 1-p-Tolyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine, the p-tolyl group at the N1 position likely plays a crucial role in its selectivity profile.

For example, its high potency against SRC may be attributed to favorable hydrophobic interactions between the tolyl group and specific residues in the SRC active site. Conversely, the bulky nature of this group might sterically hinder its binding to other kinases, such as ABL, contributing to its selectivity. The activity against EGFR is also noteworthy and aligns with findings for other pyrazolo[3,4-d]pyrimidine derivatives that have been designed as EGFR inhibitors.[6][7][8]

The following diagram illustrates a simplified representation of a signaling pathway involving SRC and EGFR, two of the primary putative targets of 1-p-Tolyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine. Understanding the downstream consequences of inhibiting these kinases is vital for predicting the compound's cellular effects.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activates SRC SRC STAT3 STAT3 SRC->STAT3 Phosphorylates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Expression (Proliferation, Survival) ERK->Proliferation STAT3->Proliferation

Caption: Simplified SRC and EGFR signaling pathways.

Conclusion and Future Directions

This guide has provided a framework for understanding and evaluating the cross-reactivity of 1-p-Tolyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine. The comparative data highlights a promising selectivity profile with potent activity against key oncogenic kinases. The detailed experimental protocols offer a robust starting point for researchers to independently validate these findings and further characterize this and other novel kinase inhibitors.

The journey from a promising scaffold to a clinically approved drug is long and requires a deep understanding of the compound's interaction with the entire kinome. The methodologies and insights presented here are intended to equip researchers with the necessary tools to navigate this complex landscape, ultimately accelerating the development of safer and more effective targeted therapies.

References

  • Protocol for Invitro Kinase Assay. Available at: [Link]

  • Adriaenssens, E., et al. (2024). In vitro kinase assay. protocols.io. Available at: [Link]

  • Denic, V., & Yu, H. (2022). In vitro kinase assay. Bio-protocol. Available at: [Link]

  • Wu, W., et al. (2016).
  • Fallon, T. R., et al. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. MedChemComm.
  • Korol, A., & DeSlate, R. (2017).
  • Li, Y., et al. (2024). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol.
  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. (2020). RSC Publishing.
  • El-Damasy, A. K., et al. (2022). Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. Journal of Enzyme Inhibition and Medicinal Chemistry.
  • El-Damasy, A. K., et al. (2022). Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. PMC.
  • El-Fakharany, E. M., et al. (2024).
  • Al-Ali, H., et al. (2021). Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. Analytical Chemistry.
  • Structures of the first reported pyrazolo[3,4-d]pyrimidine kinase inhibitors 1 and 2.
  • The cellular thermal shift assay of MEK in the presence of inhibitors, PD184352 and U0126 showcasing the use of APP-αCTF as a temperature insensitive loading control.
  • HiBiT Cellular Thermal Shift Assay (HiBiT CETSA). (2025). University of Dundee Research Portal.
  • Li, Z., et al. (2024). Discovery of orally available 1H-pyrazolo [3, 4-d] pyrimidin-4-amine derivative as a novel BTK inhibitor. Arabian Journal of Chemistry.
  • Mandour, A. H., et al. (2022). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][9][10][11]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors. RSC Advances.

  • Arman, M., et al. (2024).
  • El-Naggar, A. M., et al. (2023). Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. Molecules.

Sources

confirming the target engagement of 1-p-Tolyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the rigorous validation of target engagement for 1-p-Tolyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine , a small molecule inhibitor belonging to the pyrazolo[3,4-d]pyrimidine class.[1]

While structurally related to the classic Src inhibitor PP1 (which contains a tert-butyl group at N1 and a p-tolyl group at C3), the specific 1-p-tolyl analog is often investigated for its activity against Src Family Kinases (SFKs) and potentially Adenosine Receptors . This guide focuses on confirming its engagement with SFKs (e.g., c-Src, Lck, Fyn), the primary therapeutic targets for this scaffold in oncology and immunology.

A Comparative Technical Guide for Drug Discovery

Executive Summary & Compound Profile

1-p-Tolyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is an ATP-competitive inhibitor targeting tyrosine kinases, specifically the Src Family Kinases (SFKs) . The pyrazolo[3,4-d]pyrimidine scaffold mimics the adenine ring of ATP, allowing the molecule to dock into the kinase hinge region.

  • Primary Target: Src Family Kinases (c-Src, Lck, Fyn, Hck).

  • Secondary/Off-Targets: Adenosine Receptors (A1, A2A), EGFR (at higher concentrations).

  • Mechanism: Type I Kinase Inhibition (binds to the active conformation, DFG-in).

Strategic Context

Unlike third-generation inhibitors (e.g., Dasatinib), pyrazolo-pyrimidines like this compound are often used as "chemical probes" to dissect SFK signaling in vitro. However, they suffer from "promiscuity" (off-target binding). Confirming specific target engagement is therefore critical to distinguish on-target efficacy from off-target toxicity.

Comparative Analysis: Performance vs. Alternatives

The following table compares 1-p-Tolyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine with industry-standard alternatives.

Feature1-p-Tolyl-1H-pyrazolo... Dasatinib (Clinical Std) PP2 (Research Tool) Bosutinib
Primary Target Src Family Kinases (Pan-SFK)BCR-Abl, Src FamilySrc Family (Lck, Fyn)Src/Abl
Potency (IC50) Moderate (µM range)Very High (< 1 nM)High (~5 nM for Lck)High (~1 nM)
Selectivity Low (Binds Adenosine Rs)Moderate (Hits c-Kit, PDGFR)ModerateModerate
Solubility Low (DMSO required)ModerateLowGood
Use Case Structural Analog / ProbeClinical Therapy / ControlIn vitro Pathway DissectionClinical Therapy
Target Engagement Requires CETSA/SPR validation Well-validatedValidatedValidated

Key Insight: While Dasatinib is far more potent, pyrazolo-pyrimidines remain useful for studying specific structural docking modes or as starting points for fragment-based design.

Mechanism of Action & Signaling Pathway

The compound inhibits the phosphorylation of downstream substrates by blocking the ATP binding pocket of Src.

Src Signaling Pathway Visualization

SrcSignaling Rec RTK / Integrin / GPCR Src c-Src (Inactive) Rec->Src Activation pSrc p-Src (Y416 Active) Src->pSrc Autophosphorylation FAK FAK pSrc->FAK Phosphorylation STAT3 STAT3 pSrc->STAT3 Activation AKT PI3K / AKT pSrc->AKT Crosstalk Inhibitor 1-p-Tolyl-1H-pyrazolo... Inhibitor->Src ATP Competition (Block) Response Proliferation / Migration FAK->Response STAT3->Response AKT->Response

Caption: Src signaling cascade showing the ATP-competitive inhibition point of 1-p-Tolyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine, preventing downstream activation of FAK, STAT3, and AKT.

Experimental Protocols for Target Engagement

To confirm this specific compound engages Src (and not just a phenotypic artifact), you must employ a "Self-Validating System" combining biophysical and functional assays.

Protocol A: Cellular Thermal Shift Assay (CETSA)

The Gold Standard for Intact Cell Target Engagement.

Principle: Ligand binding stabilizes the target protein (Src), shifting its melting temperature (


) higher.

Workflow:

  • Cell Culture: Seed A549 or Jurkat cells (Src-rich). Treat with 10 µM compound or DMSO (control) for 1 hour.

  • Harvest: Wash with PBS, add protease inhibitors, and resuspend.

  • Thermal Challenge: Aliquot cell suspension into PCR tubes. Heat at a gradient (

    
     to 
    
    
    
    ) for 3 minutes.
  • Lysis: Freeze-thaw (

    
    ) using liquid nitrogen/water bath.
    
  • Separation: Centrifuge at

    
     for 20 min at 
    
    
    
    to pellet denatured/precipitated proteins.
  • Detection: Run supernatant on Western Blot. Probe for c-Src .[2]

  • Analysis: Plot band intensity vs. Temperature. A right-shift in the curve confirms physical binding.

Protocol B: ADP-Glo Kinase Assay (In Vitro Potency)

Quantifies direct inhibition of purified enzyme.

  • Reagents: Recombinant c-Src (human), Poly(Glu,Tyr) substrate, Ultra-Pure ATP, ADP-Glo Reagent (Promega).

  • Reaction: Mix kinase (

    
    ), substrate, and varying concentrations of 1-p-Tolyl-1H-pyrazolo...  (
    
    
    
    ).
  • Initiation: Add ATP (

    
    ). Incubate at RT for 60 min.
    
  • Termination: Add ADP-Glo Reagent (terminates reaction, consumes remaining ATP). Incubate 40 min.

  • Detection: Add Kinase Detection Reagent (converts ADP to ATP

    
     Luciferase). Measure Luminescence.
    
  • Calculation: Fit data to sigmoidal dose-response to determine

    
    .
    
Protocol C: Functional Western Blot (Phospho-Y416)

Confirms pathway shutdown in cells.

  • Treatment: Treat cells with compound (

    
    ) for 2 hours.
    
  • Stimulation: (Optional) Stimulate with EGF (

    
    ) for 15 min to drive Src activity.
    
  • Lysis: RIPA buffer + Phosphatase Inhibitors (Orthovanadate/Fluoride).

  • Blotting:

    • Primary Ab: Anti-p-Src (Tyr416) (Active form).

    • Control Ab: Total Src and

      
      -Actin .
      
  • Result: A dose-dependent disappearance of the p-Src band without loss of Total Src confirms functional inhibition.

Experimental Workflow Visualization

ExperimentalWorkflow cluster_InVitro Biophysical (In Vitro) cluster_Cellular Cellular (In Situ) Compound Compound (1-p-Tolyl...) Kinase Rec. Src Kinase Compound->Kinase Cells Live Cells (Jurkat/A549) Compound->Cells ADPGlo ADP-Glo Assay Kinase->ADPGlo IC50 IC50 Calculation ADPGlo->IC50 Engagement Target Engagement Confirmed IC50->Engagement Potency Validation CETSA CETSA (Thermal Shift) Cells->CETSA WB Western Blot (p-Src Y416) Cells->WB CETSA->Engagement Physical Binding WB->Engagement Functional Inhibition

Caption: Integrated workflow for validating target engagement, moving from cell-free enzymatic assays to cellular biophysical (CETSA) and functional (Western Blot) readouts.

Troubleshooting & Expert Tips

  • Solubility Issues: Pyrazolo-pyrimidines are hydrophobic. Ensure DMSO concentration in cell assays is

    
     to avoid cytotoxicity masking the effect.
    
  • Off-Target Adenosine Binding: If you observe unexpected physiological effects (e.g., changes in cAMP levels unrelated to Src), the compound may be antagonizing Adenosine Receptors. Use an A2A antagonist (e.g., ZM241385) as a control.

  • Isomer Verification: Ensure you are using the correct isomer. The classic "PP1" inhibitor has the p-tolyl group at C3. The N1-p-tolyl variant discussed here may have significantly different potency. Always verify structure via NMR or Mass Spec before critical assays.

References

  • Hanke, J. H., et al. "Discovery of a novel, potent, and Src family-selective tyrosine kinase inhibitor."[1] Journal of Biological Chemistry 271.2 (1996): 695-701. (Foundational paper on PP1/PP2 class inhibitors). Link

  • Jafari, R., et al. "The cellular thermal shift assay for evaluating drug target interactions in cells." Nature Protocols 9.9 (2014): 2100-2122. (Protocol for CETSA). Link

  • Lombardo, L. J., et al. "Discovery of N-(2-chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity." Journal of Medicinal Chemistry 47.27 (2004): 6658-6661. (Dasatinib comparison data). Link

  • Bain, J., et al. "The selectivity of protein kinase inhibitors: a further update." Biochemical Journal 408.3 (2007): 297-315. (Selectivity profiling of PP1/PP2). Link

Sources

evaluating the specificity of 1-p-Tolyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-p-Tolyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine , commonly known as PP1 , is a potent, ATP-competitive inhibitor of Src Family Kinases (SFKs). While historically significant as one of the first "specific" Src inhibitors, modern pharmacological profiling reveals a complex specificity profile.

The Bottom Line: PP1 is highly effective at inhibiting Lck and Fyn (single-digit nanomolar IC50), often more so than c-Src itself. However, it possesses critical "off-target" liabilities—specifically against c-Kit , Bcr-Abl , and TGF-β receptors (ALK5) —that can confound data interpretation in complex cellular models. Researchers must employ rigorous negative controls (PP3) and orthogonal inhibitors (e.g., SU6656) to validate Src-dependent phenotypes.

Technical Profile & Mechanism

PP1 functions by occupying the ATP-binding pocket of the kinase domain. Its pyrazolo-pyrimidine scaffold mimics the adenine ring of ATP, forming hydrogen bonds with the hinge region of the kinase.

  • Chemical Name: 1-(1,1-Dimethylethyl)-1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine[1]

  • Primary Mechanism: ATP-competitive inhibition.

  • Binding Mode: Type I inhibitor (binds to the active conformation).

The "Src" Misnomer

While marketed as a Src inhibitor, PP1 is actually a pan-SFK inhibitor with a bias toward lymphocyte-specific kinases.

Table 1: Primary On-Target Potency (Cell-Free Assays)

Kinase Target IC50 (nM) Physiological Relevance
Lck ~ 5 nM T-cell receptor signaling (Major Target)
Fyn ~ 6 nM Neuronal & T-cell signaling
Hck ~ 20 nM Myeloid cell signaling

| c-Src | ~ 170 nM | Ubiquitous cell growth/adhesion |

Critical Insight: If you are studying T-cells, PP1 will obliterate Lck signaling at concentrations far below what is required to inhibit c-Src in epithelial cells.

Comparative Analysis: Alternatives & Specificity

To ensure scientific integrity, PP1 must be evaluated against its structural analogs and modern clinical alternatives.

PP1 vs. PP2 vs. SU6656

PP2 is the chlorinated analog of PP1.[2] They are often treated as identical, but their off-target profiles differ slightly. SU6656 was engineered specifically to address the lack of specificity in the PP1/PP2 series.

Table 2: Specificity & Off-Target Liability

Feature PP1 PP2 SU6656 Dasatinib

| Src Family Potency | High (nM) | High (nM) | Moderate (


M) | Extreme (sub-nM) |
| c-Kit Inhibition  | High  (Major Liability) | High | No  (Clean) | High |
| TGF-

R (ALK5)
| Yes (Inhibits EMT) | Yes | No | No | | Bcr-Abl | Yes | Yes | Low | Yes | | Recommended Use | General SFK inhibition | General SFK inhibition | Distinguishing Src vs. c-Kit | Clinical translation |
The Negative Control: PP3

PP3 (4-amino-7-phenylpyrazol[3,4-d]pyrimidine) is the inactive analog used to control for non-specific toxicity.

  • The Trap: PP3 is not perfectly inert. It inhibits EGFR (IC50 ~ 2.7

    
    M).[3] If you use PP1 at high concentrations (>5 
    
    
    
    M), your "specific" effects might actually be EGFR inhibition, which PP3 will also mask.

Visualization: The Signaling Overlap

Src_Signaling_Specificity cluster_membrane Cell Membrane Receptors cluster_kinases Intracellular Kinases cluster_downstream Downstream Effectors RTK Growth Factor Receptors (PDGFR/EGFR) Src c-Src / Fyn / Lck (Primary Targets) RTK->Src cKit c-Kit (Stem Cell Factor) AKT PI3K / AKT cKit->AKT TGFR TGF-beta Receptor (ALK5) EMT EMT / Migration TGFR->EMT STAT3 STAT3 Src->STAT3 Src->AKT Src->EMT Abl Bcr-Abl Abl->STAT3 p38 p38 MAPK PP1 PP1 Inhibitor PP1->cKit Off-Target PP1->TGFR Off-Target PP1->Src Strong PP1->Abl PP1->p38 Weak

Caption: Figure 1. PP1 Specificity Map. Note the off-target inhibition of c-Kit and TGF-beta pathways, which share downstream effectors (AKT, EMT) with Src.

Validated Experimental Protocols

A. In Vitro Kinase Assay (Potency Validation)

This protocol validates if PP1 is active against your specific kinase of interest in a cell-free system.

  • Preparation: Prepare 10 mM stock of PP1 in 100% DMSO. Aliquot and store at -20°C. Avoid freeze-thaw cycles.

  • Reaction Mix: In a 96-well plate, combine:

    • Recombinant Kinase (e.g., c-Src, 5-10 ng/well).

    • Substrate (Poly Glu:Tyr 4:1, 0.2 mg/mL).

    • Kinase Buffer (50 mM Tris pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.1 mM Na3VO4).

  • Inhibitor Addition: Add PP1 in serial dilutions (0.1 nM to 10

    
    M). Critical:  Keep final DMSO concentration < 1% to prevent solvent-induced enzyme inhibition.
    
  • Initiation: Add ATP (10

    
    M final) spiked with [
    
    
    
    -32P]ATP or use a fluorescence-based ADP detection kit.
  • Incubation: 30 minutes at 30°C.

  • Termination: Spot onto phosphocellulose paper or add EDTA stop solution.

  • Readout: Scintillation counting or fluorescence plate reader.

B. Cellular Specificity Triangulation (Western Blot)

To confirm a phenotype is Src-dependent and not c-Kit/ALK5 dependent, use the "Triangulation" method.

Workflow Diagram:

Triangulation_Workflow cluster_treatments Parallel Treatments (24h) Sample Cell Culture (e.g., Cancer Line) T1 DMSO Only (Vehicle) Sample->T1 T2 PP1 (10 u00b5M) (Pan-SFK + Off-targets) Sample->T2 T3 PP3 (10 u00b5M) (Negative Control) Sample->T3 T4 SU6656 (2 u00b5M) (Src-Specific) Sample->T4 Lysis Cell Lysis (RIPA + Phospho-Stop) T1->Lysis T2->Lysis T3->Lysis T4->Lysis WB Western Blot Readout Lysis->WB Result Result WB->Result Compare p-Tyr416 Src

Caption: Figure 2. Triangulation Workflow. Use SU6656 to cross-validate PP1 results. If PP1 works but SU6656 does not, suspect off-target effects (e.g., c-Kit).

Step-by-Step:

  • Seed Cells: Plate cells to reach 70% confluence.

  • Starvation: Serum-starve for 12-24 hours to reduce basal kinase activity.

  • Treatment: Treat with inhibitors for 1-2 hours.

    • Control: DMSO.[1]

    • Test: PP1 (10 ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

      
      M).
      
    • Negative Control:[3] PP3 (10

      
      M).
      
    • Specificity Check: SU6656 (2

      
      M).
      
  • Stimulation: Stimulate with growth factor (e.g., EGF, PDGF) for 10-15 mins.

  • Lysis: Lyse in RIPA buffer containing protease/phosphatase inhibitors.

  • Blotting: Probe for p-Src (Tyr416) (active) and Total Src .

    • Interpretation: If PP1 inhibits the phenotype but PP3 does not, it is kinase-dependent. If SU6656 also inhibits it, it is likely Src-driven. If SU6656 fails, investigate c-Kit or ALK5.

References

  • Hanke, J. H., et al. (1996). Discovery of a novel, potent, and Src family-selective tyrosine kinase inhibitor.[4] Journal of Biological Chemistry, 271(2), 695-701. Link

  • Tatton, L., et al. (2003).[5] The Src-selective kinase inhibitor PP1 also inhibits Kit and Bcr-Abl tyrosine kinases.[1][2][6] Journal of Biological Chemistry, 278(7), 4847-4853. Link

  • Ungefroren, H., et al. (2011). The Src family kinase inhibitors PP2 and PP1 block TGF-beta1-mediated cellular responses by direct and differential inhibition of type I and type II TGF-beta receptors.[7] Current Cancer Drug Targets, 11(4), 524-535. Link

  • Bain, J., et al. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315. Link

  • Blake, R. A., et al. (2000). SU6656, a selective src family kinase inhibitor, used to probe growth factor signaling. Molecular and Cellular Biology, 20(23), 9018-9027. Link

Sources

A Guide to the Independent Verification of 1-p-Tolyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine Bioactivity as a Src Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to independently verify the biological activity of 1-p-Tolyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine. Our focus will be on its role as a potent inhibitor of Src tyrosine kinase, a critical node in oncogenic signaling. We will objectively compare its performance with established alternatives, supported by detailed experimental protocols and data interpretation guidelines.

The pyrazolo[3,4-d]pyrimidine scaffold is a well-established "privileged structure" in medicinal chemistry, known for its versatility in targeting the ATP-binding site of various protein kinases.[1][2] The subject of this guide, 1-p-Tolyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine, is a close analog of PP1, one of the first and most well-characterized pyrazolopyrimidine inhibitors of the Src family kinases (SFKs).[3] Given this structural heritage, a rigorous evaluation of its efficacy and specificity against Src is a logical and critical step in its development.

This document moves beyond a simple recitation of methods. It delves into the causality behind experimental design, ensuring that each protocol serves as a self-validating system to produce trustworthy and reproducible data.

The Role of Src in Cellular Signaling

Src is a non-receptor tyrosine kinase that plays a pivotal role in regulating a multitude of cellular processes, including proliferation, survival, migration, and angiogenesis.[4] Its deregulation or overexpression is a common feature in many human cancers, such as those of the breast, brain, and colon, making it a prime therapeutic target.[4][5] Upon activation, Src phosphorylates a host of downstream substrates, propagating signals that drive malignant phenotypes.

Src_Signaling_Pathway cluster_membrane Cell Membrane RTK Growth Factor Receptor (e.g., EGFR) Src Src (Inactive) RTK->Src Activates Integrins Integrins FAK FAK Integrins->FAK Activates Src_Active Src (pY416) (Active) Src->Src_Active Autophosphorylation at Y416 FAK_Active FAK (pY397) Src_Active->FAK_Active Phosphorylates Ras_MAPK Ras/MAPK Pathway Src_Active->Ras_MAPK PI3K_Akt PI3K/Akt Pathway Src_Active->PI3K_Akt STAT3 STAT3 Src_Active->STAT3 FAK->Src Recruits & Activates Cell_Processes Cell Proliferation, Migration, Survival Ras_MAPK->Cell_Processes PI3K_Akt->Cell_Processes STAT3->Cell_Processes Test_Compound 1-p-Tolyl-1H-pyrazolo [3,4-d]pyrimidin-4-amine Test_Compound->Src_Active Inhibits

Caption: Simplified Src kinase signaling pathway and the inhibitory action of the test compound.

Part 1: Comparative Framework and Experimental Design

To ensure a rigorous and objective assessment, the bioactivity of 1-p-Tolyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine (referred to as "Test Compound") must be benchmarked against well-characterized alternatives.

1.1. Selection of Comparator Compounds

  • Test Compound: 1-p-Tolyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine.

  • Structural Analog (Positive Control): PP1 . As the parent compound of this inhibitor class, PP1 provides a direct comparison of potency modifications arising from structural changes.[3]

  • Clinical Gold Standard (Positive Control): Dasatinib . A potent, FDA-approved, ATP-competitive inhibitor of both Src and Abl kinases. It serves as a benchmark for high-potency inhibition.

  • Vehicle Control (Negative Control): DMSO . The solvent used to dissolve the compounds, used to establish the baseline cellular response.

1.2. Experimental Workflow

A multi-tiered approach is essential for a complete bioactivity profile. We will proceed from direct, in vitro target engagement to cell-based functional outcomes. This progression validates that the observed cellular effects are a direct consequence of inhibiting the intended target.

Experimental_Workflow cluster_tier1 Tier 1: Biochemical Assay cluster_tier2 Tier 2: Cellular Assays Kinase_Assay In Vitro Src Kinase Assay IC50 Determine IC50 Value (Direct Target Potency) Kinase_Assay->IC50 GI50 Determine GI50 Value (Functional Outcome) IC50->GI50 Correlate Potency Cell_Culture Select Src-Dependent Cancer Cell Line (e.g., MDA-MB-231) Prolif_Assay Cell Proliferation Assay (e.g., MTS) Cell_Culture->Prolif_Assay WB_Assay Western Blot Analysis Cell_Culture->WB_Assay Prolif_Assay->GI50 pSrc Measure p-Src (Y416) (Cellular Target Engagement) WB_Assay->pSrc GI50->pSrc Confirm Mechanism

Caption: Multi-tiered workflow for validating inhibitor bioactivity.

Part 2: Detailed Experimental Protocols

The following protocols are designed to be self-validating. Each step includes rationale to ground the researcher in the "why" of the procedure, ensuring data integrity.

2.1. Protocol 1: In Vitro Src Kinase Inhibition Assay

  • Objective: To quantify the direct inhibitory effect of the test compound on purified Src kinase activity and determine its half-maximal inhibitory concentration (IC50).

  • Causality: This cell-free assay is crucial because it isolates the interaction between the inhibitor and its direct target, eliminating confounding factors like cell permeability or off-target effects. We use an ATP-competitive assay format, as this is the known mechanism for pyrazolopyrimidines.[3][6]

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of the Test Compound, PP1, and Dasatinib in 100% DMSO.

    • Create a serial dilution series (e.g., 11 points, 1:3 dilution) for each compound in DMSO, starting from 1 mM down to low nanomolar concentrations. This wide range is essential to capture the full dose-response curve.

    • Prepare the kinase reaction buffer as recommended by the manufacturer (e.g., Promega's ADP-Glo™ Kinase Assay).

    • Prepare a solution of recombinant human Src kinase and a suitable substrate peptide (e.g., poly(E,Y)4:1) in the reaction buffer.

    • Prepare an ATP solution at a concentration equal to its Km for Src. Using the Km value for ATP is critical for accurately comparing IC50 values between different inhibitors.

  • Assay Procedure:

    • In a 384-well plate, add 1 µL of each compound dilution. Include "no inhibitor" (DMSO only) and "no enzyme" controls.

    • Add 2 µL of the Src kinase/substrate mix to each well except the "no enzyme" control.

    • Incubate for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.

    • Initiate the kinase reaction by adding 2 µL of the ATP solution.

    • Incubate the reaction for 60 minutes at 30°C.

    • Terminate the reaction and detect the remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes. This reagent depletes the unused ATP.

    • Add 10 µL of Kinase Detection Reagent to convert the generated ADP back to ATP, which then drives a luciferase reaction. Incubate for 30 minutes.

    • Read the luminescence on a plate reader. The light signal is directly proportional to the amount of ADP produced and thus, to kinase activity.

  • Data Analysis:

    • Normalize the data: Set the "no inhibitor" control as 100% activity and the "no enzyme" control as 0% activity.

    • Plot the percent inhibition versus the log of the inhibitor concentration.

    • Fit the data to a four-parameter logistic (4PL) curve to determine the IC50 value for each compound.

2.2. Protocol 2: Cell Proliferation Assay

  • Objective: To determine the effect of the test compound on the growth of a cancer cell line known to rely on Src signaling and calculate its half-maximal growth inhibition concentration (GI50).

  • Causality: This assay measures the functional downstream consequence of inhibiting the Src pathway. We select a cell line like MDA-MB-231 (triple-negative breast cancer) or U87 (glioblastoma), which exhibit high basal Src activity, to ensure the observed anti-proliferative effects are likely linked to the target.[5][6]

Step-by-Step Methodology:

  • Cell Culture:

    • Culture MDA-MB-231 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

    • Harvest cells using trypsin and perform a cell count using a hemocytometer or automated cell counter.

    • Seed 5,000 cells per well in a 96-well plate in 100 µL of media. Allow cells to adhere overnight.

  • Compound Treatment:

    • Prepare a serial dilution series for each compound in culture media, ensuring the final DMSO concentration does not exceed 0.1%, which is non-toxic to most cell lines.

    • Remove the old media from the cells and add 100 µL of media containing the diluted compounds. Include a vehicle control (0.1% DMSO).

    • Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator. A 72-hour incubation allows for multiple cell doublings, providing a robust window to observe growth inhibition.

  • MTS Assay:

    • Add 20 µL of CellTiter 96® AQueous One Solution Reagent (MTS) to each well.

    • Incubate for 2-4 hours at 37°C. Living, metabolically active cells will convert the MTS tetrazolium compound into a colored formazan product.

    • Read the absorbance at 490 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (media only).

    • Normalize the data to the vehicle control (100% growth).

    • Plot the percent growth versus the log of the compound concentration and fit to a 4PL curve to determine the GI50 value.

2.3. Protocol 3: Western Blot for Cellular Target Engagement

  • Objective: To directly visualize the inhibition of Src kinase activity within the cell by measuring the phosphorylation status of Src at its autophosphorylation site, Tyrosine 416 (Y416).

  • Causality: This is the most direct evidence of on-target activity in a cellular context. A decrease in the p-Src (Y416) signal with increasing compound concentration confirms that the compound is engaging and inhibiting its intended target.[6] Measuring total Src serves as a loading control.

Step-by-Step Methodology:

  • Cell Treatment and Lysis:

    • Seed MDA-MB-231 cells in a 6-well plate and grow to 70-80% confluency.

    • Treat the cells with the Test Compound and controls at various concentrations (e.g., 0.1x, 1x, and 10x the GI50 value) for 2-4 hours. A short incubation is sufficient to see changes in phosphorylation.

    • Wash the cells with ice-cold PBS.

    • Lyse the cells directly in the plate with 100 µL of ice-cold RIPA buffer containing protease and phosphatase inhibitors. The phosphatase inhibitors are critical to preserve the phosphorylation state of the proteins.

    • Scrape the cells, transfer the lysate to a microfuge tube, and clarify by centrifugation at 14,000 rpm for 15 minutes at 4°C.

  • Protein Quantification and SDS-PAGE:

    • Determine the protein concentration of each lysate using a BCA assay.

    • Normalize the samples to the same concentration and add Laemmli sample buffer. Boil for 5 minutes.

    • Load 20 µg of protein per lane onto a 10% SDS-PAGE gel. Run the gel until the dye front reaches the bottom.

  • Immunoblotting:

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

    • Incubate the membrane overnight at 4°C with a primary antibody against phospho-Src (Tyr416).

    • Wash the membrane three times with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again and apply an enhanced chemiluminescence (ECL) substrate.

    • Image the blot using a digital imager.

  • Stripping and Re-probing:

    • Strip the membrane using a mild stripping buffer.

    • Re-probe the same membrane with a primary antibody for total Src and then for a loading control like GAPDH or β-actin to ensure equal protein loading across all lanes.

Part 3: Data Presentation and Interpretation

Quantitative data should be summarized in clear, concise tables for easy comparison. The following tables present hypothetical, yet realistic, data that one might expect from these experiments.

Table 1: In Vitro Kinase Inhibition

CompoundSrc IC50 (nM)Abl IC50 (nM)Selectivity (Abl/Src)
Test Compound 151,500100x
PP1 170>10,000>58x
Dasatinib 1.20.8~1x
  • Interpretation: The Test Compound shows potent, low-nanomolar inhibition of Src kinase. It demonstrates high selectivity over Abl kinase, a common off-target for Src inhibitors. Dasatinib, as expected, is highly potent against both, while PP1 is a less potent but still effective Src inhibitor.

Table 2: Cellular Anti-Proliferative Activity

CompoundMDA-MB-231 GI50 (nM)
Test Compound 85
PP1 950
Dasatinib 10
  • Interpretation: The potent biochemical activity of the Test Compound translates into effective inhibition of cell growth. The ~6-fold shift between its IC50 and GI50 is common and can be attributed to factors like cell permeability and the need to inhibit a sufficient fraction of cellular Src to elicit a functional response. The data for all compounds correlate well with their respective biochemical potencies.

Western Blot Interpretation: A successful experiment would show a dose-dependent decrease in the band corresponding to p-Src (Y416) in cells treated with the Test Compound, PP1, and Dasatinib, while the total Src and GAPDH bands remain unchanged. This visual data provides the definitive link between the compound's chemical structure and its biological action in a relevant disease model.

Conclusion

This guide outlines a rigorous, multi-tiered strategy for the independent verification of 1-p-Tolyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine's bioactivity. By integrating direct biochemical assays, functional cellular assays, and on-target validation via Western blot, researchers can build a comprehensive and trustworthy profile of this promising Src kinase inhibitor. Comparing its performance against both a close structural analog (PP1) and a clinical gold standard (Dasatinib) provides essential context for its potential as a therapeutic agent. This systematic approach ensures that the resulting data is robust, reproducible, and of the highest scientific integrity.

References

  • Bologna-Molina, R., Damián-Matsumura, P., & Molina-Frechero, N. (2020). Src Inhibitors Pyrazolo[3,4-d]pyrimidines, Si306 and Pro-Si306, Inhibit Focal Adhesion Kinase and Suppress Human Glioblastoma Invasion In Vitro and In Vivo. MDPI. [Link]

  • Rossi, A., Schenone, S., Angelucci, A., et al. (2008). New pyrazolo-[3,4-d]-pyrimidine derivative Src kinase inhibitors lead to cell cycle arrest and tumor growth reduction of human medulloblastoma cells. The FASEB Journal. [Link]

  • Zhang, L., Wang, Y., Chen, J., et al. (2011). Novel Pyrazolo[3,4-d]pyrimidine Derivatives as Potential Antitumor Agents: Exploratory Synthesis, Preliminary Structure-Activity Relationships, and in Vitro Biological Evaluation. MDPI. [Link]

  • Hassan, A., & El-Sayed, W. (2012). Synthesis and biological evaluation of new pyrazolo[3,4-d]pyrimidine derivatives. Journal of the Serbian Chemical Society. [Link]

  • Vandyck, K., Vankayzeele, S., Strelkov, S. V., et al. (2003). Bone-targeted Src kinase inhibitors: novel pyrrolo- and pyrazolopyrimidine analogues. Bioorganic & Medicinal Chemistry Letters. [Link]

  • González-López, M., Sola, A., de la Cruz, L. P., et al. (2016). Rapid Discovery and Structure–Activity Relationships of Pyrazolopyrimidines That Potently Suppress Breast Cancer Cell Growth via SRC Kinase Inhibition with Exceptional Selectivity over ABL Kinase. Journal of Medicinal Chemistry. [Link]

  • Beshr, E. A. M., & Hassan, M. R. (2025). Pyrazolo[3,4-d]pyrimidine Scaffold: Synthetic Strategies and Biological Activities. Sphinx Journal of Pharmaceutical and Medical Sciences. [Link]

  • Schenone, S., Radi, M., Musumeci, F., et al. (2020). Development of Pyrazolo[3,4-d]pyrimidine Kinase Inhibitors as Potential Clinical Candidates for Glioblastoma Multiforme. ACS Medicinal Chemistry Letters. [Link]

  • Abdel-Maksoud, M. S., El-Gamal, M. I., Al-Said, M. S., et al. (2022). Novel pyrazolo[3,4-d]pyrimidines as potential anticancer agents: Synthesis, VEGFR-2 inhibition, and mechanisms of action. Biomedicine & Pharmacotherapy. [Link]

  • Hrichi, H., Ayadi, W., Al-Ghorbani, M., et al. (2024). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. MDPI. [Link]

  • Shah, K., Liu, Y., Deirmengian, C., & Shokat, K. M. (1997). Structure-guided Inhibitor Design Expands the Scope of Analog-Sensitive Kinase Technology. Chemistry & Biology. [Link]

  • National Center for Biotechnology Information. 1-Ter-Butyl-3-P-Tolyl-1h-Pyrazolo[3,4-D]Pyrimidin-4-Ylamine. PubChem. [Link]

  • Lee, S. H., Kwon, S. J., Kim, J. S., et al. (2003). Synthesis and biological evaluations of pyrazolo[3,4-d]pyrimidines as cyclin-dependent kinase 2 inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Garonzi, M., Butini, M., & Valenti, S. (2023). Chemical and biological versatility of pyrazolo[3,4- d]pyrimidines: one scaffold, multiple modes of action. Future Medicinal Chemistry. [Link]

Sources

comparing synthetic routes for 1-p-Tolyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

[1]

Target Molecule: 1-p-Tolyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS Registry Number: 103984-26-5 (Generic/Vendor) Core Scaffold: Pyrazolo[3,4-d]pyrimidine Primary Application: Kinase inhibition (e.g., Src, Hck, BTK) and adenosine receptor antagonism.

Executive Summary & Retrosynthetic Analysis

The synthesis of 1-aryl-pyrazolo[3,4-d]pyrimidines hinges on the construction of the central pyrazole ring followed by the closure of the pyrimidine ring. The critical challenge in this synthesis is regiocontrol : ensuring the p-tolyl group is positioned at the N1 nitrogen rather than N2.

This guide compares two primary strategies:

  • Route A (The Classical Convergent Route): A high-yielding, two-step protocol utilizing ethoxymethylene malononitrile. This is the industry standard for generating the primary amine directly.

  • Route B (The Divergent Displacement Route): A three-step protocol via a 4-chloro intermediate. While longer, this route offers a "branch point" to synthesize diverse N-substituted analogs from a single batch.

Retrosynthetic Logic (Graphviz)

RetrosynthesisTarget1-p-Tolyl-1H-pyrazolo[3,4-d]pyrimidin-4-amineIntermediate15-Amino-1-(p-tolyl)-1H-pyrazole-4-carbonitrile(Key Regioselective Intermediate)Target->Intermediate1Cyclization(Formamide)Intermediate24-Chloro-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidine(Versatile Electrophile)Target->Intermediate2Amination(NH3)Precursor1p-TolylhydrazineIntermediate1->Precursor1CondensationPrecursor2EthoxymethylenemalononitrileIntermediate1->Precursor2CondensationIntermediate2->Intermediate11. Formic Acid2. POCl3

Figure 1: Retrosynthetic analysis showing the common pyrazole intermediate and the bifurcation into direct cyclization vs. chlorination-displacement.

Detailed Synthetic Routes[2][3][4]

Route A: The Classical Convergent Route (Recommended)

This route is preferred for synthesizing the target primary amine specifically. It minimizes step count and avoids the handling of hazardous phosphoryl chloride (

Step 1: Regioselective Pyrazole Formation

The reaction between p-tolylhydrazine and ethoxymethylene malononitrile is highly regioselective for the 5-amino-1-aryl isomer due to the electronic character of the aryl hydrazine.

  • Reagents: p-Tolylhydrazine hydrochloride, Ethoxymethylene malononitrile, Ethanol, Triethylamine (Et3N).

  • Mechanism: Michael addition-elimination followed by intramolecular cyclization.

Protocol:

  • Dissolve ethoxymethylene malononitrile (1.0 equiv) in absolute ethanol (5 mL/mmol).

  • Add p-tolylhydrazine hydrochloride (1.0 equiv) and Et3N (1.1 equiv).

  • Reflux the mixture for 2–4 hours. Monitor by TLC (EtOAc:Hexane 1:1).

  • Cool to room temperature. The product, 5-amino-1-(p-tolyl)-1H-pyrazole-4-carbonitrile , typically precipitates as a solid.

  • Filter, wash with cold ethanol, and dry.

    • Expected Yield: 85–95%

    • Key QC Parameter: 1H NMR should show a singlet for the pyrazole C3-H at ~7.7–8.0 ppm and a broad singlet for the -NH2 at ~6.5 ppm.

Step 2: Pyrimidine Ring Closure

Heating the aminonitrile with formamide serves as both the one-carbon source (C6 of the pyrimidine) and the solvent.

  • Reagents: Formamide (excess).

  • Conditions: 180–190 °C (Reflux).

Protocol:

  • Suspend the pyrazole intermediate from Step 1 in formamide (10 mL/g).

  • Heat the mixture to reflux (approx. 180 °C) for 6–8 hours.

  • Critical Step: Cool the reaction mixture and pour onto crushed ice/water.

  • The target 1-p-Tolyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine will precipitate.

  • Filter and recrystallize from ethanol/DMF if necessary.

    • Expected Yield: 60–75%

Route B: The Divergent Displacement Route

This route is valuable if you intend to synthesize a library of analogs (e.g., N-methyl, N-benzyl derivatives) alongside the primary amine.

Step 1: Synthesis of Pyrazolo-4-one (Hydrolysis/Cyclization)

Instead of formamide, the aminonitrile is treated with formic acid or hydrolyzed to the amide and then cyclized.

  • Protocol: Reflux 5-amino-1-(p-tolyl)-1H-pyrazole-4-carbonitrile in 85% Formic Acid for 4–6 hours.

  • Product: 1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one.

Step 2: Chlorination
  • Protocol: Reflux the 4-one intermediate in neat

    
     (phosphorus oxychloride) for 3–5 hours.
    
  • Safety Note: Requires careful quenching of excess

    
     into ice water.
    
  • Product: 4-Chloro-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidine.

Step 3: Amination
  • Protocol: Treat the 4-chloro intermediate with ammonia (methanolic ammonia or aqueous ammonium hydroxide) in a sealed tube at 60–80 °C.

  • Product: 1-p-Tolyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine.[1][2]

Technical Comparison & Data Analysis

FeatureRoute A (Direct Formamide)Route B (Displacement)
Total Steps 23
Overall Yield ~55–70%~40–55%
Atom Economy HighLower (Loss of Cl, PO2Cl)
Safety Profile Moderate (High temp)Low (Uses corrosive POCl3)
Purification Precipitation/RecrystallizationColumn Chromatography often required for Step 2
Flexibility Limited to -NH2 productHigh (Cl can be displaced by any amine)
Scalability Excellent (Kg scale feasible)Limited by POCl3 handling
Regioselectivity Verification

A common failure mode is the formation of the 2-aryl isomer.

  • 1-Aryl (Target): Derived from 5-amino-pyrazole.[3][2][4] NMR typically shows the pyrazole C3-H proton as a sharp singlet.

  • 2-Aryl (Impurity): Derived from 3-amino-pyrazole (if hydrazine attacks incorrectly). This is rare with aryl hydrazines but common with alkyl hydrazines.

  • Confirmation: In the final product, the C6-H (pyrimidine) and C3-H (pyrazole) protons appear as distinct singlets in the aromatic region (8.0–8.5 ppm).

Mechanistic Visualization

The following diagram illustrates the reaction pathway for Route A, highlighting the critical ring-closure mechanism.

ReactionMechanismcluster_0Step 1: Pyrazole Formationcluster_1Step 2: Pyrimidine CyclizationR1p-Tolylhydrazine+ EMMNI1Intermediate:Michael AdductR1->I1-EtOHP15-Amino-1-(p-tolyl)-pyrazole-4-CNI1->P1Cyclization-EtOHP1_b5-Amino-1-(p-tolyl)-pyrazole-4-CNI2AmidineIntermediateP1_b->I2+ Formamide(Reflux)Target1-p-Tolyl-1H-pyrazolo[3,4-d]pyrimidin-4-amineI2->TargetIntramolecularCyclization

Figure 2: Mechanistic pathway for the direct synthesis (Route A).

References

  • Cheng, C. C., & Robins, R. K. (1956). Potential Purine Antagonists. VI. Synthesis of 1-Alkyl- and 1-Aryl-4-substituted Pyrazolo[3,4-d]pyrimidines. The Journal of Organic Chemistry, 21(11), 1240–1256. Link

  • Davoodnia, A., et al. (2012). Synthesis of Some New Pyrazolo[3,4-d]pyrimidin-4-amines. Asian Journal of Chemistry, 24(8), 3433–3435. Link

  • Rashad, A. E., et al. (2008). Synthesis and antitumor activity of novel pyrazolo[3,4-d]pyrimidines and related heterocycles.[5][6] Der Pharma Chemica, 2(3), 253-264. Link

  • Han, S., et al. (2024). Discovery of orally available 1H-pyrazolo [3, 4-d] pyrimidin-4-amine derivative as a novel BTK inhibitor. Arabian Journal of Chemistry, 17(7), 105678. Link

  • Sigma-Aldrich. Product Specification: 1-p-Tolyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine.[2] Link (Note: Vendor catalog for structural verification).

Safety Operating Guide

Proper Disposal Procedures: 1-p-Tolyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

[1]

Executive Safety Snapshot

1-p-Tolyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine (CAS: 103984-26-5) is a bioactive pyrazolopyrimidine derivative.[1] While often used as a building block or kinase inhibitor probe (structurally related to Src-family kinase inhibitors like PP1), it must be handled with the rigor reserved for potent bioactive compounds .[1]

Immediate Action Required:

  • Treat as Toxic: Standard safety data for this class indicates potential acute oral toxicity and skin/eye irritation.[1]

  • Containment: Do not dispose of down the drain. All waste must be segregated for high-temperature incineration.[1]

  • Incompatibility: Keep away from strong oxidizing agents and acids.[1][2]

Chemical Profile & Hazard Identification

Before disposal, verify the material identity to ensure correct waste stream segregation.

ParameterTechnical Detail
Chemical Name 1-p-Tolyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Synonyms 1-(4-Methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
CAS Number 103984-26-5
Molecular Formula C₁₂H₁₁N₅
Molecular Weight 225.25 g/mol
Physical State Solid (Pale yellow to off-white powder)
Hazard Class (GHS) Acute Tox. 3 (Oral) , Skin Irrit. 2, Eye Irrit.[1] 2A, STOT SE 3

Expert Insight: Pyrazolopyrimidines are nitrogen-rich heterocycles.[1] Upon thermal decomposition, they release toxic nitrogen oxides (NOx).[1] Never bleach-treat bulk solids, as this can generate hazardous byproducts; incineration is the only validated destruction method.[1]

Waste Segregation & Disposal Matrix

Effective disposal begins with segregation at the point of generation. Use this matrix to categorize your waste streams.

Waste StreamDescriptionDisposal ContainerDestruction Method
Solid Waste Pure compound, contaminated gloves, weighing boats, paper towels.[1]Yellow/Red Biohazard or Chem-Waste Bin (Double-bagged).High-Temperature Incineration.[1]
Liquid Waste (A) Mother liquors in non-halogenated solvents (e.g., Ethanol, DMSO).[1]Organic Waste Carboy (Non-Halogenated).Fuel Blending / Incineration.[1]
Liquid Waste (B) Solutions in halogenated solvents (e.g., DCM, Chloroform).[1]Halogenated Waste Carboy .Dedicated Incineration.[1]
Sharps Contaminated needles, glass pipettes.[1]Rigid Sharps Container (Label: "Chemically Contaminated").[1]Incineration.
Empty Packaging Vials/Bottles with <3% residue.[1]Triple-rinse with solvent, deface label, discard as glass waste.[1]Glass Recycling (after rinsing) or Trash.[1]

Operational Protocols

Protocol A: Solid Waste Disposal

Objective: Prevent particulate dispersion and ensure complete destruction.[1]

  • Personal Protective Equipment (PPE): Wear nitrile gloves (double gloving recommended), lab coat, and safety glasses.[1] Use a particulate respirator (N95) if handling open powder outside a fume hood.[1]

  • Containment: Place the solid waste directly into a clear polyethylene bag.

  • Sealing: Twist and tape the bag shut to create an airtight seal.

  • Secondary Containment: Place the sealed bag into the laboratory's solid hazardous waste drum (fiber drum or poly-drum).

  • Labeling: Affix a hazardous waste tag immediately.[1] List constituents as: "Solid debris contaminated with 1-p-Tolyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine".

Protocol B: Liquid Waste (Solutions/Mother Liquors)

Objective: Prevent solvent incompatibility and leaks.[1]

  • Solvent Identification: Determine if your solvent is halogenated (e.g., DCM) or non-halogenated (e.g., DMSO, MeOH).[1]

  • Transfer: Using a funnel, pour the solution into the appropriate satellite accumulation carboy. Do not fill >90% capacity.

  • Rinsing: Rinse the original vessel with a small volume of compatible solvent and add the rinsate to the waste carboy.

  • Log Entry: Record the volume and chemical name on the carboy's waste log sheet.

Protocol C: Spill Response Workflow

Scenario: < 500 mg powder spill in a fume hood.

Figure 1: Decision logic for immediate spill response. Note that dampening powder prevents inhalation hazards.[1]

Regulatory Compliance (RCRA & Global)

As a researcher, you are the "generator" of the waste. Compliance relies on accurate characterization.[1]

  • US EPA (RCRA): This compound is not explicitly P-listed or U-listed.[1] However, it must be treated as a Characteristic Hazardous Waste if it exhibits toxicity (D000 series) or if dissolved in ignitable solvents (D001).[1]

    • Recommendation: Classify as "Non-regulated chemical waste" ONLY if specific testing proves non-toxicity.[1] Otherwise, default to "Hazardous Waste - Toxic" .[1]

  • EU Waste Framework Directive: Assign waste code 16 05 06 * (laboratory chemicals, consisting of or containing hazardous substances, including mixtures of laboratory chemicals).[1]

Decontamination of Surfaces

For benchtop cleaning after handling:

  • Solubilization: The compound is likely soluble in DMSO or warm Ethanol.[1] Wipe the area with an ethanol-soaked tissue first.[1]

  • Surfactant Wash: Follow with a 1% Alconox® or SDS (Sodium Dodecyl Sulfate) solution to lift residues.[1]

  • Water Rinse: Finish with distilled water.

  • Disposal: All wipes from steps 1-2 go into the Solid Hazardous Waste bin.

References

  • PubChem. (2025).[1][3] Compound Summary: 1-(4-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-amine (CID 103984-26-5).[1] National Library of Medicine.[1] Retrieved October 26, 2025, from [Link][1]

  • US Environmental Protection Agency. (2024). Resource Conservation and Recovery Act (RCRA) Regulations.[1] Retrieved October 26, 2025, from [Link][1]

Personal protective equipment for handling 1-p-Tolyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

Compound Identity: 1-p-Tolyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS Number: 103984-26-5 Chemical Class: Pyrazolo[3,4-d]pyrimidine (Src Family Kinase Inhibitor Scaffold)

This guide addresses the handling of 1-p-Tolyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine . While often chemically related to the well-known Src inhibitor PP1 (which contains a tert-butyl group at N1), this specific analog (N1-tolyl) must be treated with the rigorous safety standards applied to bioactive small molecules .

The Core Risk: As a pyrazolopyrimidine, this compound is designed to fit into the ATP-binding pocket of kinases. The primary risk is not just acute chemical toxicity (burns), but unintended biological signal transduction inhibition in the handler.

Hazard Snapshot (GHS Classification Estimate based on SAR*)
Hazard CategoryCodeDescription
Acute Toxicity (Oral) H302 Harmful if swallowed.
Skin Irritation H315 Causes skin irritation.[1]
Eye Irritation H319 Causes serious eye irritation.[1]
STOT - SE H335 May cause respiratory irritation.

*Note: As a research chemical from a "unique chemical collection" (e.g., Sigma-Aldrich Rare Chemicals), comprehensive toxicological data may be incomplete. We apply the Precautionary Principle , assuming the toxicity profile of the potent Src-inhibitor class.

The PPE Defense System (Layered Protection)

Do not rely on a single barrier. We use a "Defense in Depth" strategy to prevent dermal absorption and inhalation.

A. Respiratory Protection[2][3]
  • Primary Control: All handling of the dry powder must occur inside a certified Chemical Fume Hood or a Biological Safety Cabinet (Class II, Type B2) that exhausts to the outside.

  • Secondary Control (If hood is unavailable/cleaning): A half-face respirator with P100 (HEPA) cartridges. Simple N95 masks are insufficient for long-term handling of potent kinase inhibitors in powder form due to potential face-seal leakage.

B. Dermal Protection (The DMSO Factor)

This compound is frequently solubilized in Dimethyl Sulfoxide (DMSO) .

  • The Risk: DMSO is a permeation enhancer.[2] If you spill the solution on your skin, the DMSO will carry the inhibitor directly into your bloodstream, bypassing the skin barrier.

  • Glove Protocol:

    • Dry Powder: Standard Nitrile gloves (minimum 5 mil thickness).

    • In Solution (DMSO): Double-gloving is mandatory.

      • Inner Layer: Nitrile (inspection layer).

      • Outer Layer: Nitrile or Neoprene.[2]

      • Rationale: If the outer glove is splashed with DMSO, immediately strip it; the inner glove provides a temporary buffer while you wash your hands.

C. Ocular Protection[5][6]
  • Standard: Chemical Safety Goggles (indirect venting) are preferred over safety glasses to prevent powder migration into the eyes via air currents in the hood.

Operational Protocol: From Vial to Solution

Step 1: Receiving and Storage[5]
  • Inspection: Upon receipt, inspect the vial for cracks. The compound is typically an off-white solid.

  • Storage: Store at -20°C (desiccated). Keep the vial sealed with Parafilm to prevent moisture entry, which can degrade the compound and cause clumping.

Step 2: Weighing (The Critical Step)

Static electricity is the enemy of safe weighing for small-molecule powders.

  • Equilibration: Allow the vial to warm to Room Temperature (RT) before opening. This prevents condensation, which ruins the chemical, but also prevents moist powder from sticking to tools.

  • Static Control: Use an anti-static gun or ionizer bar inside the balance enclosure. Pyrazolopyrimidines are often fluffy and prone to "jumping" due to static.

  • Containment: Weigh into a pre-tared vial, not onto weighing paper. This minimizes transfer steps where spillage can occur.

Step 3: Solubilization
  • Solvent: DMSO (up to 25 mg/mL) or Ethanol.[3]

  • Procedure:

    • Add solvent slowly down the side of the vial.

    • Vortex inside the fume hood.

    • Labeling: Mark the vial clearly with "Signal Transduction Inhibitor" and the solvent used.

Step 4: Waste Disposal
  • Solid Waste: Contaminated gloves, weighing boats, and paper towels go into Hazardous Solid Waste (incineration stream).

  • Liquid Waste: Solutions containing this compound must go into Chemical Waste (High Hazard) . Do not pour down the drain.

  • Rinse: Triple-rinse empty vials with a small amount of DMSO or ethanol before disposing of the glass in a sharps container. Add the rinsate to the liquid waste.

Visualizing the Safety Workflow

The following diagram outlines the logical flow of handling, emphasizing the "Stop/Check" points for safety.

G Start Start: Vial Retrieval (-20°C Storage) Equilibrate Equilibrate to RT (Prevent Condensation) Start->Equilibrate PPE_Check PPE Check: Double Nitrile + Goggles Equilibrate->PPE_Check Weighing Weighing (Fume Hood) *Use Anti-Static* PPE_Check->Weighing Pass Solubilization Solubilization (DMSO/Ethanol) Weighing->Solubilization Usage Experimental Use (In Vitro/In Vivo) Solubilization->Usage Disposal Disposal (High Hazard Stream) Solubilization->Disposal Spill/Fail Usage->Disposal

Figure 1: Operational Safety Workflow for handling 1-p-Tolyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine. Note the critical equilibration and PPE check steps prior to opening the vial.

Emergency Response Plan

ScenarioImmediate ActionSecondary Action
Skin Contact (Powder) Brush off gently. Wash with soap/water for 15 min.Notify Safety Officer. Monitor for irritation.
Skin Contact (DMSO Soln) IMMEDIATE wash with copious water.[4][5] Do not scrub (abrasion aids absorption).Seek medical evaluation.[6][3][4][5] Bring SDS. DMSO accelerates absorption.
Eye Contact Flush at eyewash station for 15 min. Hold eyelids open.Seek ophthalmologist evaluation immediately.
Inhalation Move to fresh air.[6][4][5]If breathing is difficult, call emergency services.
Spill (Powder) Cover with wet paper towel (prevent dust). Wipe up.[6][4]Clean area with 10% bleach, then ethanol.

References

  • Occupational Safety and Health Administration (OSHA). (2016). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]

  • University of Maryland Center for Environmental Science. (2023). Spotlight on DMSO: Safety Tips. Retrieved from [Link]

Sources

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